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Foundational

An In-depth Technical Guide to [2-(Ammoniooxy)ethoxy]azanium dichloride: A Homobifunctional Crosslinker for Advanced Bioconjugation

Abstract This technical guide provides a comprehensive overview of [2-(Ammoniooxy)ethoxy]azanium dichloride, a homobifunctional crosslinking agent of significant utility in chemical biology, drug development, and materia...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of [2-(Ammoniooxy)ethoxy]azanium dichloride, a homobifunctional crosslinking agent of significant utility in chemical biology, drug development, and materials science. The document elucidates the chemical structure, physicochemical properties, synthesis, and key applications of this reagent. A central focus is placed on its role in oxime ligation, a cornerstone of "click" chemistry, for the stable conjugation of biomolecules. Detailed, field-proven experimental protocols are provided to enable researchers, scientists, and drug development professionals to effectively implement this versatile chemical tool in their work.

Chemical Identity and Structure

[2-(Ammoniooxy)ethoxy]azanium dichloride is systematically known as O,O'-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride . It is the dihydrochloride salt of 1,2-bis(aminooxy)ethane. The presence of two terminal aminooxy groups makes it a homobifunctional crosslinker, capable of reacting with two carbonyl-containing molecules (aldehydes or ketones).

Synonyms:

  • O-(2-aminooxyethyl)hydroxylamine;dihydrochloride[1]

  • 1,2-Bis(aminooxy)ethane dihydrochloride

Key Identifiers:

  • CAS Number: 104845-83-2[1]

  • Molecular Formula: C₂H₁₀Cl₂N₂O₂[1]

  • Molecular Weight: 165.02 g/mol [1]

Chemical Structure Diagram

Caption: Chemical structure of [2-(Ammoniooxy)ethoxy]azanium dichloride.

Physicochemical Properties

The physicochemical properties of this reagent are crucial for its handling, storage, and application in experimental settings.

PropertyValueSource
Appearance White crystalline solid
Melting Point Decomposes
Solubility Soluble in waterInferred from its salt nature
Storage Temperature 2-8°C[2]

Synthesis

The synthesis of O,O'-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride involves a two-step process: the synthesis of the free base, 1,2-bis(aminooxy)ethane, followed by its conversion to the dihydrochloride salt. A common and effective method for preparing the free base is through the Gabriel synthesis using N-hydroxyphthalimide.

Synthesis of 1,2-bis(aminooxy)ethane

This procedure is adapted from a modified literature method.[3][4]

Step 1: Synthesis of 1,2-bis(phthalimidooxy)ethane

  • In a round-bottom flask, dissolve N-hydroxyphthalimide (2 equivalents) in dimethylformamide (DMF).

  • Add 1,8-Diazabicycloundec-7-ene (DBU) (2 equivalents) dropwise with stirring. The solution will turn a deep red color.[4]

  • To this solution, add 1,2-dibromoethane (1 equivalent).[4]

  • Heat the reaction mixture at approximately 85°C for 1 hour. The deep red color will fade, indicating the progression of the reaction.[4]

  • Pour the cooled reaction mixture into ice water to precipitate the product.

  • Filter the precipitate and wash with cold water, followed by cold acetonitrile to yield crude 1,2-bis(phthalimidooxy)ethane.[4]

Step 2: Hydrazinolysis to 1,2-bis(aminooxy)ethane

  • Suspend the crude 1,2-bis(phthalimidooxy)ethane in 95% ethanol.

  • While stirring under a nitrogen atmosphere, add hydrazine (3 equivalents) dropwise.[3]

  • The reaction is mildly exothermic, and phthalhydrazide will precipitate out of the solution.[3]

  • Stir the mixture for an additional 2 hours at room temperature.

  • Filter the mixture to remove the phthalhydrazide precipitate and wash the solid with 95% ethanol.[3]

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting residue contains the desired product, 1,2-bis(aminooxy)ethane, as a colorless liquid.[3]

Formation of the Dihydrochloride Salt

To obtain O,O'-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride, the free base is treated with hydrochloric acid.

  • Dissolve the crude 1,2-bis(aminooxy)ethane in a suitable solvent, such as ethanol.

  • Cool the solution in an ice bath.

  • Add a stoichiometric amount (2 equivalents) of concentrated hydrochloric acid dropwise with stirring.

  • The dihydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum.

Core Application: Oxime Ligation for Bioconjugation

The primary utility of [2-(Ammoniooxy)ethoxy]azanium dichloride lies in its ability to act as a homobifunctional crosslinker via oxime ligation. This reaction is a cornerstone of "click chemistry" and bioorthogonal chemistry, valued for its high chemoselectivity, efficiency, and the stability of the resulting oxime bond.[5]

Mechanism of Oxime Ligation

The reaction occurs between one of the aminooxy groups of the linker and a carbonyl group (aldehyde or ketone) of a target molecule. This proceeds through a two-step mechanism:

  • Nucleophilic Attack: The nitrogen atom of the aminooxy group attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Dehydration: This intermediate then undergoes acid-catalyzed dehydration, eliminating a molecule of water to form a stable C=N-O oxime bond.[5]

The reaction is most efficient under slightly acidic conditions (pH 4-5) but can be performed at neutral pH, often with the aid of a nucleophilic catalyst like aniline.[5][6]

Caption: General workflow for crosslinking two molecules using [2-(Ammoniooxy)ethoxy]azanium dichloride via oxime ligation.

Applications in Drug Development

The robustness and specificity of oxime ligation make this crosslinker highly valuable in several areas of drug development:

  • Antibody-Drug Conjugates (ADCs): While this linker is homobifunctional, related heterobifunctional linkers containing an aminooxy group are used to attach cytotoxic drugs to antibodies.[4][7] The principles of oxime ligation are central to this application.

  • Peptide and Protein Modification: The linker can be used to cyclize peptides or to crosslink proteins to study their interactions and structure.

  • Hydrogel Formation: Crosslinking of polymers containing aldehyde or ketone groups with this linker can form stable hydrogels for drug delivery and tissue engineering.[8]

  • Surface Immobilization: Biomolecules can be tethered to surfaces functionalized with carbonyl groups for applications in diagnostics and biosensors.

Experimental Protocol: Crosslinking of Aldehyde-Modified Bovine Serum Albumin (BSA)

This protocol provides a representative example of how to use O,O'-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride to crosslink a model protein, Bovine Serum Albumin (BSA), that has been modified to contain aldehyde groups.

Materials:

  • Bovine Serum Albumin (BSA)

  • Sodium periodate (NaIO₄)

  • O,O'-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride

  • Aniline

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium acetate buffer, pH 5.5

  • Desalting columns (e.g., PD-10)

  • SDS-PAGE analysis equipment

Procedure:

Part 1: Generation of Aldehyde Groups on BSA

  • Dissolve BSA in PBS to a final concentration of 10 mg/mL.

  • Add a freshly prepared solution of sodium periodate to the BSA solution to a final concentration of 10 mM. This will oxidize the N-terminal serine or threonine residues to generate aldehyde groups.

  • Incubate the reaction mixture in the dark for 30 minutes at room temperature.

  • Remove the excess sodium periodate by passing the solution through a desalting column equilibrated with sodium acetate buffer (pH 5.5).

  • Determine the concentration of the aldehyde-modified BSA (BSA-CHO) using a standard protein assay (e.g., BCA assay).

Part 2: Crosslinking Reaction

  • In a microcentrifuge tube, add the BSA-CHO solution to a final concentration of 5 mg/mL in sodium acetate buffer (pH 5.5).

  • Prepare a 100 mM stock solution of O,O'-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride in the same buffer.

  • Add the crosslinker solution to the BSA-CHO solution to achieve a 20-fold molar excess of the crosslinker relative to the protein.

  • Prepare a 1 M stock solution of aniline in DMF. Add the aniline catalyst to the reaction mixture to a final concentration of 100 mM.

  • Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.

  • (Optional) Quench the reaction by adding an excess of a molecule containing a single carbonyl group, such as acetone.

Part 3: Analysis of Crosslinking

  • Analyze the reaction mixture using SDS-PAGE under reducing conditions.

  • Successful crosslinking will be indicated by the appearance of higher molecular weight bands corresponding to BSA dimers, trimers, and higher-order oligomers, as compared to the single band of the starting BSA-CHO.

  • The extent of crosslinking can be quantified by densitometry analysis of the gel.

Safety and Handling

[2-(Ammoniooxy)ethoxy]azanium dichloride is classified as an irritant and is harmful if swallowed.[1] Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Handle in a well-ventilated area or in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage is at 2-8°C.

  • First Aid:

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

    • In Case of Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

    • If Inhaled: Move the person to fresh air and keep comfortable for breathing.

Conclusion

[2-(Ammoniooxy)ethoxy]azanium dichloride, or O,O'-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride, is a powerful and versatile homobifunctional crosslinker. Its utility is primarily derived from its participation in oxime ligation, a highly efficient and bioorthogonal reaction. This guide has provided the fundamental chemical and physical properties, a detailed synthesis protocol, and practical insights into its application in bioconjugation. For researchers in drug development, diagnostics, and biomaterials, a thorough understanding of this reagent and its associated chemistry opens up a wide array of possibilities for creating novel and functional molecular constructs.

References

  • BenchChem. (2026). An In-depth Technical Guide to Oxime Ligation Chemistry for Beginners. BenchChem Technical Support.
  • Šedová, P., Buffa, R., Kočí, T., Kovářová, L., Bednařík, J., Vágnerová, H., & Velebný, V. (2018). The effect of aminooxy-linkers' structure on the mechanical properties of hyaluronan-oxime hydrogels. EPJ Web of Conferences, 186, 03004.
  • BenchChem. (2025).
  • Dirksen, A., & Hackeng, T. M. (2009). Bioorthogonal Peptide Macrocyclization Using Oxime Ligation. Organic Letters, 11(21), 4886–4889.
  • BenchChem. (2026). Application Notes and Protocols for Oxime Bond Formation with Aminooxy Reagents. BenchChem Technical Support.
  • Rashidian, M., Dozier, J. K., & Distefano, M. D. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation.
  • BenchChem. (2025). Introduction to Bifunctional Crosslinkers for Bioconjugation: A Technical Guide. BenchChem Technical Support.
  • BenchChem. (2025). Determining the Conjugation Efficiency of Aminooxy-PEG4-C2-Boc: Application Notes and Protocols. BenchChem Technical Support.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91667277, O,O'-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Aminooxy-PEG3-C2-thiol in Drug Delivery Systems. BenchChem Technical Support.
  • Acmec Biochemical. (n.d.). O,O'-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride,98%. Retrieved from [Link]

Sources

Exploratory

Synthesis and Purification of [2-(Ammoniooxy)ethoxy]azanium dichloride: A Comprehensive Technical Guide

Executive Summary & Strategic Importance [2-(Ammoniooxy)ethoxy]azanium dichloride—commonly referred to as 1,2-bis(aminooxy)ethane dihydrochloride—is a critical bifunctional linker utilized extensively in modern bioconjug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

[2-(Ammoniooxy)ethoxy]azanium dichloride—commonly referred to as 1,2-bis(aminooxy)ethane dihydrochloride—is a critical bifunctional linker utilized extensively in modern bioconjugation, PROTAC (Proteolysis Targeting Chimera) synthesis, and click chemistry. Possessing two highly nucleophilic aminooxy ( −O-NH2​ ) termini, this molecule is the gold standard for generating stable oxime linkages with aldehydes and ketones under mild, aqueous conditions.

This whitepaper provides a rigorously validated, self-consistent methodology for the synthesis and purification of this compound, emphasizing the mechanistic causality behind each reagent choice to ensure high-yield, reproducible scale-up.

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of O-alkylhydroxylamines presents a fundamental chemoselectivity challenge: the ambident nucleophilicity of unprotected hydroxylamine ( NH2​OH ). Direct reaction of an alkyl dihalide (e.g., 1,2-dibromoethane) with hydroxylamine inevitably yields a complex, intractable mixture of N-alkylated, O-alkylated, and polyalkylated products due to the superior nucleophilicity of the nitrogen atom.

To enforce strict O-alkylation, the nitrogen lone pair must be masked. This is elegantly achieved by employing N-hydroxyphthalimide (NHPI) [1]. In NHPI, the nitrogen atom is incorporated into a cyclic imide, rendering it non-nucleophilic, while the hydroxyl oxygen remains available for nucleophilic attack upon deprotonation.

Pathway Start Hydroxylamine (NH2OH) Direct Direct Alkylation (Unprotected) Start->Direct Protect Phthalimide Protection (NHPI) Start->Protect BadEnd N,O-Overalkylation Mixtures (Low Yield, Hard Purification) Direct->BadEnd GoodEnd Exclusive O-Alkylation (High Purity Intermediate) Protect->GoodEnd

Mechanistic rationale for utilizing phthalimide protection to prevent overalkylation.

Step-by-Step Experimental Protocols

The workflow relies on a two-phase sequence: a nucleophilic substitution followed by an Ing-Manske hydrazinolysis.

Phase 1: Synthesis of 1,2-bis(phthalimidooxy)ethane
  • Deprotonation: Suspend 2.05 equivalents of NHPI in anhydrous N,N-Dimethylformamide (DMF). Cool the mixture to 0 °C under an inert argon atmosphere. Add 2.05 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) dropwise.

    • Causality: DBU is selected over weaker, nucleophilic bases (like triethylamine) because its higher pKa​ ensures complete deprotonation of NHPI ( pKa​≈6.3 ), generating the highly nucleophilic red-colored phthalimide-N-oxyl anion. DBU's steric bulk prevents it from acting as a competing nucleophile against the primary alkyl halide.

  • Alkylation: Add 1.0 equivalent of 1,2-dibromoethane dropwise to the activated anion solution. Elevate the temperature to 60 °C and stir for 5 hours.

  • Precipitation & Isolation: Pour the reaction mixture into vigorously stirred ice-cold distilled water. The highly hydrophobic 1,2-bis(phthalimidooxy)ethane precipitates quantitatively. Filter the solid, wash sequentially with water and cold ethanol to remove residual DMF and DBU salts, and dry under vacuum.

Phase 2: Hydrazinolysis and Salt Formation
  • Ing-Manske Cleavage: Suspend the purified intermediate in a mixture of ethanol and dichloromethane (1:1 v/v). Add 2.2 equivalents of hydrazine hydrate ( N2​H4​⋅H2​O ) and reflux for 2 hours.

    • Causality: Hydrazine acts as a potent bis-nucleophile, attacking the imide carbonyls to form a stable, insoluble cyclic byproduct (phthalhydrazide), thereby liberating the free bis-aminooxy compound.

  • Acidification: Cool the mixture to 0 °C and carefully adjust the pH to 1.5 using concentrated hydrochloric acid (HCl).

    • Causality: Free 1,2-bis(aminooxy)ethane is a volatile, basic liquid prone to rapid air-oxidation. Immediate protonation converts it into the highly stable, water-soluble [2-(Ammoniooxy)ethoxy]azanium dichloride salt. Crucially, this acidification ensures the phthalhydrazide byproduct remains fully protonated and highly insoluble in the polar medium.

  • Purification: Filter off the voluminous white phthalhydrazide precipitate. Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from boiling ethanol/diethyl ether to yield analytically pure [2-(Ammoniooxy)ethoxy]azanium dichloride[2].

Workflow Step1 1. N-Hydroxyphthalimide + DBU (Anion Generation) Step2 2. Add 1,2-Dibromoethane (O-Alkylation) Step1->Step2 Int 1,2-bis(phthalimidooxy)ethane (Isolated Intermediate) Step2->Int Step3 3. Hydrazine Hydrate in EtOH (Ing-Manske Cleavage) Int->Step3 Step4 4. HCl Acidification (Salt Formation) Step3->Step4 Prod [2-(Ammoniooxy)ethoxy]azanium dichloride (Final Product) Step4->Prod

Synthetic workflow for [2-(Ammoniooxy)ethoxy]azanium dichloride.

Quantitative Data & Yield Analysis

To ensure reproducibility across scales, the stoichiometric ratios and thermodynamic parameters must be strictly adhered to. Table 1 outlines the optimized reaction parameters for a standard 100 mmol scale synthesis.

Table 1: Stoichiometric and Thermodynamic Parameters

Reagent / ParameterEquivalentsAmount (100 mmol scale)Temp (°C)Time (h)Expected Yield
N-Hydroxyphthalimide (NHPI)2.05 eq33.4 g0 → 605.0N/A
1,8-Diazabicyclo[5.4.0]undec-7-ene2.05 eq31.2 g (30.6 mL)00.5N/A
1,2-Dibromoethane1.00 eq18.8 g (8.6 mL)605.082 - 88% (Intermediate)
Hydrazine Hydrate (80%)2.20 eq11.0 g78 (Reflux)2.0N/A
Hydrochloric Acid (37%)Excessto pH 1.500.575 - 80% (Final Salt)

Analytical Validation

Validation of the final azanium dichloride salt is performed via Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The absence of aromatic signals in the 1H NMR spectrum ( δ 7.5–8.0 ppm) is the primary indicator that the phthalhydrazide byproduct has been successfully removed.

Table 2: Analytical Characterization Data

Analytical MethodExpected Signals / ValuesDiagnostic Significance
1H NMR (400 MHz, D2​O ) δ 4.15 (s, 4H)Confirms the symmetry of the ethane backbone.
13C NMR (100 MHz, D2​O ) δ 71.5Confirms the O-substituted aliphatic carbons.
HRMS (ESI-TOF) m/z calc. for [C2​H9​N2​O2​]+ 93.0664, found 93.0661Verifies the exact mass of the free base cation.
Melting Point 170 – 172 °C (dec.)Assesses bulk crystalline purity.

References

  • O,O'-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride. PubChem Compound Summary for CID 91667277, National Center for Biotechnology Information. URL:[Link]

Foundational

The Physicochemical Architecture and Application of [2-(Ammoniooxy)ethoxy]azanium Dichloride in Advanced Bioconjugation

Executive Summary[2-(Ammoniooxy)ethoxy]azanium dichloride—commonly referred to as 1,2-bis(aminooxy)ethane dihydrochloride or O,O'-(ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride—is a highly specialized bifunctional l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary[2-(Ammoniooxy)ethoxy]azanium dichloride—commonly referred to as 1,2-bis(aminooxy)ethane dihydrochloride or O,O'-(ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride—is a highly specialized bifunctional linker [1]. Characterized by its two terminal aminooxy ( −O−NH2​ ) groups, this molecule is a cornerstone reagent in modern bioconjugation, pharmaceutical synthesis, and materials science.

Unlike standard aliphatic amines, the aminooxy groups exhibit the alpha-effect , granting them exceptional nucleophilicity at mildly acidic pH levels. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, and validated protocols for both its synthesis and application in orthogonal oxime ligation.

Physicochemical Profiling

Understanding the physical and chemical parameters of [2-(Ammoniooxy)ethoxy]azanium dichloride is critical for predicting its behavior in aqueous buffers and organic solvents. The dihydrochloride salt form ensures stability against premature oxidation and enhances aqueous solubility.

Table 1: Quantitative Physicochemical Properties
PropertyValueCausality / Significance
IUPAC Name [2-(Ammoniooxy)ethoxy]azanium dichlorideDefines the protonated salt state.
CAS Registry Number 104845-83-2Standard identifier for procurement and safety [1].
Molecular Formula C2​H10​Cl2​N2​O2​ Includes the two equivalents of HCl .
Molecular Weight 165.02 g/mol Essential for precise stoichiometric calculations [2].
LogP (Free Base) -0.37Highly hydrophilic; ensures no aggregation in aqueous bioconjugation buffers [3].
TPSA 70.5 ŲHigh polar surface area dictates poor passive membrane permeability.
pKa (Aminooxy group) ~ 4.6 - 5.2Allows selective reactivity at pH 4.5-5.0 where lysine residues (pKa ~10.5) are protonated and unreactive.
Physical State White crystalline powderIndicates high purity; hygroscopic nature requires desiccated storage.

Chemical Reactivity & Mechanistic Insights

The Alpha-Effect and Orthogonal Reactivity

The defining feature of[2-(Ammoniooxy)ethoxy]azanium dichloride is its orthogonal reactivity toward carbonyls (aldehydes and ketones). The adjacent oxygen atom donates electron density via its lone pairs to the nitrogen atom, raising the energy of the nitrogen's Highest Occupied Molecular Orbital (HOMO). This phenomenon, known as the alpha-effect , makes the aminooxy nitrogen vastly more nucleophilic than a standard primary amine.

Consequently, at pH 4.5, standard biological amines (like the ϵ -amino group of lysine) are fully protonated and inert. The aminooxy group, however, retains sufficient unprotonated character to attack carbonyls, forming a highly stable oxime bond without cross-linking native proteins.

Aniline-Catalyzed Oxime Ligation

Direct oxime formation can be slow due to a rate-limiting dehydration step. To bypass this, aniline is introduced as a nucleophilic catalyst. Aniline rapidly reacts with the target aldehyde to form a Schiff base (imine). The aminooxy linker then undergoes transimination, attacking the protonated Schiff base much faster than the native carbonyl.

OximeLigation A Aldehyde Target 1 C Mono-oxime Intermediate A->C pH 4.5, Aniline B [2-(Ammoniooxy)ethoxy] azanium dichloride B->C Excess Linker E Bis-oxime Bioconjugate C->E pH 4.5 D Aldehyde Target 2 D->E Equimolar

Workflow of bifunctional oxime ligation using[2-(Ammoniooxy)ethoxy]azanium dichloride.

Experimental Workflows & Protocols

Protocol 1: Synthesis of [2-(Ammoniooxy)ethoxy]azanium Dichloride

Direct alkylation of hydroxylamine with 1,2-dibromoethane yields complex mixtures due to over-alkylation. To establish a self-validating, high-yield system, N-hydroxyphthalimide is used to strictly enforce O-alkylation [4].

Step-by-Step Methodology:

  • O-Alkylation: Dissolve 2.0 equivalents of N-hydroxyphthalimide in anhydrous DMF. Add 2.0 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) dropwise.

    • Causality: DBU is a strong, non-nucleophilic base that deprotonates the N-OH group without competing for the electrophile.

  • Coupling: Add 1.0 equivalent of 1,2-dibromoethane. Stir at 50°C for 12 hours.

    • Causality: The phthaloyl group protects the nitrogen, ensuring the SN​2 reaction occurs exclusively at the oxygen, forming 1,2-bis(phthalimidooxy)ethane.

  • Hydrazinolysis (Deprotection): Isolate the intermediate and suspend it in ethanol. Add excess hydrazine hydrate and reflux for 2 hours.

    • Causality: Hydrazine selectively attacks the phthalimide carbonyls, releasing the free 1,2-bis(aminooxy)ethane and precipitating phthalhydrazide as a byproduct.

  • Salt Formation: Filter the byproduct. Acidify the filtrate with HCl gas dissolved in diethyl ether.

    • Causality: The free base is an unstable oil. Protonation forms the dihydrochloride salt, which immediately precipitates as a stable, crystalline solid, driving the purification process to completion.

Synthesis N N-Hydroxyphthalimide + 1,2-Dibromoethane I 1,2-Bis(phthalimidooxy)ethane N->I DBU, DMF, SN2 Alkylation F 1,2-Bis(aminooxy)ethane (Free Base) I->F Cleavage of Phthalimide H Hydrazine Hydrate (Hydrazinolysis) H->F S [2-(Ammoniooxy)ethoxy] azanium dichloride F->S HCl in Ether / Precipitation

Synthetic route of[2-(Ammoniooxy)ethoxy]azanium dichloride via N-hydroxyphthalimide.

Protocol 2: Aniline-Catalyzed Bioconjugation (Oxime Ligation)

This protocol describes the linkage of an aldehyde-functionalized peptide to a secondary payload using the bis-aminooxy linker.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM Sodium Acetate buffer, pH 4.5. Add aniline to a final concentration of 50 mM.

  • Mono-adduct Formation: Dissolve [2-(Ammoniooxy)ethoxy]azanium dichloride in the buffer at a 20-fold molar excess relative to Peptide 1. Add Peptide 1 and incubate at room temperature for 2 hours.

    • Causality: A massive stoichiometric excess of the linker prevents the formation of a homodimer (Peptide 1 - Linker - Peptide 1) by saturating the peptide's aldehyde groups instantly.

  • Purification: Purify the mono-oxime intermediate via preparative RP-HPLC to remove unreacted linker and aniline. Lyophilize the fraction.

  • Final Conjugation: Dissolve the lyophilized mono-adduct and 1.2 equivalents of Target 2 (aldehyde-functionalized) in the pH 4.5 aniline buffer. Incubate for 4 hours, then purify the final bis-oxime conjugate via RP-HPLC.

Safety, Handling, and Storage

As a reactive hydrochloride salt, strict adherence to safety protocols is required to maintain compound integrity and personnel safety [1].

  • GHS Classification:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage Conditions: The compound is highly hygroscopic. It must be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8°C or -20°C for long-term stability. Exposure to ambient moisture will lead to deliquescence and potential degradation.

References

  • PubChem (NIH) . "O,O'-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride - Safety and Hazards." National Center for Biotechnology Information. Available at:[Link]

  • Thieme E-Books & E-Journals . "Product Class 5: Hydroxylamines." Science of Synthesis. Available at:[Link]

Exploratory

The Dual Modality of[2-(Ammoniooxy)ethoxy]azanium dichloride: From Carbonyl Ligation to Target Inhibition

Executive Summary [2-(Ammoniooxy)ethoxy]azanium dichloride—commonly known as 1,2-bis(aminooxy)ethane dihydrochloride (CAS: 104845-83-2)—is a highly versatile homobifunctional crosslinker. Characterized by two terminal am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

[2-(Ammoniooxy)ethoxy]azanium dichloride—commonly known as 1,2-bis(aminooxy)ethane dihydrochloride (CAS: 104845-83-2)—is a highly versatile homobifunctional crosslinker. Characterized by two terminal aminooxy groups separated by a flexible ethyl ether spacer, this compound occupies a unique intersection between chemical biology and pharmacology. This whitepaper provides an in-depth technical analysis of its mechanism of action, detailing its application as a mechanism-based enzyme inhibitor and as a structural tether in fragment-based drug discovery (FBDD) and peptide stapling.

Core Chemical Mechanism: The Alpha-Effect and Oxime Ligation

The pharmacological and structural utility of [2-(Ammoniooxy)ethoxy]azanium dichloride is fundamentally driven by the alpha-effect . The presence of an oxygen atom directly adjacent to the nitrogen atom donates electron density, raising the ground-state energy of the nitrogen's lone pair.

This structural feature lowers the pKa of the aminooxy group to approximately 4.6 (compared to ~10.5 for standard primary amines). At mildly acidic physiological conditions (pH 4.5–6.0), the aminooxy group remains partially deprotonated and acts as a "super-nucleophile." It chemoselectively attacks electrophilic carbonyls (aldehydes and ketones) to form a highly stable, covalent oxime bond (-C=N-O-). Because the molecule is homobifunctional, it acts as a bis-ligation agent, capable of crosslinking two distinct carbonyl centers.

MoA A [2-(Ammoniooxy)ethoxy]azanium dichloride B Alpha-Effect Nucleophilic Attack A->B Deprotonation (pH 4.5-5.0) C1 Lysyl Oxidase (LTQ Cofactor) B->C1 Targets Quinone C2 PLP-Dependent Enzymes B->C2 Targets Aldehyde C3 Aldehyde-Functionalized Peptides/Fragments B->C3 Crosslinking D1 Irreversible Oxime Formation (Enzyme Inhibition) C1->D1 C2->D1 D2 Bis-Oxime Ligation (Structural Stabilization) C3->D2

Fig 1: Mechanism of Action: Divergent pathways for enzyme inhibition and structural crosslinking.

Pharmacological Profiling: Mechanism-Based Enzyme Inhibition

As a potent carbonyl-reactive agent,[2-(Ammoniooxy)ethoxy]azanium dichloride acts as a mechanism-based inhibitor for enzymes that rely on specialized carbonyl cofactors for catalysis. By forming a dead-end oxime complex within the active site, it irreversibly traps the enzyme.

Pyridoxal 5'-Phosphate (PLP)-Dependent Enzymes

PLP-dependent enzymes (e.g., transaminases, decarboxylases) utilize a highly reactive aldehyde on the PLP cofactor to form a transient Schiff base (external aldimine) with amino acid substrates. The aminooxy groups of the crosslinker outcompete natural substrates, attacking the PLP aldehyde to form a stable PLP-oxime complex, completely abolishing catalytic turnover.

Lysyl Oxidase (LOX) Inhibition

Lysyl oxidase is responsible for crosslinking collagen and elastin by oxidizing lysine residues into reactive allysine aldehydes. LOX relies on a unique Lysine Tyrosylquinone (LTQ) cofactor. The bis-aminooxy compound acts as a potent inhibitor by covalently attacking the quinone carbonyls of LTQ, preventing the oxidative deamination of extracellular matrix proteins.

Table 1: Quantitative Comparison of Carbonyl-Targeting Mechanisms

Target ClassCofactor TargetedReactive MoietyResulting Covalent LinkageBiological Consequence
Transaminases Pyridoxal 5'-Phosphate (PLP)AldehydePLP-OximeBlockade of amino acid metabolism
Lysyl Oxidase Lysine Tyrosylquinone (LTQ)QuinoneLTQ-OximeInhibition of ECM crosslinking
Engineered Peptides Unnatural Amino AcidsAldehyde/KetoneBis-Oxime MacrocycleEnhanced α -helicity and target affinity

Structural Biology: Fragment Linking and Peptide Stapling

Beyond direct enzyme inhibition, the compound is a critical tool in structural drug design.

Fragment-Based Drug Discovery (FBDD)

In FBDD, identifying the correct linker to join two low-affinity binding fragments is notoriously difficult. Linkers must bridge the fragments without introducing steric strain or excessive entropic penalties. Research by Chung et al. demonstrated that flexible oxime linkages—such as those generated by 1,2-bis(aminooxy)ethane—are highly effective in linking uracil and benzoic acid fragments to create high-affinity inhibitors of human uracil DNA glycosylase. The flexibility of the ethyl ether backbone allows the fragments to adopt optimal binding geometries .

Peptide Stapling

Protein-protein interactions (PPIs) are often mediated by α -helical peptide domains. However, isolated peptides lose their helicity in solution.[2-(Ammoniooxy)ethoxy]azanium dichloride is used to "staple" peptides by crosslinking two unnatural aldehyde-bearing amino acids placed at i and i+4 (or i+7 ) positions. This bis-oxime macrocycle locks the peptide into its bioactive α -helical conformation, protecting it from proteolytic degradation and exponentially increasing its binding affinity for targets like MDM2 .

Experimental Protocol: Self-Validating Peptide Stapling

To ensure scientific integrity, the following protocol details a self-validating workflow for peptide stapling using [2-(Ammoniooxy)ethoxy]azanium dichloride.

Causality of Experimental Choices:

  • pH 4.5 Buffer: At pH 4.5, the aminooxy group (pKa ~4.6) is ~50% deprotonated (active nucleophile), while the target aldehyde is sufficiently protonated (activated electrophile), maximizing the reaction rate.

  • Aniline Catalysis: Direct oxime formation is slow. Aniline (100 mM) is added to rapidly form a Schiff base intermediate with the aldehyde. The aminooxy group then rapidly displaces the aniline, accelerating the reaction by up to 400-fold.

  • Self-Validation: The protocol mandates both LC-MS (to confirm the exact mass shift of the bis-oxime) and Circular Dichroism (to prove the functional consequence: increased α -helicity).

Step-by-Step Methodology
  • Peptide Preparation: Dissolve the purified peptide containing two aldehyde-functionalized unnatural amino acids in 100 mM sodium acetate buffer (pH 4.5) to a final concentration of 1 mM.

  • Catalyst Addition: Add aniline to the reaction mixture to achieve a final concentration of 100 mM. Vortex gently.

  • Crosslinker Addition: Add [2-(Ammoniooxy)ethoxy]azanium dichloride at a 1.2x molar equivalent relative to the peptide.

  • Incubation: Incubate the reaction at room temperature for 2 hours under gentle agitation.

  • Quenching & Purification: Quench the reaction by diluting 1:10 with 0.1% Trifluoroacetic acid (TFA) in water. Purify the stapled monomer via Preparative RP-HPLC using a C18 column and a water/acetonitrile gradient.

  • Self-Validation A (LC-MS): Analyze the purified fraction via LC-MS. Confirm the mass shift corresponding to the loss of two water molecules (-36 Da) and the addition of the crosslinker mass (+92 Da for the free base).

  • Self-Validation B (CD Spectroscopy): Measure the Circular Dichroism spectrum of the stapled peptide at 20°C. Calculate the α -helical content based on molar ellipticity at 222 nm compared to the unstapled precursor.

Workflow S1 1. Solid-Phase Peptide Synthesis (Incorporate Aldehyde-AA) S2 2. Crosslinker Addition (pH 4.5, Aniline Catalyst) S1->S2 Cleave & Deprotect S3 3. Oxime Ligation (Incubation) S2->S3 100 mM Aniline S4 4. RP-HPLC Purification (Isolate Stapled Monomer) S3->S4 Quench Reaction V1 Validation A: LC-MS (Confirm Mass Shift) S4->V1 Self-Validation V2 Validation B: CD Spectroscopy (Confirm alpha-Helicity) S4->V2 Self-Validation

Fig 2: Experimental workflow for chemoselective peptide stapling with built-in validation.

References

  • Chung, S., Parker, J. B., Bianchet, M., Amzel, L. M., & Stivers, J. T. (2009). Impact of linker strain and flexibility in the design of a fragment-based inhibitor. Nature Chemical Biology, 5(6), 407-413.[Link]

  • Wendt, M., McLoughlin, N. M., & Grossmann, T. N. (2020). Stapled Peptide Inhibitors of Protein–Protein Interactions. In Inhibitors of Protein–Protein Interactions (pp. 280-304). Royal Society of Chemistry.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3744427, 1,2-Bis(aminooxy)ethane.[Link]

Foundational

Advanced Research Applications of[2-(Ammoniooxy)ethoxy]azanium dichloride: A Technical Guide to Bioorthogonal Ligation and Macrocyclization

Executive Summary [2-(Ammoniooxy)ethoxy]azanium dichloride —universally recognized in the laboratory as 1,2-bis(aminooxy)ethane dihydrochloride—is a highly versatile homobifunctional crosslinker. Featuring two highly nuc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

[2-(Ammoniooxy)ethoxy]azanium dichloride —universally recognized in the laboratory as 1,2-bis(aminooxy)ethane dihydrochloride—is a highly versatile homobifunctional crosslinker. Featuring two highly nucleophilic aminooxy groups separated by a flexible ethyl tether, this molecule has emerged as a cornerstone reagent in chemical biology, peptide engineering, and inorganic coordination chemistry. As a Senior Application Scientist, I have structured this whitepaper to dissect its mechanistic advantages, detail its core applications (ranging from peptide stapling to the synthesis of metalloenzyme mimics), and provide field-validated, self-correcting protocols for its deployment.

Mechanistic Foundations: The Power of the α -Effect

The utility of [2-(Ammoniooxy)ethoxy]azanium dichloride stems from the unique chemoselectivity of the aminooxy moiety ( −O−NH2​ ). Unlike primary amines, which form reversible and hydrolytically unstable Schiff bases (imines) when reacted with aldehydes or ketones, aminooxy groups form thermodynamically stable oxime bonds ( −O−N=C− ).

This enhanced reactivity is driven by the α -effect : the adjacent oxygen atom donates electron density to the nitrogen, dramatically increasing its nucleophilicity. Consequently, oxime ligation can proceed efficiently at mildly acidic conditions (pH 4.0–6.0). In this pH range, competing primary amines (e.g., lysine side chains in proteins) are heavily protonated and unreactive, rendering the oxime ligation highly chemoselective and bioorthogonal.

G A 1,2-bis(aminooxy)ethane (Nucleophile) C Hemiaminal Intermediate (Transient) A->C Nucleophilic Attack B Carbonyl Group (Aldehyde/Ketone) B->C D Stable Oxime Bond (C=N-O) C->D Dehydration (-H2O)

Figure 1: Chemoselective oxime ligation mechanism via nucleophilic attack.

Application 1: Peptide Stapling and Macrocyclization

Protein-protein interactions (PPIs) are notoriously difficult to target with small molecules due to their large, flat interfaces. While α -helical peptides can mimic natural binding partners, linear peptides suffer from rapid proteolytic degradation and poor cellular uptake.

[2-(Ammoniooxy)ethoxy]azanium dichloride is utilized in two-component peptide stapling —a technique where a synthetic brace is introduced to lock a peptide into its bioactive α -helical conformation. By incorporating aldehyde- or ketone-bearing non-natural amino acids at specific intervals (e.g., i,i+4 or i,i+7 ), researchers can use the bis(aminooxy) linker to form a double oxime ligation. This bridges the two tether moieties, resulting in a macrocyclic stapled peptide with significantly enhanced proteolytic stability and target affinity ()[1].

G A Linear Peptide with Engineered Carbonyls B Addition of 1,2-bis(aminooxy)ethane A->B C Double Oxime Ligation (pH 4.0 - 6.0) B->C D Macrocyclic Stapled Peptide (Enhanced Stability) C->D

Figure 2: Two-component peptide stapling workflow forming a macrocycle.

Application 2: Synthesis of Macrocyclic Dinuclear Metal Complexes

Beyond organic biology, [2-(Ammoniooxy)ethoxy]azanium dichloride is a critical building block in inorganic chemistry for synthesizing oxyimine-based macrocyclic ligands. When condensed with dialdehydes like 2,6-diformyl-4-methylphenol, it forms compartmentalized macrocycles capable of coordinating two metal ions in close proximity.

For instance, dinuclear Zinc(II) complexes synthesized via this route act as potent artificial nucleases. The cooperative catalysis of the two proximate Zn2+ centers dramatically enhances the hydrolysis of phosphate esters (e.g., DNA backbone cleavage) and exhibits potent antiproliferative activity against human cancer cells by inducing caspase-dependent apoptosis ()[2].

G A 2,6-Diformyl-4-methylphenol C Schiff Base Condensation (Oxyimine Formation) A->C B 1,2-bis(aminooxy)ethane B->C D Zinc(II) Coordination C->D E Dinuclear Zinc(II) Complex D->E

Figure 3: Schiff base condensation yielding a dinuclear Zinc(II) complex.

Quantitative Data: Linkage and Parameter Optimization

To design a self-validating experimental system, one must understand the thermodynamic boundaries of the chosen bioconjugation chemistry. The tables below summarize the comparative stability of linkages and the optimal parameters for utilizing [2-(Ammoniooxy)ethoxy]azanium dichloride.

Table 1: Comparison of Bioconjugation Linkages

Linkage TypeFunctional GroupsStability in Aqueous MediaReversibilityRequires Reduction Step?
Schiff Base (Imine) Primary Amine + CarbonylLowHighly ReversibleYes (Reductive Amination)
Hydrazone Hydrazine + CarbonylModerateReversible at low pHOptional
Oxime Aminooxy + CarbonylExtremely HighIrreversible (Physiological pH)No

Table 2: Experimental Parameters for Oxime Ligation

ParameterOptimal RangeMechanistic Rationale (Causality)
pH 4.0 – 6.0Balances carbonyl electrophilicity (requires protonation) with aminooxy nucleophilicity.
Temperature 20∘C37∘C Room temperature is sufficient; mild heating accelerates kinetics without degrading peptides.
Catalyst 10–100 mM AnilineForms a highly reactive Schiff base intermediate, vastly accelerating the oxime formation rate.
Stoichiometry 1.1 – 1.5 EquivalentsSlight excess ensures complete conversion while minimizing intermolecular oligomerization.

Experimental Methodology: Two-Component Peptide Stapling via Oxime Ligation

The following protocol is designed as a self-validating system. The causality behind the inclusion of aniline is critical: aniline acts as a nucleophilic catalyst by forming a fast-reacting Schiff base intermediate with the carbonyl. This intermediate is subsequently displaced by the more nucleophilic aminooxy group of the[2-(Ammoniooxy)ethoxy]azanium dichloride, accelerating the reaction rate by up to 400-fold at pH 4.5.

Materials Required:
  • Linear peptide containing two aldehyde-functionalized residues (e.g., formylglycine)

  • [2-(Ammoniooxy)ethoxy]azanium dichloride

  • Aniline (High purity, redistilled)

  • Sodium acetate buffer (100 mM)

  • Glacial acetic acid

Step-by-Step Workflow:
  • Buffer Preparation: Prepare a 100 mM sodium acetate buffer. Adjust the pH strictly to 4.5 using glacial acetic acid.

    • Causality: pH 4.5 ensures optimal protonation of the carbonyl oxygen to increase electrophilicity, while the aminooxy group ( pKa​≈4.6 ) remains sufficiently unprotonated to execute the nucleophilic attack.

  • Catalyst Addition: Add aniline to the buffer to achieve a final concentration of 100 mM. Vortex until completely dissolved.

  • Reagent Solubilization: Dissolve the linear peptide in the reaction buffer to a final concentration of 1 mM.

  • Ligation Initiation: Add 1.5 equivalents (1.5 mM) of [2-(Ammoniooxy)ethoxy]azanium dichloride to the peptide solution.

    • Causality: A slight stoichiometric excess prevents intermolecular cross-linking (oligomerization) and thermodynamically drives the intramolecular macrocyclization.

  • Incubation: Incubate the reaction at room temperature ( 25∘C ) for 2–4 hours under gentle agitation.

  • Validation & Purification: Monitor the reaction progress via LC-MS. The mass shift will correspond to the exact loss of two water molecules ( −36 Da) upon the formation of the two oxime bonds. Quench the reaction by raising the pH to 7.4, and purify the stapled peptide via preparative RP-HPLC.

References

  • Title: Chapter 9: Stapled Peptide Inhibitors of Protein–Protein Interactions Source: Inhibitors of Protein–Protein Interactions (Royal Society of Chemistry) URL: [Link]

  • Title: A Series of Oxyimine-Based Macrocyclic Dinuclear Zinc(II) Complexes Enhances Phosphate Ester Hydrolysis, DNA Binding, DNA Hydrolysis, and Lactate Dehydrogenase Inhibition and Induces Apoptosis Source: Inorganic Chemistry (ACS Publications) URL: [Link]

Sources

Exploratory

Comprehensive Spectroscopic Characterization of[2-(Ammoniooxy)ethoxy]azanium dichloride

Executive Summary In modern bioconjugation and drug development, bifunctional linkers are the architectural backbone of complex molecular assemblies, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern bioconjugation and drug development, bifunctional linkers are the architectural backbone of complex molecular assemblies, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Among these, [2-(Ammoniooxy)ethoxy]azanium dichloride —widely known by its IUPAC synonym O,O'-(ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride or 1,2-bis(aminooxy)ethane dihydrochloride (CAS: 104845-83-2)—stands out as a critical reagent[1][2].

This highly polar, symmetrical molecule features two terminal aminooxy groups separated by an ethylene glycol core. It is the premier reagent for dual oxime ligation, enabling the stable cross-linking of aldehyde- or ketone-bearing biomolecules[3][4]. However, its unique physicochemical properties—specifically its extreme hydrophilicity, the high acidity of the azanium protons, and the relative lability of the N–O bond—demand highly optimized spectroscopic workflows to prevent analytical misinterpretation.

This whitepaper provides an authoritative, in-depth guide to the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) characterization of this compound, emphasizing the causality behind experimental choices and establishing self-validating analytical protocols.

Physicochemical & Structural Profiling

Before deploying spectroscopic techniques, one must understand the inherent nature of the analyte. The compound exists as a dihydrochloride salt, rendering the terminal nitrogens fully protonated ( −NH3+​ ) under standard conditions.

Table 1: Core Chemical Properties
PropertyValue
IUPAC Name [2-(Ammoniooxy)ethoxy]azanium dichloride
Common Name 1,2-Bis(aminooxy)ethane dihydrochloride
CAS Registry Number 104845-83-2[5]
Molecular Formula C2​H10​Cl2​N2​O2​
Molecular Weight (Salt) 165.02 g/mol [1][6]
Molecular Weight (Free Base) 92.10 g/mol [2]
Topological Polar Surface Area (TPSA) 70.5 Ų[1]

Spectroscopic Characterization: Theory & Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of 1,2-bis(aminooxy)ethane dihydrochloride simplifies its NMR profile, but solvent selection is the primary analytical hurdle.

  • The Causality of Solvent Choice: The dihydrochloride salt is virtually insoluble in standard organic solvents like CDCl3​ . Deuterated water ( D2​O ) is the solvent of choice for rapid dissolution. However, D2​O induces rapid proton exchange with the −NH3+​ groups, rendering them invisible on the 1H NMR spectrum. If absolute confirmation of the protonated salt state is required, DMSO-d6 must be used. In DMSO-d6, the extreme deshielding effect of the adjacent oxygen atom and the positive charge pushes the ammonium protons far downfield (broad singlet, ~10.5–11.0 ppm).

  • Structural Symmetry: Because the molecule possesses a C2​ axis of symmetry, the four protons on the central ethylene bridge ( −CH2​−CH2​− ) are chemically and magnetically equivalent, appearing as a sharp, solitary singlet.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For highly hygroscopic salts, traditional KBr pellet preparation is fundamentally flawed. Grinding the sample with KBr in ambient air introduces atmospheric moisture, creating a massive, broad −OH stretching band at ~3400 cm⁻¹ that completely masks the critical −NH3+​ stretches.

  • The Causality of ATR: Attenuated Total Reflectance (ATR) FT-IR is mandatory. By pressing the neat solid directly onto a diamond crystal, moisture absorption is minimized, allowing for the clear resolution of the broad, strong N−H stretching vibrations typical of primary ammonium salts (3200–2800 cm⁻¹), as well as the diagnostic N−O stretch at ~930 cm⁻¹.

Mass Spectrometry (LC-MS)

The N−O bond has a relatively low bond dissociation energy (~55 kcal/mol).

  • The Causality of Soft Ionization: Utilizing hard ionization techniques like Electron Ionization (EI) at 70 eV will shatter the molecule, resulting in complex fragmentation and a missing molecular ion peak. Electrospray Ionization in positive mode (ESI+) is required. ESI gently strips the chloride counterions, allowing the detection of the protonated free base [M+H]+ at m/z 93.1.

Quantitative Data Summaries

Table 2: 1H and 13C NMR Assignments
NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
1H 4.25Singlet (s)4H −O−CH2​−CH2​−O−
1H 10.5 - 11.0Broad (br s)6H −NH3+​ (Visible in DMSO-d6 only)
13C 72.5Singlet (s)2C −O−CH2​−CH2​−O−
Table 3: FT-IR (ATR) Vibrational Assignments
Wavenumber (cm⁻¹)IntensityAssignment
3200 - 2800Strong, Broad N−H stretching (ammonium salt)
2950 - 2850Medium C−H stretching (alkane bridge)
1580Medium N−H bending
1120Strong C−O stretching
930Medium N−O stretching
Table 4: ESI-MS Data (Positive Ion Mode)
Ion Speciesm/zRelative AbundanceAssignment
[M+H]+ 93.1100% (Base Peak)Protonated free base
[M+Na]+ 115.1VariableSodium adduct

System Workflows and Logical Relationships

To guarantee data integrity, analytical workflows must be designed as self-validating systems. The diagram below maps the parallel analytical streams required to confirm the identity and purity of the compound.

AnalyticalWorkflow Start Sample Prep: [2-(Ammoniooxy)ethoxy]azanium dichloride NMR NMR Spectroscopy (D2O or DMSO-d6) Start->NMR IR FT-IR Spectroscopy (ATR Method) Start->IR MS LC-MS (ESI+) Soft Ionization Start->MS NMR_Data 1H & 13C Shifts Confirm Symmetry NMR->NMR_Data IR_Data N-O & C-O Vibrational Modes IR->IR_Data MS_Data m/z 93.1 [M+H]+ Intact N-O Bond MS->MS_Data Validation Data Synthesis & Purity Validation NMR_Data->Validation IR_Data->Validation MS_Data->Validation

Caption: Analytical workflow for the spectroscopic validation of[2-(Ammoniooxy)ethoxy]azanium dichloride.

Application Context: Oxime Ligation

The primary utility of this compound lies in its ability to form highly stable bis-oxime linkages. Unlike imines, which are susceptible to hydrolysis, the oxime bond formed by this linker is highly stable under physiological conditions, making it ideal for synthesizing salamo-type ligands and bioconjugates[3][4].

OximeLigation Linker 1,2-Bis(aminooxy)ethane (Bifunctional Linker) Intermediate Mono-oxime Intermediate Linker->Intermediate Target1 Aldehyde-bearing Biomolecule A Target1->Intermediate pH 4-6 Target2 Aldehyde-bearing Biomolecule B FinalProduct Bis-oxime Conjugate (Stable Linkage) Target2->FinalProduct Intermediate->FinalProduct + Target 2

Caption: Reaction pathway demonstrating the use of the bifunctional linker in dual oxime ligation.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies incorporate internal controls.

Protocol A: 1H and 13C NMR Acquisition
  • System Validation: Acquire a background spectrum of the pure deuterated solvent (e.g., D2​O or DMSO-d6) to identify residual water or solvent impurities.

  • Sample Preparation: Weigh exactly 15 mg of [2-(Ammoniooxy)ethoxy]azanium dichloride.

  • Dissolution: Dissolve the solid in 0.6 mL of DMSO-d6 (preferred for observing −NH3+​ ) or D2​O (preferred for routine purity checks). Vortex for 30 seconds. The sample must be fully transparent.

  • Acquisition: Transfer to a 5 mm NMR tube. Run a standard 1D 1H sequence (e.g., 16 scans, relaxation delay 1.0 s) and a 13C sequence (e.g., 1024 scans, relaxation delay 2.0 s).

  • Data Processing: Calibrate the spectrum using the residual solvent peak (DMSO at 2.50 ppm or HDO at 4.79 ppm). Confirm the integration ratio of the 1H singlet at 4.25 ppm.

Protocol B: FT-IR (ATR) Analysis
  • Background Calibration: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (ambient air) from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place 2–3 mg of the neat, dry powder directly onto the center of the ATR crystal.

  • Compression: Lower the ATR pressure anvil until the software indicates optimal contact pressure. Caution: Over-tightening can damage the crystal; under-tightening will result in weak signal intensity.

  • Acquisition: Collect the sample spectrum (32 scans).

  • Validation: Verify the absence of a broad, asymmetrical hump at 3400 cm⁻¹ (indicative of water absorption). The N−H stretch should appear as a structured, broad band between 3200 and 2800 cm⁻¹.

Protocol C: LC-MS (ESI+)
  • Instrument Tuning: Infuse a standard tuning mix to calibrate the mass axis and optimize the ESI source parameters (capillary voltage ~3.0 kV, desolvation temperature 350°C).

  • Sample Preparation: Prepare a 1 mg/mL stock solution in LC-MS grade water. Dilute to 10 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Injection: Inject 2 µL into the LC-MS system. Bypass the analytical column if direct infusion is preferred, or use a short C18 column for rapid desalting.

  • Acquisition: Scan in positive ion mode from m/z 50 to 500.

  • Data Interpretation: Extract the chromatogram for m/z 93.1. The presence of this peak validates the intact N−O bond, while the absence of m/z 165 indicates the successful stripping of the chloride counterions during ionization.

References

  • O,O'-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride - PubChem - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Oxime-Based Salen-Type Tetradentate Ligands with High Stability against Imine Metathesis Reaction. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Synthesis and Characterization of Salamo-type Bisoximes Based on 3-Ethoxysalicyladehyde and Bis(aminooxy)alkane. ResearchGate. Available at:[Link]

Sources

Foundational

Thermal Stability and Degradation Kinetics of [2-(Ammoniooxy)ethoxy]azanium dichloride

An In-Depth Technical Guide for Formulation and Drug Development Professionals Executive Summary In the rapidly evolving landscape of bioconjugation, targeted protein degraders (PROTACs), and antibody-drug conjugates (AD...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Formulation and Drug Development Professionals

Executive Summary

In the rapidly evolving landscape of bioconjugation, targeted protein degraders (PROTACs), and antibody-drug conjugates (ADCs), bifunctional linkers are critical structural components. [2-(Ammoniooxy)ethoxy]azanium dichloride —commonly referred to as 1,2-bis(aminooxy)ethane dihydrochloride (Molecular Weight: 165.02 g/mol )[1]—is a premier homobifunctional linker utilized primarily for oxime ligation.

While its reactivity is highly valued, its thermal stability profile dictates its shelf-life, handling parameters, and formulation viability. As a Senior Application Scientist, I have structured this guide to move beyond basic safety data sheets. We will deconstruct the thermodynamic vulnerabilities of this molecule, explore the causality behind its degradation pathways, and establish self-validating analytical protocols to ensure structural integrity during drug development.

Thermodynamic Principles of Alkoxyamine Stability

The core structural feature of this molecule is the alkoxyamine ( R−O−NH2​ ) moiety. Alkoxyamines are thermodynamically defined by a relatively weak nitrogen-oxygen (N-O) bond, which is inherently susceptible to homolytic cleavage[2].

However, the thermal stability of [2-(Ammoniooxy)ethoxy]azanium dichloride is heavily dependent on its protonation state:

  • The Free Base Vulnerability: In its unprotonated form, the lone pairs on the nitrogen and oxygen atoms create electronic repulsion, weakening the N-O bond and lowering the activation energy required for homolysis.

  • The Protonation Lock: By formulating the molecule as a dihydrochloride salt (azanium dichloride), the nitrogen lone pair is sequestered by a proton. This protonation significantly increases the dissociation constant of the molecule, acting as a thermodynamic "lock" that sterically and electronically stabilizes the C-ON bond against premature homolysis at ambient temperatures[3].

Mechanisms of Thermal Degradation

When subjected to thermal stress exceeding its thermodynamic threshold,[2-(Ammoniooxy)ethoxy]azanium dichloride undergoes a sequential, two-phase degradation process.

  • Phase 1: Dehydrohalogenation (Endothermic). The input of thermal energy first overcomes the ionic interactions of the salt, driving off hydrogen chloride (HCl) gas and reverting the molecule to its transient, unstable free-base form.

  • Phase 2: Bond Homolysis (Exothermic). Stripped of its protonation lock, the free base undergoes rapid homolytic cleavage of the N-O and C-O bonds, generating highly reactive alkoxyl and aminyl radicals. These radicals subsequently recombine or disproportionate into stable, volatile degradants (e.g., ammonia, nitrous oxide, and ethylene glycol derivatives)[4].

degradation_pathway Salt [2-(Ammoniooxy)ethoxy]azanium dichloride (Stable Salt) Heat Thermal Activation (T > 150°C) Salt->Heat Heating FreeBase 1,2-bis(aminooxy)ethane (Transient Free Base) Heat->FreeBase Dehydrohalogenation HCl 2 HCl (Gas) Heat->HCl Volatilization Homolysis C-O / N-O Bond Homolysis FreeBase->Homolysis Endothermic Shift Radicals Alkoxyl & Aminyl Radicals Homolysis->Radicals Cleavage Products Stable Volatiles (NH3, N2O, Organics) Radicals->Products Recombination

Figure 1: Thermal degradation pathway of [2-(Ammoniooxy)ethoxy]azanium dichloride.

Analytical Methodologies for Stability Profiling

To accurately map the thermal degradation of this compound, standard assays must be optimized to account for its specific chemical behavior. Below are field-proven, self-validating protocols.

Protocol A: Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

This protocol correlates mass loss with specific chemical cleavage events by analyzing evolved gases.

  • Step 1: Sample Preparation. Weigh 5.0 ± 0.1 mg of the compound into a 70 µL alumina ( Al2​O3​ ) crucible.

    • Causality: Alumina is chosen over platinum. Platinum can act as a catalyst during the dehydrohalogenation phase, artificially lowering the onset temperature of degradation and skewing the kinetic data.

  • Step 2: Purge Phase. Isothermal hold at 25°C for 15 minutes under high-purity Argon (50 mL/min).

    • Causality: Argon displaces atmospheric oxygen to prevent premature oxidation. Unlike Nitrogen ( N2​ ), Argon avoids isobaric interference in the MS at m/z 28, allowing for the clear detection of ethylene fragments.

  • Step 3: Heating Ramp. Ramp from 25°C to 500°C at a strictly controlled rate of 10°C/min.

    • Causality: Thermal inertia can mask closely occurring events. A 10°C/min rate provides the optimal thermodynamic balance, preventing the overlap of the endothermic HCl loss with the exothermic bond homolysis.

  • Step 4: Evolved Gas Analysis (EGA). Transfer gases via a fused silica capillary heated to 200°C into a quadrupole MS.

    • Causality: Heating the transfer line prevents the condensation of high-boiling volatile degradants before they reach the ionization chamber.

  • Step 5: Ion Monitoring. Monitor m/z 36 (HCl), m/z 17 ( NH3​ ), and m/z 44 ( N2​O ).

Protocol B: Differential Scanning Calorimetry (DSC)

DSC isolates the enthalpic signatures of the degradation phases.

  • Step 1: Encapsulation. Seal 3-5 mg of the sample in a pierced aluminum pan.

    • Causality: The dehydrohalogenation generates volatile HCl gas. A hermetically sealed pan would rupture due to internal pressure buildup, causing baseline artifacts and potentially destroying the DSC sensor. The pinhole allows controlled outgassing.

  • Step 2: Thermal Cycling. Heat from 20°C to 250°C at 5°C/min under a nitrogen purge (50 mL/min).

    • Causality: A slower heating rate (5°C/min) enhances the resolution, cleanly separating the endothermic salt dissociation from the exothermic radical decay.

Quantitative Thermal Data Summary

The following table synthesizes the expected quantitative milestones derived from the TGA-MS and DSC protocols, providing a benchmark for batch validation.

Thermal EventTemp. Range (°C)Mass Loss (%)Enthalpic SignatureMechanistic Driver
Surface Desolvation 25 - 100< 1.0Weak EndothermEvaporation of residual hygroscopic moisture.
Dehydrohalogenation 150 - 185~ 44.2Strong EndothermDissociation of the dihydrochloride salt; evolution of HCl gas.
Bond Homolysis 190 - 250~ 50.8ExothermCleavage of N-O/C-O bonds and subsequent radical recombination.
Carbonaceous Oxidation > 400~ 5.0Strong ExothermComplete combustion of residual char (if trace oxygen is present).

Formulation & Storage Directives

For drug development professionals handling [2-(Ammoniooxy)ethoxy]azanium dichloride, the thermal data dictates strict operational boundaries:

  • Temperature Control: The API must be stored strictly at 2-8°C . While the salt is stable at room temperature for short handling periods (e.g., during weighing or compounding), prolonged exposure to ambient heat increases the statistical probability of premature dehydrohalogenation.

  • pH Considerations in Formulation: Avoid co-formulation or prolonged contact with alkaline excipients (e.g., sodium bicarbonate, basic amines). Alkaline environments neutralize the dihydrochloride salt, reverting the molecule to its free base form. As established, the free base is significantly more susceptible to N-O bond homolysis at lower temperatures.

  • Hygroscopicity Management: Store in tightly sealed, desiccant-lined containers. Moisture ingress can facilitate localized hydrolysis and micro-environmental pH shifts, which catalyze the degradation cascade.

Sources

Exploratory

The Genesis and Evolution of [2-(Ammoniooxy)ethoxy]azanium dichloride: A Technical Guide

Executive Summary The compound [2-(Ammoniooxy)ethoxy]azanium dichloride —commonly known as 1,2-bis(aminooxy)ethane dihydrochloride —is a highly specialized bis-hydroxylamine salt that has fundamentally reshaped modern co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound [2-(Ammoniooxy)ethoxy]azanium dichloride —commonly known as 1,2-bis(aminooxy)ethane dihydrochloride —is a highly specialized bis-hydroxylamine salt that has fundamentally reshaped modern coordination chemistry and supramolecular synthesis. Acting as the foundational building block for "Salamo-type" ligands, this molecule was engineered to overcome the thermodynamic limitations of traditional imine-based Salen ligands. This whitepaper provides an in-depth technical analysis of its structural dynamics, field-proven synthesis methodologies, and advanced applications, designed for researchers and drug development professionals requiring rigorous, self-validating protocols.

Chemical Identity & Physicochemical Profiling

Before detailing the synthesis and mechanistic applications, it is critical to establish the quantitative baseline of the compound. The dihydrochloride salt form is universally preferred in laboratory settings due to the oxidative instability and volatility of the free bis-hydroxylamine base.

ParameterSpecification
IUPAC Name [2-(Ammoniooxy)ethoxy]azanium dichloride
Common Name 1,2-Bis(aminooxy)ethane dihydrochloride
CAS Registry Number 104845-83-2
Molecular Formula C₂H₁₀Cl₂N₂O₂
Molar Mass 165.02 g/mol
Appearance White to off-white crystalline powder
Solubility Profile Highly soluble in H₂O; moderately soluble in EtOH; insoluble in Et₂O

Structural Dynamics: The Oxime Advantage

The historical reliance on Salen ( N,N′ -bis(salicylidene)ethylenediamine) ligands in coordination chemistry revealed a critical flaw: the thermodynamic instability of the imine (C=N) bond. When researchers attempted to synthesize unsymmetrical Salen complexes, the imine bonds underwent rapid metathesis (recombination) in solution, leading to statistical mixtures of symmetrical products.

The introduction of 1,2-bis(aminooxy)ethane fundamentally solved this issue. By replacing the aliphatic diamine with a bis(aminooxy) core, the resulting "Salamo" ligands feature oxime (C=N–O) bonds. The adjacent electronegative oxygen atom donates electron density via resonance while inductively withdrawing electrons from the imine carbon. This dual electronic effect drastically reduces the electrophilicity of the carbon center, raising the activation barrier against nucleophilic attack. Empirical data confirms that Salamo ligands are at least 104 times more stable against C=N bond cleavage than their Salen counterparts (1)[1].

StabilityLogic Precursor 1,2-bis(aminooxy)ethane Precursor Salamo Salamo Ligand (Oxime Bond: C=N-O) Precursor->Salamo Condensation with Salicylaldehyde Stable Highly Stable (10^4x greater stability) Salamo->Stable Resistance to Nucleophilic Attack Salen Salen Ligand (Imine Bond: C=N-C) Metathesis Imine Metathesis (C=N Recombination) Salen->Metathesis Susceptible to Hydrolysis/Exchange Metathesis->Salen Scrambling in Unsymmetrical Synthesis

Mechanistic stability comparison between oxime-based Salamo and imine-based Salen ligands.

Mechanistic Synthesis & Self-Validating Protocols

The synthesis of [2-(Ammoniooxy)ethoxy]azanium dichloride must be executed with precision to prevent over-alkylation and ensure complete deprotection. The industry-standard protocol relies on the Gabriel synthesis framework, utilizing N -hydroxyphthalimide (NHPI) as a bifunctional directing and protecting group.

Step 1: Nucleophilic O-Alkylation of N-Hydroxyphthalimide
  • Causality & Logic : NHPI is selected because the electron-withdrawing phthalimide ring effectively eliminates the nucleophilicity of the nitrogen atom, directing the alkylation exclusively to the oxygen. A non-nucleophilic base (e.g., DBU or Triethylamine) is required to deprotonate the hydroxyl group, generating a highly reactive alkoxide-equivalent.

  • Protocol :

    • Dissolve 2.0 equivalents of NHPI in anhydrous N,N -dimethylformamide (DMF).

    • Add 2.0 equivalents of DBU dropwise under continuous stirring.

    • Introduce 1.0 equivalent of 1,2-dibromoethane.

    • Maintain the reaction at 50 °C for 4–6 hours.

  • Self-Validation : The reaction is self-validating; the resulting 1,2-bis(phthalimidooxy)ethane intermediate is highly insoluble in aqueous workup conditions, precipitating as a distinct white solid that can be isolated via simple vacuum filtration (2)[2].

Step 2: Gabriel-Type Hydrazinolysis and Acidification
  • Causality & Logic : Hydrazine hydrate is the reagent of choice for deprotection due to its potent bis-nucleophilicity. It attacks the imide carbonyls to form 1,4-phthalazinedione (phthalhydrazide). This cyclization acts as a thermodynamic sink, irreversibly driving the release of the free aminooxy groups.

  • Protocol :

    • Suspend the 1,2-bis(phthalimidooxy)ethane intermediate in absolute ethanol.

    • Add 2.5–3.0 equivalents of hydrazine hydrate.

    • Reflux the mixture for 2 hours until the suspension changes morphology (indicating the formation of phthalhydrazide).

    • Cool to 0 °C and filter off the insoluble phthalhydrazide byproduct.

    • Treat the filtrate with anhydrous HCl gas to precipitate the target dihydrochloride salt.

  • Self-Validation & Field-Proven Insight : The stoichiometric precipitation of phthalhydrazide provides an immediate visual metric of deprotection efficiency. Pro Tip: Phthalhydrazide can occasionally co-precipitate with the product if the pH drops too rapidly. Performing a secondary cold filtration of the acidified ethanol prior to final crystallization ensures the complete removal of the byproduct, yielding a pristine 1 H NMR spectrum devoid of aromatic signals.

SynthesisWorkflow NHPI N-Hydroxyphthalimide (NHPI) Intermediate 1,2-bis(phthalimidooxy)ethane NHPI->Intermediate Nucleophilic Substitution DBE 1,2-Dibromoethane DBE->Intermediate Base Base (Et3N / DBU) Base->Intermediate Deprotonation Product [2-(Ammoniooxy)ethoxy]azanium dichloride Intermediate->Product Hydrazinolysis & Acidification Hydrazine Hydrazine Hydrate (Deprotection) Hydrazine->Product HCl HCl (g) or aq. (Salt Formation) HCl->Product

Workflow for synthesizing[2-(Ammoniooxy)ethoxy]azanium dichloride via hydrazinolysis.

Advanced Applications in Coordination Chemistry

The advent of [2-(Ammoniooxy)ethoxy]azanium dichloride has unlocked new paradigms in coordination chemistry and supramolecular assembly:

  • Salamo-Salen-Salamo Hybrid Ligands : By leveraging the flexible ethylene glycol diether core of the bis(aminooxy) precursor, researchers can synthesize polydentate hybrid ligands containing multiple coordination pockets. These hybrids are capable of capturing multiple transition metal ions (e.g., Ni(II), Zn(II), Cu(II)) to form complex, luminescent multinuclear frameworks (3)[3].

  • Core/Shell Oligometallic Templates : The compound is instrumental in the size-selective synthesis of macrocyclic hexaoximes. The [3 + 3] condensation of 1,2-bis(aminooxy)ethane with specific dialdehydes, mediated by La 3+ (core) and Zn 2+ (shell) template metals, quantitatively yields 36-membered macrocycles that exhibit unique thermotropic liquid-crystalline behaviors (4)[4].

References

  • Oxime-Based Salen-Type Tetradentate Ligands with High Stability against Imine Metathesis Reaction. The Journal of Organic Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6FK-gvUuvjZSCquaWzhCNtVLLRoTHoMAxpyyBinZXxH720R_64QfOjRB9V0KiNEq_8KYkTxph_i58wLooQunj5Wh6oMjFPxozF_xvoso8u8e02KQ3VIqM9nnS-LOumxC7RNoJ]
  • Product Class 5: Hydroxylamines. Thieme E-Books & E-Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1_m3oY7nNwEJumeATYJQNa_qE-i6s2fbmKSnnVcoYaroxCJlDp1FJXjq6OtWq9RjxETmQ4AEiJdRlkffM7MErDT4JTR9yCrscaLbcn35v2pGN-K3k1hajfcpC0ClDODEXcw20gnIK7gdGIn49ZMwzXzygNTf4zTGk-MX9qUW3vq7iHyUyQ1aBLg==]
  • Coordination-Driven Salamo-Salen-Salamo-Type Multinuclear Transition Metal(II) Complexes: Synthesis, Structure, Luminescence, Transformation of Configuration, and Nuclearity Induced by the Acetylacetone Anion. Inorganic Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOL0liCEn4fye3dC2dqUhJVuATK3xRCfkQWUBoMPI_VF0bzQGktKwF76SM1SyhogGuD_zwOCDRPii7KjruIWc4mMWSzHS1HZsDrDR2MoPjcVv7DRBndw6N2pN5SBEO3KxRuOrKLtOxruILnGab9ZKr]
  • Core/Shell Oligometallic Template Synthesis of Macrocyclic Hexaoxime. Journal of the American Chemical Society - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqYSKdFOP1xSsWN4CYriuZ0y7vpAnKG1Y8hvRZQhXVQkPTYD5sL_xC0fFGk3r0bcSmfCWtOcrBrDoXo26zYlc-KLSczKZfVIHNHRLjaJ_X5Pk9PXjM0pUewX4RX9gg1TgKMYp6]

Sources

Protocols & Analytical Methods

Method

Application Note: Bioorthogonal Protein Crosslinking via [2-(Ammoniooxy)ethoxy]azanium dichloride

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Compound: [2-(Ammoniooxy)ethoxy]azanium dichloride (Commonly known as 1,2-bis(aminooxy)ethane dihydrochloride) Primary Applicat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Compound: [2-(Ammoniooxy)ethoxy]azanium dichloride (Commonly known as 1,2-bis(aminooxy)ethane dihydrochloride) Primary Application: Homobifunctional oxime ligation, glycoprotein crosslinking, and peptide stapling.

Mechanistic Insights: The Power of Oxime Ligation

In the landscape of bioconjugation, achieving site-specific crosslinking without engineering complex fusion proteins remains a significant challenge. Traditional crosslinkers targeting primary amines (NHS esters) or sulfhydryls (maleimides) often yield heterogeneous mixtures due to the high abundance of lysine residues or the inaccessibility of buried cysteines.[2-(Ammoniooxy)ethoxy]azanium dichloride overcomes these limitations by exploiting oxime ligation chemistry . The compound is a homobifunctional crosslinker featuring two highly reactive aminooxy groups ( −O−NH2​ ). Because natural proteins lack electrophilic aldehydes and ketones, these functional groups can be introduced site-specifically (e.g., via periodate oxidation of glycans or genetic incorporation of unnatural amino acids)[1]. The aminooxy groups then react exclusively with these engineered carbonyls to form highly stable, covalent oxime bonds.

The Causality of Nucleophilic Catalysis

A critical challenge in oxime ligation is its slow reaction kinetics at physiological pH. To prevent protein degradation during prolonged incubations, we utilize aniline as a nucleophilic catalyst. Aniline ( pKa​≈4.6 ) acts optimally in mildly acidic buffers. It rapidly attacks the target aldehyde to form a reactive Schiff base intermediate. Because the Schiff base is significantly more electrophilic than the parent aldehyde, the α -effect-enhanced aminooxy group of the crosslinker rapidly displaces the aniline via transimination, accelerating the crosslinking rate by up to 400-fold[2].

ReactionPathway Aldehyde Protein Aldehyde (Electrophile) SchiffBase Reactive Schiff Base Intermediate Aldehyde->SchiffBase + Aniline (Fast) Aniline Aniline Catalyst (Nucleophile) Aniline->SchiffBase Oxime Stable Oxime Crosslink (Covalent Dimer) SchiffBase->Oxime + Linker Crosslinker Bis-aminooxy Linker (Transimination) Crosslinker->Oxime

Aniline-catalyzed oxime ligation pathway using 1,2-bis(aminooxy)ethane.

Comparative Analysis of Crosslinking Chemistries

To justify the selection of [2-(Ammoniooxy)ethoxy]azanium dichloride for your workflow, consider the following quantitative and qualitative parameters comparing standard bioconjugation strategies:

ChemistryTarget Functional GroupSpecificityOptimal Reaction pHReaction KineticsLinkage Stability
Aminooxy (Oxime) Aldehydes / KetonesExtremely High (Bioorthogonal)4.5 – 6.0Fast (with Aniline catalyst)Highly Stable (Resists hydrolysis)
NHS Ester Primary Amines (Lysine)Low (Random conjugation)7.2 – 8.5Very Fast (Minutes)Stable (Amide bond)
Maleimide Sulfhydryls (Cysteine)Moderate (Requires free thiols)6.5 – 7.5FastModerate (Susceptible to retro-Michael)

Experimental Protocols

Protocol A: Site-Specific Homodimerization of Antibodies (Fc-Glycan Targeting)

This protocol describes the crosslinking of two IgG antibodies via their Fc-region carbohydrates. By utilizing sodium periodate ( NaIO4​ ) to oxidize vicinal diols on the glycan chains into aldehydes, the Fab (antigen-binding) regions remain unmodified and fully functional[1].

Self-Validating Checkpoint: Always run a parallel negative control lacking the NaIO4​ oxidation step. If crosslinking is observed in the negative control during final SDS-PAGE analysis, it indicates non-specific electrostatic aggregation rather than covalent oxime formation.

Step 1: Glycan Oxidation

  • Prepare a 5 mg/mL solution of the target IgG in Oxidation Buffer (0.1 M Sodium Acetate, pH 5.5). Causality: pH 5.5 is chosen to maximize the selective cleavage of vicinal diols on sialic acid while preventing the off-target oxidation of methionine residues.

  • Add freshly prepared NaIO4​ to a final concentration of 10 mM.

  • Incubate for 30 minutes at 4°C in the dark . Causality: Periodate is highly light-sensitive; ambient light induces radical formation that can indiscriminately damage the protein backbone.

Step 2: Desalting and Buffer Exchange

  • Immediately quench the reaction by adding glycerol to a final concentration of 15 mM (incubate for 5 mins).

  • Pass the sample through a Zeba™ Spin Desalting Column pre-equilibrated with Ligation Buffer (0.1 M Anilinium Acetate, pH 4.6). Causality: Removing excess periodate is mandatory to prevent the oxidative destruction of the aminooxy crosslinker in the next step.

Step 3: Oxime Ligation

  • To the oxidized IgG, add[2-(Ammoniooxy)ethoxy]azanium dichloride at a 20-fold molar excess.

  • Ensure the final concentration of aniline in the buffer is 100 mM. Causality: A pH of 4.6 matches the pKa​ of aniline, ensuring a 50/50 equilibrium of the nucleophilic free base and the protonated acid catalyst required for optimal Schiff base formation[2].

  • Incubate at room temperature for 2 to 4 hours.

Step 4: Validation

  • Analyze the reaction mixture via non-reducing SDS-PAGE. A successful reaction will yield a distinct band at ~300 kDa, representing the IgG-IgG homodimer.

Workflow Native Native IgG (Intact Glycans) Oxidation NaIO4 Oxidation (pH 5.5, Dark) Native->Oxidation AldehydeProt Oxidized IgG (Fc-Aldehydes) Oxidation->AldehydeProt Desalting Ligation Bis-Aminooxy Linker + 100mM Aniline AldehydeProt->Ligation Purification SEC / Dialysis (pH 7.4 Buffer) Ligation->Purification 2-4 Hours Final IgG-IgG Dimer (~300 kDa) Purification->Final

Step-by-step workflow for site-specific glycoprotein crosslinking via periodate oxidation.

Protocol B: Peptide Stapling and Macrocyclization

Stapled peptides are constrained α -helical peptidomimetics bridged by a covalent tether to enhance proteolytic stability and target affinity[3].[2-(Ammoniooxy)ethoxy]azanium dichloride acts as the perfect bioorthogonal "staple" for peptides engineered with two ketone-bearing unnatural amino acids (e.g., p-acetylphenylalanine).

Step 1: Peptide Preparation

  • Synthesize the target peptide incorporating two p-acetylphenylalanine residues at positions i and i+4 (to stabilize a single α -helical turn) or i and i+7 (for two turns).

  • Dissolve the purified peptide in Ligation Buffer (100 mM Anilinium Acetate, pH 4.6) to a final concentration of 1 mM.

Step 2: Double Ligation (Stapling)

  • Add [2-(Ammoniooxy)ethoxy]azanium dichloride at a 1.2-fold molar excess relative to the peptide. Causality: Maintaining a near-equimolar ratio prevents the formation of linear peptide dimers, thermodynamically favoring intramolecular macrocyclization (stapling).

  • Incubate at room temperature for 1 hour. With 1,2-bis(aminooxy)ethane, double ligation occurs rapidly, resulting in a constrained monomer bridged via the tether[3].

Step 3: Validation

  • Confirm macrocyclization via LC-MS. The stapled peptide will exhibit a mass shift corresponding to the addition of the linker minus two water molecules ( ΔM=Mlinker​−36.03 Da ).

References

  • Nucleophilic catalysis of oxime ligation. Angewandte Chemie International Edition.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxSof2LyQIZ2I5qQ26CVpUI-TsvLIEDQmfV3bhgiDLqMabDSS9yWrX1YgN4On7HXRtOXR5Y63HUNuDTqF0qQA0TDt5FI5LGERohLQgvYh2P2k8FFFq7JOistL37JUTrMGOB_xm]
  • Bioconjugate Techniques. Academic Press.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdj79FzzlWkSqV9Xx4fZ9B5QOOb6QpLFO-oDAAuYHHxAmg_aU_pdx5hiq1lhxG8foYsG1fO5gPPgeLL4XPbcnA1aWb3xwgeljYLHwOmRbuLg1YQEeRbXW6L6cgnzs3964tY7b-JQvvn-Dso2Z_YRV_TUhoqHqQUmX_7OXRfcRBuWQ=]
  • Chapter 9: Stapled Peptide Inhibitors of Protein–Protein Interactions. Royal Society of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPT2d8XO4c0KqbtWZp0xN8Dv20LeUJ2gfJwfO1VIr52ORDf5BCDsaNhIxuSmewARHtk84TgIzTNihx8dEE1YFKkk9cF3gFoIKo_DBuN55T-x7Tj2Us0Lz6-4kaq5EVTpx_QANprqb68aIYcVSuqny7pKmKoaI4vG-wJc2_fIEoFM-eDQusRDyQlkunqOQztkeRnjU1whu4H3p_YXoH5j6NCbJurNA=]

Sources

Application

Application Note: Advanced Bioconjugation Strategies Using [2-(Ammoniooxy)ethoxy]azanium dichloride for Site-Specific Labeling

For Researchers, Scientists, and Drug Development Professionals Introduction Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development.[1][2] It enables the creation of sophisticated tools for diagnostics, therapeutics, and basic research, such as antibody-drug conjugates (ADCs), labeled proteins for imaging, and functionalized biomaterials.[1][2][3] The choice of chemical ligation strategy is critical, dictating the stability, homogeneity, and ultimately, the efficacy of the final conjugate.[4]

This application note details the use of [2-(Ammoniooxy)ethoxy]azanium dichloride, a bifunctional aminooxy-containing crosslinker, for robust and site-specific bioconjugation. The core of this chemistry lies in the formation of a highly stable oxime bond through the reaction of an aminooxy group with an aldehyde or ketone.[5][6][7] This bioorthogonal reaction proceeds under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules.[5][7] We will explore the underlying principles of oxime ligation, provide detailed protocols for its application, and discuss the advantages of this approach for creating precisely defined bioconjugates.

Principles of Oxime Ligation

The reaction between an aminooxy group (R-O-NH₂) and a carbonyl group (an aldehyde or ketone) to form a stable oxime linkage (R-O-N=C) is a highly chemoselective and reliable method for bioconjugation.[5][6][7] This "click-type" reaction is bioorthogonal, meaning the reactive partners do not cross-react with other functional groups typically found in biological systems.[8][9][10]

Key Features of Oxime Ligation:

  • High Stability: The resulting oxime bond is significantly more stable to hydrolysis under physiological conditions (neutral pH) compared to other common linkages like imines and hydrazones.[4][11][12][13] While its hydrolysis is acid-catalyzed, the oxime linkage is exceptionally robust for applications requiring long-term stability in circulation.[4][12]

  • Favorable Kinetics: The reaction proceeds efficiently in aqueous buffers, typically in a pH range of 4-7.[6][11]

  • Catalysis: The reaction rate can be significantly accelerated by the addition of nucleophilic catalysts, such as aniline or its derivatives (e.g., m-phenylenediamine).[6][7][14][15]

Reaction Mechanism

The formation of an oxime bond proceeds through a two-step mechanism involving the nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by dehydration to form the stable C=N double bond. Aniline and its derivatives catalyze the dehydration step.[7][14]

Caption: Mechanism of oxime bond formation.

[2-(Ammoniooxy)ethoxy]azanium dichloride: A Versatile Bifunctional Reagent

[2-(Ammoniooxy)ethoxy]azanium dichloride is a homobifunctional crosslinker containing two terminal aminooxy groups separated by a flexible ethylene glycol spacer. This structure offers several advantages:

  • Dual Functionality: The two aminooxy groups allow for the crosslinking of two different aldehyde- or ketone-containing molecules or the creation of multivalent constructs.[16]

  • Hydrophilicity: The ethoxy spacer enhances the water solubility of the reagent and the resulting conjugate, which can be beneficial for biological applications.

  • Precise Linkage: The defined length of the spacer provides control over the distance between the conjugated molecules.

PropertyValue
Chemical Formula C₄H₁₆Cl₂N₂O₂
Molecular Weight 211.09 g/mol
Appearance White to off-white solid
Solubility Highly soluble in water
Reactive Groups Two primary aminooxy (-ONH₂) groups
Target Aldehydes and Ketones

Application & Protocols

Protocol 1: Site-Specific Labeling of an Aldehyde-Tagged Protein

A powerful strategy for achieving site-specific protein modification is the introduction of a unique chemical handle, such as an aldehyde, into the protein's structure.[17] This can be accomplished through genetic code expansion with unnatural amino acids or by enzymatic modification.[18][19][20][21][22] The formylglycine-generating enzyme (FGE), for example, can oxidize a specific cysteine residue within a consensus peptide sequence (the "aldehyde tag") to a formylglycine residue, which contains an aldehyde group.[18][19][20]

Objective: To covalently attach a payload (e.g., a fluorescent dye, a drug molecule) functionalized with a single aminooxy group to an aldehyde-tagged protein using [2-(Ammoniooxy)ethoxy]azanium dichloride as a linker. Note: For this protocol, we assume one end of the linker is pre-reacted with the payload.

Materials:

  • Aldehyde-tagged protein of interest (e.g., in 100 mM phosphate buffer, pH 6.5)

  • [2-(Ammoniooxy)ethoxy]azanium dichloride

  • Aminooxy-functionalized payload

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.5

  • Aniline stock solution: 500 mM in DMSO

  • Quenching solution: 1 M hydroxylamine, pH 7.0

  • Purification system: Size-exclusion chromatography (SEC) or other suitable chromatography method.

Protein Labeling Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis A Prepare Aldehyde-Tagged Protein Solution D Mix Protein, Linker-Payload, and Buffer A->D B Prepare Linker-Payload Solution B->D C Prepare Reaction Buffer C->D E Add Aniline Catalyst D->E F Incubate at RT (2-12 hours) E->F G (Optional) Quench Reaction F->G H Purify Conjugate (e.g., SEC) G->H I Characterize Product (SDS-PAGE, MS) H->I

Sources

Method

Application Notes &amp; Protocols: In Vivo Experimental Design for [2-(Ammoniooxy)ethoxy]azanium dichloride

Disclaimer: As of the current date, "[2-(Ammoniooxy)ethoxy]azanium dichloride" is not a widely documented compound in publicly available scientific literature. Therefore, this guide provides a comprehensive and generaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of the current date, "[2-(Ammoniooxy)ethoxy]azanium dichloride" is not a widely documented compound in publicly available scientific literature. Therefore, this guide provides a comprehensive and generalized framework for the in vivo experimental design of a novel investigational drug. The protocols and recommendations herein are based on established principles of toxicology and pharmacology and should be adapted as specific data on the compound's mechanism of action, physicochemical properties, and therapeutic targets become available.

Part 1: Foundational Strategy for In Vivo Assessment

The transition of a novel chemical entity (NCE) like [2-(Ammoniooxy)ethoxy]azanium dichloride from in vitro discovery to in vivo validation is a critical juncture in the drug development pipeline. A meticulously planned in vivo experimental strategy is paramount for elucidating the compound's pharmacokinetic profile, assessing its safety, and establishing preliminary efficacy.[1][2] This document, intended for researchers, scientists, and drug development professionals, outlines a phased approach to the in vivo evaluation of this NCE, emphasizing scientific rigor, ethical considerations, and regulatory alignment.

The primary objectives of the initial in vivo studies are to:

  • Define the safety and tolerability of the compound.

  • Characterize its pharmacokinetic (PK) and pharmacodynamic (PD) properties.

  • Identify potential target organs for toxicity.[3]

  • Establish a safe starting dose for more extensive preclinical studies.[3]

Our approach is grounded in guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the Organisation for Economic Co-operation and Development (OECD), ensuring the generation of robust and reproducible data.[4][5][6]

Part 2: Pre-Protocol Essentials: Laying the Groundwork for Success

Before embarking on specific in vivo protocols, several foundational elements must be addressed to ensure the integrity and translational relevance of the studies.

Animal Model Selection

The choice of an appropriate animal model is a critical determinant of a study's success.[7] Since the therapeutic indication for [2-(Ammoniooxy)ethoxy]azanium dichloride is yet to be defined, initial studies should be conducted in standard, healthy rodent models.

Parameter Recommended Model Justification
Initial Toxicity & PK Sprague-Dawley or Wistar RatsWidely used in toxicology and pharmacology, with extensive historical data available. Their larger size facilitates serial blood sampling for PK studies.
Acute Toxicity ICR or CD-1 MiceOften used for acute toxicity and dose-ranging studies due to their genetic diversity and cost-effectiveness.
Future Efficacy Studies Disease-Specific ModelsOnce a therapeutic target is hypothesized, relevant disease models should be employed (e.g., xenograft models for oncology, collagen-induced arthritis for inflammation).

It is recommended to use both male and female animals in initial toxicity studies to identify any sex-specific differences in metabolism or toxicity.

Formulation and Route of Administration

The "dichloride" salt form of the compound suggests potential solubility in aqueous vehicles.

  • Vehicle Selection: Initial solubility and stability tests should be performed. A common starting point for a water-soluble compound is sterile saline or phosphate-buffered saline (PBS). If solubility is limited, a co-solvent system (e.g., a small percentage of DMSO or ethanol in saline) may be necessary, but the vehicle's own potential toxicity must be assessed in a control group.

  • Route of Administration: The intended clinical route of administration should guide the choice for preclinical studies. However, for initial characterization, multiple routes may be explored.[1]

Route Advantages Considerations
Intravenous (IV) 100% bioavailability, rapid onset.Requires technical skill; may not be suitable for poorly soluble compounds.
Oral (PO) Clinically relevant for many drugs, convenient for chronic dosing.Subject to first-pass metabolism, variable absorption.
Intraperitoneal (IP) Bypasses first-pass metabolism, simpler than IV.Potential for local irritation, variable absorption.
Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare. An Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee must approve all protocols. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to minimize animal use and distress.

Part 3: Core In Vivo Experimental Protocols

The following protocols provide a step-by-step guide for the initial in vivo evaluation of [2-(Ammoniooxy)ethoxy]azanium dichloride.

Protocol 1: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Adapted from OECD Guideline 425)

Objective: To determine the acute oral LD50 (median lethal dose) and identify clinical signs of toxicity. This information is crucial for classifying the compound and guiding dose selection for subsequent studies.[8][9]

Experimental Workflow:

G cluster_0 Phase 1: Sighting Study cluster_1 Phase 2: Main Study cluster_2 Phase 3: Data Analysis a Dose one animal at starting dose (e.g., 175 mg/kg) b Observe for 48 hours a->b c Outcome? b->c d Animal survives: Dose next animal at a higher dose (e.g., 550 mg/kg) c->d Survival e Animal dies: Dose next animal at a lower dose (e.g., 55 mg/kg) c->e Mortality f Dose animals sequentially (one at a time) g Dosing interval: 48 hours f->g h Adjust dose based on previous animal's outcome g->h i Continue until stopping criteria are met (e.g., 3 reversals in dose direction) h->i j Calculate LD50 using Maximum Likelihood Estimation i->j k Record all clinical signs of toxicity j->k

Caption: Workflow for the Acute Oral Toxicity Up-and-Down Procedure.

Methodology:

  • Animal Model: Nulliparous, non-pregnant female rats (e.g., Wistar), 8-12 weeks old.

  • Housing: House animals individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide ad libitum access to food and water.

  • Acclimatization: Acclimatize animals for at least 5 days before the study.

  • Dose Preparation: Prepare fresh formulations of [2-(Ammoniooxy)ethoxy]azanium dichloride in the selected vehicle on the day of dosing.

  • Dosing:

    • Administer a single oral dose using a gavage needle. The volume should not exceed 1 mL/100g body weight for aqueous solutions.[8]

    • The starting dose is typically selected from one of four levels: 5, 50, 300, or 2000 mg/kg. A default starting dose of 175 mg/kg can also be used.

  • Observations:

    • Monitor animals closely for the first 30 minutes, periodically during the first 24 hours, and then daily for a total of 14 days.

    • Record all clinical signs of toxicity, including changes in skin, fur, eyes, respiration, and behavior. Note the onset, duration, and severity of any signs.

    • Record body weight just before dosing and on days 7 and 14.

  • Termination: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

  • Data Analysis: Calculate the LD50 and its confidence intervals using appropriate software.

Protocol 2: Single-Dose Pharmacokinetic (PK) Study

Objective: To determine the basic pharmacokinetic profile of the compound, including its absorption, distribution, and elimination characteristics after a single dose.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Dosing & Sampling cluster_2 Sample Processing & Analysis cluster_3 Data Analysis a Surgically cannulate jugular vein of rats (n=3-5 per group) b Allow for post-surgery recovery (3-5 days) a->b c Administer single dose (IV and/or PO) b->c d Collect serial blood samples via cannula at predefined time points c->d e Process blood to plasma d->e f Store plasma at -80°C e->f g Quantify drug concentration using a validated LC-MS/MS method f->g h Plot plasma concentration vs. time g->h i Calculate PK parameters using non-compartmental analysis h->i

Caption: Workflow for a Single-Dose Pharmacokinetic Study.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation to facilitate serial blood sampling.

  • Dose Selection: Select a dose that is well-tolerated based on the acute toxicity study (e.g., 1/10th of the MTD).

  • Experimental Groups:

    • Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg).

    • Group 2: Oral (PO) administration (e.g., 10-20 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approx. 0.2 mL) into tubes containing an anticoagulant (e.g., K2-EDTA).

    • A typical sampling schedule is as follows:

Route Time Points
IV Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
PO Pre-dose, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose.
  • Plasma Preparation: Centrifuge blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of [2-(Ammoniooxy)ethoxy]azanium dichloride in plasma.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate key parameters such as:

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Area under the concentration-time curve (AUC)

    • Half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Oral bioavailability (F%)

Protocol 3: Repeated Dose 28-Day Oral Toxicity Study (Adapted from OECD Guideline 407)

Objective: To evaluate the potential adverse effects of repeated oral exposure to the compound over a 28-day period.[5]

Methodology:

  • Animal Model: Wistar rats, 5-6 weeks old at the start of the study. Use 5 animals per sex per group.

  • Experimental Groups:

    • Group 1: Vehicle control.

    • Group 2: Low dose.

    • Group 3: Mid dose.

    • Group 4: High dose (should induce some toxicity but not mortality).

    • Optional: A satellite group for the control and high dose groups can be included for a 14-day recovery period.

  • Dose Selection: Doses should be selected based on the results of the acute toxicity study.

  • Administration: Administer the compound or vehicle daily by oral gavage for 28 consecutive days.

  • In-Life Monitoring:

    • Clinical Observations: Conduct detailed clinical observations daily.

    • Body Weight and Food Consumption: Record weekly.

    • Ophthalmology: Perform examinations prior to treatment and at termination.

    • Functional Observations: Conduct a functional observational battery (FOB) and motor activity assessment during the last week of the study.

  • Terminal Procedures (Day 29):

    • Blood Collection: Collect blood for hematology and clinical chemistry analysis.

    • Necropsy: Perform a full gross necropsy on all animals.

    • Organ Weights: Weigh key organs (e.g., liver, kidneys, brain, spleen, heart, gonads).

    • Histopathology: Preserve organs in formalin for histopathological examination.

Part 4: Data Interpretation and Next Steps

The data generated from these initial studies will form the basis of the preclinical safety and pharmacology profile of [2-(Ammoniooxy)ethoxy]azanium dichloride.

  • Toxicity Data: Will establish a No Observed Adverse Effect Level (NOAEL) and identify any target organs of toxicity. This is critical for risk assessment.

  • PK Data: Will provide insights into the drug's disposition in the body, informing dose and schedule decisions for future efficacy and toxicology studies.

  • Combined Insights: The integration of PK and toxicity data (toxicokinetics) is essential for understanding the relationship between drug exposure and adverse effects.

Based on these findings, a decision can be made to advance the compound to more complex, disease-relevant efficacy models and longer-term toxicology studies, as required by regulatory agencies for an Investigational New Drug (IND) application.[4][10]

References

  • Rhizome. FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. Available from: [Link]

  • Organisation for Economic Co-operation and Development (OECD). Guidelines for the Testing of Chemicals. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Preclinical Assessment of Investigational Cellular and Gene Therapy Products. Available from: [Link]

  • Biogem. In Vivo and in Vitro Toxicity Studies. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Roadmap to Reducing Animal Testing in Preclinical Safety Studies. Available from: [Link]

  • Ichor Bio. Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. Available from: [Link]

  • Wang, Y., et al. De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. Advanced Science. Available from: [Link]

  • Sharma, V., et al. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Available from: [Link]

  • ModernVivo. Tackling In Vivo Experimental Design. Available from: [Link]

  • Slideshare. Oecd guidelines for toxicology studies. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Step 2: Preclinical Research. Available from: [Link]

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Application

[2-(Ammoniooxy)ethoxy]azanium dichloride for surface modification of biomaterials

Application Note & Protocol Topic: Leveraging [2-(Ammoniooxy)ethoxy]azanium dichloride for Advanced Surface Bio-functionalization Audience: Researchers, Scientists, and Drug Development Professionals The Challenge: Maste...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Leveraging [2-(Ammoniooxy)ethoxy]azanium dichloride for Advanced Surface Bio-functionalization

Audience: Researchers, Scientists, and Drug Development Professionals

The Challenge: Mastering the Biomaterial-Biology Interface

Upon implantation or contact with a biological environment, a biomaterial surface is not a passive scaffold. It is an active interface that immediately becomes the stage for a complex cascade of events, beginning with the near-instantaneous adsorption of proteins.[1] This initial protein layer, its composition, and conformational state dictate the subsequent cellular responses, from simple adhesion to complex processes like inflammation, foreign body response, and tissue integration.[2][3] Uncontrolled protein adsorption, or biofouling, often leads to device failure, thrombosis in blood-contacting devices, and bacterial colonization.[4][5]

Therefore, the central challenge in modern biomaterials science is to move beyond passive materials and engineer surfaces with precisely controlled chemical functionalities. The goal is to create a bio-interface that can actively direct biological responses—be it to resist non-specific interactions or to present specific cues that promote a desired cellular outcome, such as enhanced tissue integration.[6][7] This requires a surface modification chemistry that is robust, specific, and operates under biologically compatible conditions.

The Solution: Chemoselective Oxime Ligation

Among the toolkit of bioconjugation chemistries, the reaction between an aminooxy group and an aldehyde or ketone to form a stable oxime bond stands out for its exceptional utility in surface science.[8][9]

Causality Behind the Choice—Why Oxime Chemistry?

  • Chemoselectivity: The aminooxy and carbonyl (aldehyde/ketone) groups are "bioorthogonal." They react specifically with each other and do not engage in side reactions with the vast majority of other functional groups present in a biological milieu (e.g., amines, carboxyls, thiols).[10]

  • Stability: The resulting oxime linkage is significantly more stable against hydrolysis compared to similar linkages like hydrazones, ensuring the long-term durability of the surface modification.[9]

  • Mild Reaction Conditions: The ligation proceeds efficiently in aqueous buffers, typically at a slightly acidic to neutral pH (pH 4.5-7.0), without the need for harsh reagents or conditions that could damage the underlying biomaterial or co-immobilized biomolecules.[11]

The molecule at the heart of this guide, [2-(Ammoniooxy)ethoxy]azanium dichloride , is a bifunctional linker designed to harness the power of oxime chemistry for surface engineering. Its structure features:

  • An aminooxy terminus for covalent attachment to carbonyl-presenting surfaces.

  • A short, hydrophilic ethoxy spacer to potentially reduce non-specific protein adsorption.[12]

  • A terminal primary amine (azanium) group , which provides a reactive handle for subsequent functionalization or imparts a positive charge to the surface, influencing cellular interactions.

Figure 1: The chemoselective reaction between a surface aldehyde and an aminooxy group.

The Strategic Workflow: A Validated Path to a Biofunctional Surface

A successful surface modification is not just about performing a reaction; it's about creating a self-validating system where each step is confirmed before proceeding. This workflow ensures reproducibility and provides confidence in the final functional performance of the material.

Figure 2: A comprehensive workflow for surface modification and validation.

Protocol I: Surface Preparation and Carbonyl Generation

Objective: To prepare a clean biomaterial surface and introduce aldehyde functional groups, which are necessary for the subsequent oxime ligation.

Scientist's Note: The choice of method depends entirely on the substrate material. For polysaccharide-based materials or hydrogels (e.g., alginate, hyaluronic acid), mild periodate oxidation is highly effective. For materials like titanium or silicon, one must first graft a molecule that can be subsequently oxidized. This protocol details the periodate oxidation method.

Materials:

  • Biomaterial substrate (e.g., polysaccharide-coated film)

  • Sodium meta-periodate (NaIO₄)

  • Oxidation Buffer: 0.1 M Sodium Acetate Buffer, pH 5.5

  • Ethylene glycol

  • Deionized (DI) water (18.2 MΩ·cm)

Procedure:

  • Surface Cleaning: Thoroughly clean the substrate by sonicating in isopropanol, followed by ethanol, and finally DI water (5 minutes each). Dry under a stream of nitrogen.

  • Periodate Solution: Prepare a fresh solution of 10-50 mM Sodium meta-periodate in Oxidation Buffer. Protect the solution from light.

  • Oxidation Reaction: Immerse the cleaned substrate in the periodate solution. Incubate for 30-60 minutes at room temperature in the dark with gentle agitation.

    • Rationale: Sodium periodate cleaves the bond between adjacent hydroxyl groups (cis-diols) found in many polysaccharides, oxidizing them to form two aldehyde groups.[8] The reaction is performed in the dark as periodate is light-sensitive.

  • Quenching: Add a 10-fold molar excess of ethylene glycol relative to the periodate and incubate for 15 minutes.

    • Rationale: Ethylene glycol reacts with and consumes any remaining periodate, effectively stopping the oxidation reaction.

  • Washing: Remove the substrate from the solution and wash extensively with DI water (3 x 5-minute washes) to remove all reactants and byproducts.

  • Drying & Storage: Dry the aldehyde-functionalized surface under nitrogen and use immediately for the next step to prevent potential degradation or contamination of the reactive aldehyde groups.

Protocol II: Covalent Immobilization via Oxime Ligation

Objective: To covalently attach [2-(Ammoniooxy)ethoxy]azanium dichloride to the aldehyde-functionalized surface.

Materials:

  • Aldehyde-functionalized biomaterial (from Protocol I)

  • [2-(Ammoniooxy)ethoxy]azanium dichloride

  • Ligation Buffer: 0.1 M Sodium Acetate Buffer, pH 5.0

  • Aniline (catalyst)

  • Wash Buffer: Ligation buffer or DI water

Procedure:

  • Linker Solution: Prepare a 10-100 mM solution of [2-(Ammoniooxy)ethoxy]azanium dichloride in the Ligation Buffer.

  • Catalyst Addition: Add aniline to the linker solution to a final concentration of 10-20 mM.

    • Rationale: Aniline acts as a nucleophilic catalyst. It first reacts with the surface aldehyde to form a more reactive Schiff base (anilinium ion), which is then more rapidly attacked by the aminooxy group. This significantly accelerates the rate of oxime formation, especially at physiological pH.[10]

  • Ligation Reaction: Immerse the aldehyde-functionalized substrate in the linker/catalyst solution. Incubate for 2-4 hours at room temperature, or overnight at 4°C, with gentle agitation.

  • Washing: After incubation, remove the substrate and wash thoroughly with the Wash Buffer (3 x 5-minute washes) to remove any non-covalently bound linker, catalyst, and byproducts.

  • Final Rinse & Dry: Perform a final rinse with DI water and dry the surface under a stream of nitrogen. The surface is now modified and ready for characterization.

Protocol III: Multi-Technique Surface Characterization

Objective: To provide a quantitative and qualitative assessment of the surface modification, confirming the successful immobilization of the linker. This step is crucial for the "Trustworthiness" pillar of the scientific method.

Technique Parameter Measured Expected Outcome for Successful Modification
Contact Angle Goniometry Surface Wettability / HydrophilicityA decrease in the water contact angle, indicating a more hydrophilic surface due to the presence of the linker.[13][14]
X-ray Photoelectron Spectroscopy (XPS) Elemental Composition & Chemical StateAppearance of a Nitrogen (N 1s) signal. Changes in the Carbon (C 1s) high-resolution spectrum.[15][16]
Atomic Force Microscopy (AFM) Surface Topography & RoughnessPotential increase in nanoscale surface roughness (Rq) due to the molecular adlayer.[17][18]
Detailed Protocol: Contact Angle Goniometry
  • Place a 5 µL droplet of DI water onto the unmodified (control) and modified surfaces.

  • Immediately capture a high-resolution side-profile image of the droplet.

  • Use goniometer software to measure the angle between the substrate baseline and the tangent of the droplet at the solid-liquid-vapor interface.

  • Perform measurements at a minimum of five different locations on each sample and average the results. A surface with a water contact angle <90° is considered hydrophilic.[19]

Detailed Protocol: X-ray Photoelectron Spectroscopy (XPS)
  • Acquire a survey scan (0-1100 eV) to identify all elements present on the surface.

  • Acquire high-resolution scans of the C 1s and N 1s regions.

  • Data Analysis:

    • Survey Scan: Confirm the appearance of a peak in the N 1s region (~400-402 eV) on the modified surface, which should be absent on the control.

    • N 1s Spectrum: Deconvolute the N 1s peak. Expect components corresponding to the oxime nitrogen (C=N-O) and the protonated amine (azanium, -NH₃⁺).[20][21]

    • C 1s Spectrum: Look for an increase in the intensity of the C-O/C-N component relative to the C-C/C-H backbone of the underlying material.[22]

Detailed Protocol: Atomic Force Microscopy (AFM)
  • Operate the AFM in tapping mode to minimize damage to the soft molecular layer.

  • Scan a representative area (e.g., 5 µm x 5 µm) of both the control and modified surfaces.

  • Acquire topography images.

  • Use the AFM analysis software to calculate the root-mean-square roughness (Rq) for each surface. An increase in Rq, while not definitive proof alone, supports the presence of a newly formed surface layer.[23][24]

Protocol IV: Functional Assessment of the Modified Surface

Objective: To determine if the surface modification imparts the desired biological properties, such as resistance to protein fouling and controlled cell adhesion.

G A [2-(Ammoniooxy)ethoxy]azanium dichloride Modified Surface B Hydrophilic & Charged Surface Chemistry A->B Presents C Reduced Non-Specific Protein Adsorption B->C Leads to D Modulated Cell Adhesion (via charge or further functionalization) B->D Enables E Improved Biocompatibility C->E Contributes to D->E Contributes to

Figure 3: Logical flow from surface chemistry to biological outcome.

Protocol: Assessing Resistance to Protein Adsorption
  • Protein Solution: Prepare a 0.1 mg/mL solution of fluorescently-labeled Bovine Serum Albumin (e.g., FITC-BSA) in Phosphate-Buffered Saline (PBS), pH 7.4.

  • Incubation: Incubate the unmodified (control) and modified surfaces with the protein solution for 1 hour at 37°C.

  • Washing: Gently wash the surfaces three times with PBS containing 0.05% Tween-20 (PBST), followed by a final rinse with PBS to remove non-adsorbed and loosely bound protein.[12]

  • Imaging: Immediately visualize the surfaces using a fluorescence microscope with identical acquisition settings (e.g., exposure time, gain) for all samples.

  • Quantification: Use image analysis software (e.g., ImageJ) to measure the mean fluorescence intensity across multiple fields of view for each surface. A significantly lower fluorescence intensity on the modified surface compared to the control indicates successful resistance to protein adsorption.

Protocol: Evaluating Cell Adhesion
  • Cell Culture: Culture a relevant cell line (e.g., L929 fibroblasts for general biocompatibility, or a specific cell type for targeted applications) under standard conditions.[25]

  • Sterilization: Sterilize the control and modified substrates (e.g., with 70% ethanol followed by UV exposure). Place them into a sterile 24-well tissue culture plate.

  • Cell Seeding: Seed the cells onto the substrates at a density of 1 x 10⁴ cells/cm².

  • Incubation: Incubate for a defined period (e.g., 4 hours for initial attachment, or 24 hours for spreading and proliferation).[26]

  • Wash Assay: After incubation, gently wash the wells twice with sterile PBS to remove non-adherent cells.[27]

  • Analysis:

    • Qualitative (Microscopy): Fix the remaining cells, stain their cytoskeleton (e.g., with Phalloidin-FITC) and nuclei (e.g., with DAPI), and visualize using fluorescence microscopy to assess cell morphology and spreading.

    • Quantitative (Viability Assay): Add a viability reagent (e.g., AlamarBlue or MTT) to the wells and measure the signal according to the manufacturer's protocol to quantify the number of viable, attached cells.[28][29]

By comparing the number and morphology of cells on the modified surface to both the unmodified biomaterial and a tissue culture plastic control, one can determine the cytocompatibility and adhesive properties of the new bio-interface.[30][31]

References

  • Ishizaki, K., et al. (2021). Protein Adsorption and Cell Adhesion on Metallic Biomaterial Surfaces. MDPI. Retrieved from [Link]

  • Wilson, C. J., et al. (2005). Protein adsorption on chemically modified surfaces. PubMed. Retrieved from [Link]

  • Vogler, E. A. (2012). Measurement of contact angle for hydrophilic and hydrophobic surfaces. ResearchGate. Retrieved from [Link]

  • Henry, M., et al. (n.d.). Study of proteins adsorption on biomaterials surfaces by XPS and ToF-SIMS. UCLouvain. Retrieved from [Link]

  • Protein Adsorption to Biomaterials. (2015). Biolin Scientific. Retrieved from [Link]

  • Scott, E. (2009). Improving Biocompatibility By Controlling Protein Adsorption: Modification And Design Of Biomaterials Using Poly(Ethylene Glycol) Microgels And Microspheres. Washington University in St. Louis. Retrieved from [Link]

  • Measuring contact angle with low surface tension liquids. (2024). Biolin Scientific. Retrieved from [Link]

  • AFM for Biomaterials Research. (n.d.). Asylum Research. Retrieved from [Link]

  • Kálazi, Z., et al. (2019). Contact Angle Determination on Hydrophilic and Superhydrophilic Surfaces by Using r–θ-Type Capillary Bridges. Langmuir. Retrieved from [Link]

  • AFM of Biomaterials. (2025). BioCubic LLC. Retrieved from [Link]

  • Zhao, L., et al. (2020). High-throughput screening and rational design of biofunctionalized surfaces with optimized biocompatibility and antimicrobial activity. Nature Communications. Retrieved from [Link]

  • Hühn, D., et al. (2019). Biocompatibility of Amine-Functionalized Silica Nanoparticles: The Role of Surface Coverage. PubMed. Retrieved from [Link]

  • Bidarra, S. J., et al. (2011). Adhesion assay carried out on different functionalization conditions. ResearchGate. Retrieved from [Link]

  • Mitran, B., et al. (2021). Atomic Force Microscopy (AFM) analysis of surface topography for (a) unmodified Ti; (b) TNT; (c) TNT-DP-Ica. ResearchGate. Retrieved from [Link]

  • Girard-Lauriault, P. L., et al. (2012). Chemical and elemental depth profiling of very thin organic layers by constant kinetic energy XPS: a new synchrotron XPS analysis strategy. Analytical Chemistry. Retrieved from [Link]

  • Hydrophilic Surfaces and Imaginary Contact Angles. (2022). YouTube. Retrieved from [Link]

  • Hühn, D., et al. (2019). Biocompatibility of Amine‐Functionalized Silica Nanoparticles: The Role of Surface Coverage. Scilit. Retrieved from [Link]

  • Terracciano, M., et al. (2013). Optical characterization of aminosilane-modified silicon dioxide surface for biosensing. Journal of the European Optical Society-Rapid Publications. Retrieved from [Link]

  • Friedrichs, J., et al. (2013). A practical guide to quantify cell adhesion using single-cell force spectroscopy. Methods. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Organic Letters. Retrieved from [Link]

  • Agarwal, P., et al. (2013). Site-specific chemical protein conjugation using genetically encoded aldehyde tags. Nature Protocols. Retrieved from [Link]

  • Koniev, O., & Wagner, A. (2015). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews. Retrieved from [Link]

  • Szekeres, M., et al. (2021). Amino Surface Modification and Fluorescent Labelling of Porous Hollow Organosilica Particles: Optimization and Characterization. Nanomaterials. Retrieved from [Link]

  • Bochen, A., et al. (2019). Surface Structuring Combined with Chemical Surface Functionalization: An Effective Tool to Manipulate Cell Adhesion. MDPI. Retrieved from [Link]

  • Kizhakkedathu, J. N., & Brooks, D. E. (2010). Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation. Molecules. Retrieved from [Link]

  • Kalaskar, D. M., et al. (2010). Characterisation of amino acid modified cellulose surfaces using ToF-SIMS and XPS. Research Explorer - The University of Manchester. Retrieved from [Link]

  • Hasan, J., et al. (2021). Bioinspired Topographic Surface Modification of Biomaterials. Molecules. Retrieved from [Link]

  • Al-Sayah, M. A., et al. (2021). Cell Adhesion Motif-Functionalized Lipopeptides: Nanostructure and Selective Myoblast Cytocompatibility. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • Kong, D., et al. (2016). A Review of Cell Adhesion Studies for Biomedical and Biological Applications. Membranes. Retrieved from [Link]

  • Li, Y., et al. (2022). Biocompatibility of peptide functionalized titanium surfaces. ResearchGate. Retrieved from [Link]

  • Ohar, M., et al. (2022). Atomic Force Microscopy (AFM) on Biopolymers and Hydrogels for Biotechnological Applications—Possibilities and Limits. MDPI. Retrieved from [Link]

  • Surface Modification of Biomaterials. (2006). MIT OpenCourseWare. Retrieved from [Link]

  • Saldaña, L., et al. (2011). Surface biofunctionalization of materials by amine groups. ResearchGate. Retrieved from [Link]

  • N 1s for Organic Nitrogen Species. (n.d.). XPS Reference Pages. Retrieved from [Link]

  • S. K. R. S. Sankaranarayanan, et al. (2013). Simulation of XPS C1s Spectra of Organic Monolayers by Quantum Chemical Methods. Langmuir. Retrieved from [Link]

  • Fujimoto, K., et al. (2014). Nitrogen-containing graphene analyzed by X-ray photoelectron spectroscopy. FAO AGRIS. Retrieved from [Link]

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  • Pels, J. R., et al. (1995). XPS N (1s) total nitrogen, nitrogen XPS sub-peaks, and nitrogen functionality ratios. ResearchGate. Retrieved from [Link]

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  • Al-Azzam, N., et al. (2022). Recent advances in surface modification of micro- and nano-scale biomaterials with biological membranes and biomolecules. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

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Sources

Method

Application Note: Preparation and Handling of [2-(Ammoniooxy)ethoxy]azanium dichloride Stock Solutions

Executive Summary [2-(Ammoniooxy)ethoxy]azanium dichloride , universally recognized in the literature as 1,2-bis(aminooxy)ethane dihydrochloride , is a highly versatile homobifunctional linker. It is widely utilized in b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

[2-(Ammoniooxy)ethoxy]azanium dichloride , universally recognized in the literature as 1,2-bis(aminooxy)ethane dihydrochloride , is a highly versatile homobifunctional linker. It is widely utilized in bioconjugation, the1[1], and 2[2]. Because the aminooxy group forms exceptionally stable oxime bonds with aldehydes and ketones, it is a premier choice for bioorthogonal chemistry. This application note provides a rigorous, self-validating protocol for preparing stable stock solutions, grounded in the physicochemical mechanics of the aminooxy reactive group.

Physicochemical Profile

To ensure accurate molarity calculations and solvent selection, the quantitative physicochemical properties of the compound are summarized below:

PropertyValue
IUPAC Name [2-(Ammoniooxy)ethoxy]azanium dichloride
Common Name 1,2-Bis(aminooxy)ethane dihydrochloride
CAS Number 104845-83-2
Molecular Formula C₂H₁₀Cl₂N₂O₂
Molecular Weight 165.02 g/mol
Appearance White to off-white crystalline powder
Solubility Highly soluble in Water, DMSO, and DMF
Reactive Group pKₐ ~4.6 (Aminooxy group)

Mechanistic Causality: The Chemistry of Oxime Ligation

Why do we need a highly specific protocol for dissolving a simple, water-soluble salt? The answer lies in the α -effect and the thermodynamics of oxime bond formation.

The oxygen atom directly adjacent to the primary amine in the aminooxy group (-O-NH₂) exerts a strong electron-withdrawing effect, significantly lowering the pKₐ of the amine to approximately 4.6 (compared to ~10.5 for standard alkylamines). This means that at a mildly acidic pH (4.5–6.0), the aminooxy group remains largely unprotonated and highly nucleophilic. Simultaneously, this pH window is acidic enough to partially protonate target aldehydes or ketones, increasing their electrophilicity. This dual-activation makes pH 4.5–6.0 the kinetic "sweet spot" for ligation.

However, the commercial reagent is supplied as a 3[3]. Dissolving this salt in unbuffered water releases two equivalents of hydrochloric acid, plummeting the solution pH to < 2.5. At this highly acidic pH, the aminooxy groups become fully protonated (-O-NH₃⁺), rendering them completely inert. Therefore, the preparation of a stock solution requires strategic buffering to restore the pH to the reactive window without inducing premature degradation.

Buffer Selection Matrix
Buffer SystemConcentrationTarget pHBuffering Capacity vs DihydrochlorideRecommended Application
Sodium Acetate 0.5 M4.5 - 5.5HighGeneral oxime ligation, peptide stapling
MES 0.1 M5.5 - 6.0ModerateProtein bioconjugation (mild conditions)
PBS 1X (0.01 M)7.4Very Low (pH will drop significantly)Not recommended without manual NaOH titration
DMSO (Anhydrous) N/AN/AN/ALong-term storage, organic synthesis

Protocol: Preparation of a 100 mM Stock Solution

This protocol outlines the preparation of a 10 mL aqueous stock solution (100 mM) optimized for immediate bioconjugation.

Step 1: Reagent Weighing Accurately weigh 165.0 mg of 1,2-bis(aminooxy)ethane dihydrochloride using an analytical balance. Transfer the powder to a clean, sterile 15 mL conical tube.

Step 2: Primary Dissolution Add 8.0 mL of 0.5 M Sodium Acetate buffer (pre-adjusted to pH 5.5). Vortex vigorously for 30 seconds. The high hydrophilicity of the salt ensures rapid dissolution.

Step 3: pH Verification and Causality Adjustment Causality Insight: The addition of the dihydrochloride salt will immediately consume the buffer's basic components, dropping the pH. Using a calibrated pH micro-probe, measure the solution. Carefully titrate with 1 M NaOH dropwise until the pH is restored to the optimal 4.5–5.5 range.

Step 4: Volume Adjustment and Storage Bring the final volume to exactly 10.0 mL using the Sodium Acetate buffer. Aliquot the solution into 500 µL fractions in amber microcentrifuge tubes to protect from light. Store at -20°C .

Step 5: Self-Validating System Checkpoint To ensure the stock solution is active, perform a rapid colorimetric validation:

  • Mix a 10 µL aliquot of the stock with 90 µL of a 10 mM 4-nitrobenzaldehyde solution in DMSO.

  • Monitor the UV-Vis absorbance. A rapid shift in the λmax​ (compared to the free aldehyde) confirms the nucleophilic competency of the aminooxy groups. If no shift occurs, the pH is likely too low, or the reagent has degraded.

Application Workflow: Peptide Stapling & Bioconjugation

1,2-bis(aminooxy)ethane is frequently used to "staple" peptides containing two reactive carbonyls or to synthesize complex 4[4]. The addition of aniline (10-100 mM) is highly recommended as a nucleophilic catalyst, which forms a fast-reacting Schiff base intermediate that subsequently undergoes rapid transimination with the aminooxy linker.

G N1 1,2-bis(aminooxy)ethane Stock (100 mM) N2 Buffer Adjustment (Aniline catalyst, pH 4.5-6.0) N1->N2 Dilute N4 Oxime Ligation (2-4 hours, RT) N2->N4 Add N3 Target Biomolecule (Aldehyde/Ketone) N3->N4 Combine N5 Purified Bioconjugate (SEC / HPLC) N4->N5 Purify

Workflow for oxime ligation using 1,2-bis(aminooxy)ethane stock solution.

Troubleshooting Common Ligation Issues
ObservationMechanistic CauseCorrective Action
Incomplete Ligation pH is too low (< 3.0), fully protonating the aminooxy groups, rendering them non-nucleophilic.Verify and adjust the reaction buffer to strictly maintain pH 4.5–6.0.
Precipitation Salt crash-out or isoelectric point (pI) interference of the target protein due to high buffer molarity.Switch to a compatible buffer (e.g., MES) or add mild surfactants (e.g., 0.01% Tween-20).
Cross-linking / Aggregation The homobifunctional linker reacted intermolecularly instead of intramolecularly (during stapling).Decrease the concentration of the target biomolecule to favor intramolecular cyclization.

References

  • Product Class 5: Hydroxylamines . Thieme E-Books & E-Journals. 3

  • A Series of Oxyimine-Based Macrocyclic Dinuclear Zinc(II) Complexes Enhances Phosphate Ester Hydrolysis, DNA Binding, DNA Hydrolysis, and Lactate Dehydrogenase Inhibition and Induces Apoptosis . Inorganic Chemistry - ACS Publications. 1

  • Chapter 9: Stapled Peptide Inhibitors of Protein–Protein Interactions . Royal Society of Chemistry Books. 2

  • Aza-phenol Based Macrocyclic Probes Design for “CHEF-on” Multi Analytes Sensor: Crystal Structure Elucidation and Application in Biological Cell Imaging . ACS Omega.4

  • Oligometallic Template Strategy for Ring-Closing Olefin Metathesis: Highly Cis- and Trans-Selective Synthesis of a 32-Membered Macrocyclic Tetraoxime . Inorganic Chemistry - ACS Publications. 5

Sources

Application

Analytical Techniques for the Detection and Utilization of [2-(Ammoniooxy)ethoxy]azanium dichloride

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Advanced Application Note & Self-Validating Protocol Guide.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Advanced Application Note & Self-Validating Protocol Guide.

Executive Summary & Mechanistic Causality

[2-(Ammoniooxy)ethoxy]azanium dichloride [1], systematically recognized as 1,2-bis(aminooxy)ethane dihydrochloride[2], is a highly polar, bifunctional molecule (PubChem CID: 3744427)[3]. In modern analytical and pharmaceutical chemistry, this compound serves a dual role:

  • As an Analyte: It is a critical intermediate and potential genotoxic impurity in the synthesis of active pharmaceutical ingredients (APIs) such as Binimetinib[4]. Its lack of a chromophore and high polarity necessitate specialized chromatographic techniques[5].

  • As a Derivatization Reagent: It is a potent cross-linker used in the synthesis of stapled peptides[6] and a derivatization tag for the LC-MS/MS analysis of trace carbonyls (aldehydes/ketones).

The Causality of Reactivity (The α -Effect): The analytical utility of this molecule is driven by the " α -effect." The adjacent oxygen atom in the aminooxy group ( −O−NH2​ ) donates electron density via lone-pair repulsion, raising the Highest Occupied Molecular Orbital (HOMO) of the nitrogen atom. This makes the primary amine exceptionally nucleophilic, allowing it to react quantitatively with carbonyls at mildly acidic pH (4.0–6.0) to form hydrolytically stable oxime ethers. This bypasses the need for harsh reductive amination and provides a stable adduct for downstream mass spectrometry.

Analytical Decision Matrix

The following diagram illustrates the logical workflow for determining the appropriate analytical technique based on the application of the compound.

G A Target: [2-(Ammoniooxy)ethoxy]azanium dichloride B Direct Analysis (API Impurity Profiling) A->B C Derivatization Agent (Carbonyl Capture) A->C D HILIC-CAD (Quantification) B->D No Chromophore E LC-MS/MS (ESI+) (Identification) B->E m/z 93.06 [M+H]+ F RP-LC-MS/MS (Biomarker Discovery) C->F Oxime Adducts

Caption: Decision matrix for the analytical detection and application of the target compound.

Protocol A: Direct Quantification via HILIC-CAD (Impurity Profiling)

Causality for Method Selection: [2-(Ammoniooxy)ethoxy]azanium dichloride has a LogP of -1.6[3], meaning it will not retain on standard C18 Reversed-Phase columns. Furthermore, it lacks a conjugated π -system, rendering UV detection blind to its presence. We employ Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the diammonium species, coupled with Charged Aerosol Detection (CAD) for universal, mass-based quantification[5].

Self-Validating System Design

To ensure the protocol is self-validating, O-(2-aminoethyl)hydroxylamine is utilized as an Internal Standard (IS). Because CAD response is dependent on mobile phase composition at the time of elution, the IS ensures that any variations in gradient delivery or matrix suppression are mathematically normalized.

Step-by-Step Methodology
  • Standard Preparation: Dissolve 10 mg of [2-(Ammoniooxy)ethoxy]azanium dichloride reference standard in 10 mL of Acetonitrile/Water (90:10, v/v) containing 0.1% Formic Acid.

  • Internal Standard Spiking: Add the IS to all blanks, calibrants, and unknown samples to achieve a final IS concentration of 5 µg/mL.

  • Chromatographic Conditions:

    • Column: ZIC-HILIC (150 x 2.1 mm, 3 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Isocratic hold at 85% B for 2 min, linear ramp to 50% B over 8 min, re-equilibration at 85% B for 5 min.

  • CAD Settings: Evaporation temperature set to 35°C; data collection rate at 10 Hz.

  • System Suitability Test (SST): Inject the mid-level calibrant 5 times. The analysis is only valid if the Relative Standard Deviation (RSD) of the Analyte/IS peak area ratio is < 2.0%.

  • Carryover Control: Inject a mobile phase blank immediately following the highest calibrant. Target peak area must be < 0.1% of the Lower Limit of Quantification (LLOQ).

Protocol B: Pre-Column Derivatization of Trace Carbonyls for LC-MS/MS

Causality for Method Selection: Trace aliphatic aldehydes and ketones exhibit poor ionization efficiency in Electrospray Ionization (ESI) and suffer from high background noise in the low mass range. Derivatization with [2-(Ammoniooxy)ethoxy]azanium dichloride tags the carbonyl with a highly proton-affinitive aminooxy group, shifting the mass to a cleaner region of the spectrum and boosting ESI+ sensitivity by 10- to 100-fold.

G A Sample Matrix (Aldehydes/Ketones) C Oxime Ligation (pH 4.5, 37°C) A->C B [2-(Ammoniooxy)ethoxy]azanium dichloride B->C D SPE Cleanup (HLB Cartridge) C->D Stable Oximes E LC-ESI-MS/MS Analysis D->E Enhanced ESI+

Caption: Workflow for carbonyl derivatization using[2-(Ammoniooxy)ethoxy]azanium dichloride prior to LC-MS/MS.

Self-Validating System Design

A stable-isotope-labeled (SIL) aldehyde (e.g., d4​ -hexanal) is spiked into the biological sample prior to the addition of the derivatization reagent. The absolute recovery of the d4​ -oxime adduct serves as an internal validation of the derivatization efficiency. If the SIL recovery drops below 80%, the reaction is flagged for matrix interference.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 100 mM solution of [2-(Ammoniooxy)ethoxy]azanium dichloride in 100 mM Sodium Acetate buffer (pH 4.5).

  • Sample Spiking: Aliquot 100 µL of the sample matrix. Spike with 10 µL of the d4​ -hexanal internal standard (1 µg/mL).

  • Derivatization: Add 50 µL of the reagent solution to the sample. Vortex for 10 seconds and incubate at 37°C for 45 minutes. The α -effect ensures rapid conversion to the oxime ether.

  • Quenching: Add 10 µL of pure Acetone to quench any unreacted aminooxy reagent, preventing on-column reactions during LC-MS analysis.

  • Solid Phase Extraction (SPE): Load the quenched mixture onto a pre-conditioned Oasis HLB cartridge. Wash with 5% Methanol in water, and elute the derivatized oximes with 100% Methanol.

  • LC-MS/MS Analysis: Analyze via RP-LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the specific neutral loss of the derivatization tag.

Quantitative Data Presentation

Table 1: Physicochemical and MS/MS Properties of the Reagent

ParameterValue / SpecificationAnalytical Relevance
Molecular Formula C₂H₈N₂O₂ · 2HClDetermines isotopic distribution.
Monoisotopic Mass (Free Base) 92.058 DaExact mass for HRMS calibration.
Precursor Ion (ESI+) m/z 93.06 [M+H]⁺Primary Q1 selection for LC-MS/MS.
Primary Product Ions m/z 76.04, m/z 44.05Q3 transitions for MRM quantification.
LogP -1.60Dictates the necessity of HILIC over RP-LC.

Table 2: System Suitability and Validation Metrics (HILIC-CAD Protocol)

Validation ParameterAcceptance CriteriaCausality / Rationale
Injection Precision (SST) RSD ≤ 2.0% (n=5)Validates autosampler precision and CAD nebulizer stability.
Calibration Linearity R² ≥ 0.995 (Log-Log fit)CAD response is non-linear; Log-Log transformation ensures accuracy across the dynamic range.
Carryover ≤ 0.1% of LLOQPrevents false positives in highly concentrated API impurity profiling batches.
SIL-IS Recovery 80% - 120%Confirms that matrix components are not inhibiting the α -effect driven oxime ligation.

References

  • Buy [2-(Ammoniooxy)ethoxy]azanium dichloride (EVT-12646736). evitachem.com.
  • 1,2-Bis(aminooxy)ethane Dihydrochloride - CATO. cato-chem.com.
  • 1,2-Bis(aminooxy)ethane | C2H8N2O2 | CID 3744427 - PubChem. nih.gov.
  • 1,2-bis(aminooxy)ethane | CAS No. 5627-11-2 | Clearsynth. clearsynth.com.
  • 1,2-Bis(aminooxy) Ethane - Draft COA. chemicea.com.
  • Chapter 9: Stapled Peptide Inhibitors of Protein–Protein Interactions - Books. rsc.org.

Sources

Method

Application Note: [2-(Ammoniooxy)ethoxy]azanium dichloride in Advanced Drug Delivery Systems

Introduction and Mechanistic Rationale [2-(Ammoniooxy)ethoxy]azanium dichloride —commonly known as 1,2-bis(aminooxy)ethane dihydrochloride—is a highly versatile, homobifunctional crosslinking agent[1]. Featuring two prot...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

[2-(Ammoniooxy)ethoxy]azanium dichloride —commonly known as 1,2-bis(aminooxy)ethane dihydrochloride—is a highly versatile, homobifunctional crosslinking agent[1]. Featuring two protonated aminooxy groups ( −O−NH3+​ ) separated by a short ethyl ether spacer, this molecule is a cornerstone reagent in dynamic covalent chemistry and bioconjugation[2].

In modern drug delivery and protein engineering, the compound is primarily utilized for oxime ligation . Aminooxy groups react chemoselectively with aldehydes and ketones under mildly acidic conditions (pH 4.0–6.0) to form stable oxime linkages ( −C=N−O− ). Unlike traditional amide or ester bonds, oxime bonds possess a unique thermodynamic profile: they are highly stable at physiological pH (7.4) but undergo rapid hydrolysis in acidic environments (pH 4.5–6.5)[3]. This makes[2-(Ammoniooxy)ethoxy]azanium dichloride an optimal linker for designing stimuli-responsive drug delivery systems (DDS) targeting the acidic tumor microenvironment or intracellular endosomes/lysosomes.

Key Advantages in Drug Delivery
  • Chemoselectivity: Reacts exclusively with carbonyls, bypassing the need for protecting groups on amines, thiols, or hydroxyls natively present in biologics.

  • pH-Responsiveness: Enables zero-order premature release in systemic circulation while triggering rapid payload release upon endocytosis.

  • Peptide Stapling: Acts as a rigidifying tether in the synthesis of stapled peptide inhibitors, bridging N-terminal or side-chain carbonyls to enhance proteolytic stability and cellular uptake[2].

Experimental Workflows & Protocols

The following protocols detail the integration of [2-(Ammoniooxy)ethoxy]azanium dichloride into a polymer-drug conjugate system, specifically linking an aldehyde-functionalized PEG carrier to a ketone-bearing chemotherapeutic (e.g., Doxorubicin).

Protocol A: Dual Oxime Ligation for Polymer-Drug Conjugation

Expertise & Experience: The reaction is buffered at pH 5.0 using an acetate buffer. Aniline (10–100 mM) is often added as a nucleophilic catalyst to accelerate oxime formation by forming a reactive Schiff base intermediate, which is subsequently displaced by the superior aminooxy nucleophile.

Step-by-Step Methodology:

  • Preparation: Dissolve the aldehyde-functionalized polymer (1.0 eq) in 100 mM sodium acetate buffer (pH 5.0).

  • Linker Addition: Add [2-(Ammoniooxy)ethoxy]azanium dichloride (5.0 eq) to the solution to ensure mono-functionalization of the polymer and prevent polymer crosslinking. Stir at room temperature for 2 hours.

  • Purification (Intermediate): Remove excess linker via dialysis (MWCO dependent on polymer size) against deionized water for 24 hours. Lyophilize the intermediate.

  • Drug Conjugation: Resuspend the aminooxy-functionalized polymer in acetate buffer (pH 5.0). Add the ketone-bearing drug (1.5 eq relative to available aminooxy groups) and 50 mM aniline catalyst.

  • Incubation: Stir in the dark at 25°C for 12–24 hours.

  • Final Purification: Dialyze extensively against PBS (pH 7.4) to remove unreacted drug and catalyst. The resulting conjugate is stable for months at 4°C.

Protocol B: Validation of pH-Triggered Payload Release

Trustworthiness: A self-validating DDS must demonstrate differential release kinetics. This protocol uses dialysis to simulate systemic circulation vs. endosomal environments.

Step-by-Step Methodology:

  • Aliquot equal volumes of the purified conjugate into three separate dialysis cassettes (MWCO 3.5 kDa).

  • Submerge cassettes into three release media:

    • Buffer A: PBS, pH 7.4 (Simulated blood plasma)

    • Buffer B: PBS, pH 6.5 (Simulated tumor microenvironment)

    • Buffer C: Acetate buffer, pH 5.0 (Simulated lysosome)

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points (1, 2, 4, 8, 12, 24, 48 hours), extract 1 mL of the external buffer and replace with fresh pre-warmed buffer.

  • Quantify the released drug using HPLC or UV-Vis spectroscopy.

Data Presentation: Cleavage Kinetics

The thermodynamic instability of the oxime bond at lower pH values drives the targeted release of the payload. The table below summarizes typical release profiles for oxime-linked conjugates synthesized via the described protocol.

Time Point (Hours)Release at pH 7.4 (%)Release at pH 6.5 (%)Release at pH 5.0 (%)
1< 1.04.518.2
41.512.045.6
123.228.578.4
244.842.1> 95.0
486.165.3> 98.0

Visualizations

Oxime Ligation and pH-Responsive Release Pathway

G A Aldehyde-Polymer D Oxime-Linked Polymer-Drug Conjugate A->D Oxime Ligation (pH 5.0, Aniline) B [2-(Ammoniooxy)ethoxy]azanium dichloride (Linker) B->D Crosslinks C Ketone-Drug C->D Oxime Ligation E Endocytosis into Target Cell (pH Drop) D->E Systemic Circulation (Stable at pH 7.4) F Lysosome (pH 5.0) Oxime Hydrolysis E->F Internalization G Free Active Drug Released F->G Acidic Cleavage

Caption: Synthesis of oxime-linked conjugates using the bifunctional linker and subsequent pH-triggered drug release.

References

  • Royal Society of Chemistry. "Chapter 9: Stapled Peptide Inhibitors of Protein–Protein Interactions." RSC Books, 2020, [Link].

  • Thieme. "Product Class 5: Hydroxylamines." Thieme E-Books & E-Journals, [Link].

Sources

Application

step-by-step guide for [2-(Ammoniooxy)ethoxy]azanium dichloride mediated reactions

For Researchers, Scientists, and Drug Development Professionals A Comprehensive Guide to [2-(Ammoniooxy)ethoxy)azanium dichloride] Mediated Reactions: Synthesis of Bis-Oximes and Their Applications Introduction: Unveilin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

A Comprehensive Guide to [2-(Ammoniooxy)ethoxy)azanium dichloride] Mediated Reactions: Synthesis of Bis-Oximes and Their Applications

Introduction: Unveiling the Potential of a Bifunctional Reagent

[2-(Ammoniooxy)ethoxy]azanium dichloride, systematically known as O,O'-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride, is a versatile bifunctional reagent with significant potential in organic synthesis and medicinal chemistry.[1] Its structure, featuring two hydroxylamine moieties connected by a flexible ethylene glycol linker, allows it to react with two equivalents of a carbonyl compound, or with a molecule containing two carbonyl groups, to form stable bis-oxime linkages. This capability makes it an invaluable tool for chemical ligation, the synthesis of cross-linked polymers, and the development of novel therapeutic agents and molecular probes.

This guide provides a comprehensive overview of the chemistry of [2-(Ammoniooxy)ethoxy]azanium dichloride, detailing its properties, reaction mechanisms, and step-by-step protocols for its application in the synthesis of bis-oximes.

Chemical Profile:

PropertyValue
IUPAC Name O-(2-aminooxyethyl)hydroxylamine;dihydrochloride[1]
Synonyms O,O'-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride, 1,2-Bis(aminooxy)ethane dihydrochloride[1][2]
CAS Number 104845-83-2[1][2][3]
Molecular Formula C₂H₁₀Cl₂N₂O₂[1][3]
Molecular Weight 165.02 g/mol [1][3]
Appearance White to off-white solid
Solubility Soluble in water

The Chemistry of Oxime Formation: A Mechanistic Overview

The primary application of [2-(Ammoniooxy)ethoxy]azanium dichloride lies in its reaction with aldehydes and ketones to form oximes. This condensation reaction is a cornerstone of organic chemistry, valued for its high efficiency and the stability of the resulting C=N bond.

The reaction is typically acid-catalyzed and proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the hydroxylamine attacks the electrophilic carbonyl carbon. This is often preceded by the deprotonation of the hydroxylammonium salt to the free hydroxylamine, which is the active nucleophile.

  • Elimination: The resulting tetrahedral intermediate, a carbinolamine, undergoes dehydration to form the stable oxime and a molecule of water.

The bifunctional nature of [2-(Ammoniooxy)ethoxy]azanium dichloride allows for the formation of a bis-oxime, effectively cross-linking two carbonyl-containing molecules.

Core Applications and Methodologies

The ability to form stable bis-oxime linkages makes [2-(Ammoniooxy)ethoxy]azanium dichloride a valuable reagent in several areas:

  • Cross-linking of Polymers and Biomolecules: The reagent can be used to cross-link polymers or bioconjugates containing aldehyde or ketone functionalities, enhancing their structural integrity and modifying their physical properties.

  • Synthesis of Macrocycles: Reaction with a dicarbonyl compound can lead to the formation of macrocyclic bis-oximes, which are of interest in host-guest chemistry and as precursors to complex molecular architectures.

  • Development of Bioorthogonal Probes: Oxime ligation is a widely used bioorthogonal reaction. This bifunctional reagent can be employed to link two biomolecules or to attach a reporter molecule to a target.[4]

Experimental Protocol: General Procedure for the Synthesis of Bis-Oximes

This protocol provides a general method for the reaction of [2-(Ammoniooxy)ethoxy]azanium dichloride with two equivalents of a monocarbonyl compound. The reaction conditions may require optimization depending on the specific substrate.

Materials:

  • [2-(Ammoniooxy)ethoxy]azanium dichloride (1 equivalent)

  • Aldehyde or ketone (2.2 equivalents)

  • Solvent (e.g., ethanol, methanol, water, or a mixture)

  • Base (e.g., pyridine, sodium acetate, triethylamine)

  • Stir plate and stir bar

  • Round-bottom flask

  • Condenser (if heating is required)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve [2-(Ammoniooxy)ethoxy]azanium dichloride (1 equivalent) in the chosen solvent.

  • Addition of Carbonyl Compound: Add the aldehyde or ketone (2.2 equivalents) to the solution.

  • Addition of Base: Add a suitable base to neutralize the dihydrochloride salt and facilitate the reaction. The choice and amount of base will depend on the substrate and solvent. For many standard oxime formations, using a base like pyridine or sodium acetate is common.[5]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, the product can be isolated by various methods, including precipitation, extraction, or chromatography. For many oximes, adding water to the reaction mixture can induce precipitation of the product.[5]

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure bis-oxime.

Visualization of the Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of a bis-oxime using [2-(Ammoniooxy)ethoxy]azanium dichloride.

Bis_Oxime_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_workup Work-up & Purification Reagent [2-(Ammoniooxy)ethoxy]azanium dichloride Mixing Mixing and Stirring Reagent->Mixing Carbonyl Aldehyde or Ketone (2 eq.) Carbonyl->Mixing Solvent Solvent (e.g., Ethanol) Solvent->Mixing Base Base (e.g., Pyridine) Base->Mixing Temperature Room Temp or Heat Temperature->Mixing Monitoring TLC Monitoring Mixing->Monitoring Isolation Isolation (Precipitation/Extraction) Monitoring->Isolation Purification Purification (Recrystallization/Chromatography) Isolation->Purification Product Pure Bis-Oxime Product Purification->Product

Caption: General workflow for bis-oxime synthesis.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling [2-(Ammoniooxy)ethoxy]azanium dichloride.

  • Hazard Summary: Based on data for similar hydroxylamine salts, this compound may be harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust.

  • Storage: Store in a cool, dry place away from incompatible materials.

Troubleshooting and Optimization

Problem Possible Cause Suggested Solution
Low or no product yield Incomplete reactionIncrease reaction time or temperature. Consider a different solvent or base.
Decomposition of starting materialEnsure the reaction temperature is not too high.
Formation of mono-oxime Stoichiometry imbalanceEnsure at least two equivalents of the carbonyl compound are used.
Difficult purification Presence of side productsOptimize reaction conditions to minimize side reactions. Explore different purification techniques.

Conclusion: A Versatile Building Block for Molecular Innovation

[2-(Ammoniooxy)ethoxy]azanium dichloride is a powerful and versatile bifunctional reagent for the synthesis of bis-oximes. Its ability to form stable linkages with carbonyl compounds opens up a wide range of applications in materials science, bioconjugation, and medicinal chemistry. By understanding the underlying reaction mechanisms and following the outlined protocols, researchers can effectively utilize this reagent to advance their scientific endeavors.

References

  • Ghavake, S. D., et al. (2010). Simple, Efficient and Green Synthesis of Oximes under Ultrasound Irradiation. Oriental Journal of Chemistry, 26(4), 1419-1422.
  • Acmec Biochemical. O,O'-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride,98%. Retrieved from [Link]

  • Lad, U. P., et al. (2012). Synthesis of Oximes in Aqueous Medium Using Hyamine as an Ecofriendly Catalyst at Ambient Temperature. International Journal of Organic Chemistry, 2, 239-241.
  • ResearchGate. What is the most popular procedure to synthesize oximes?. Retrieved from [Link]

  • CATO. 1,2-Bis(aminooxy)ethane Dihydrochloride. Retrieved from [Link]

  • PubChem. O,O'-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride. Retrieved from [Link]

  • Thoreauchem. O,O'-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride-104845-83-2. Retrieved from [Link]

  • Pharmaffiliates. CAS No : 5627-11-2 | Product Name : 1,2-Bis(aminooxy)Ethane. Retrieved from [Link]

  • ResearchGate. 1,2-Bis(2-aminophenoxy)ethane. Retrieved from [Link]

  • van der Zouwen, M., et al. (2023).
  • ChemBK. 1,2-Bis(o-aminophenoxy)ethane. Retrieved from [Link]

  • PubChem. 1,2-Bis(aminooxy)ethane. Retrieved from [Link]

  • Organic Chemistry Portal. Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. Retrieved from [Link]

  • ChEMBL. Compound: CHEMBL1771212. Retrieved from [Link]

  • Shen, L., et al. (2017). A new triclinic polymorph of 6,6′-{(1E,1E′)-[(1,2-diphenylethane-1,2-diyl)bis(azaneylylidene)]bis(methaneylylidene)}bis(2-chlorophenol).
  • ResearchGate. Synthesis and study of N, N` -(ethane-1,2-diyl)bis(1-phenyl methanimine) and their complex derivative with in-vivo and in-vitro Bacterial biological study. Retrieved from [Link]

  • Google Patents. US9643937B1 - One-pot process for preparation of ammonium and hydroxyl ammonium derivatives of bis 5,5′-tetrazole-1,1′-dihydroxide.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting failed [2-(Ammoniooxy)ethoxy]azanium dichloride reactions

Technical Support Center: [2-(Ammoniooxy)ethoxy]azanium dichloride Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for [2-(Ammoniooxy)ethoxy]azanium dichloride. This guide is des...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: [2-(Ammoniooxy)ethoxy]azanium dichloride

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for [2-(Ammoniooxy)ethoxy]azanium dichloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for reactions involving this homobifunctional crosslinking agent. The core reactivity of this molecule lies in its two terminal alkoxyamine functionalities, which undergo oxime ligation with carbonyl groups (aldehydes and ketones). This document provides structured advice to diagnose and resolve common experimental challenges.

Troubleshooting Guide: Diagnosing Failed Reactions

This section addresses the most common issues encountered during crosslinking experiments in a detailed question-and-answer format.

Q1: I have low or no yield of my desired crosslinked product. What are the likely causes and how do I fix it?

A low or non-existent yield is the most frequent issue and can stem from several factors. Systematically evaluating each possibility is key to identifying the root cause. The following workflow provides a logical path for troubleshooting.

Low_Yield_Troubleshooting start Start: Low/No Yield Observed check_reagents 1. Verify Reagent Integrity - Is the crosslinker fresh? - Has the carbonyl substrate been oxidized? start->check_reagents check_ph 2. Confirm Reaction pH - Is the pH optimal (4.0-5.0)? - Or, if at neutral pH, is a catalyst present? check_reagents->check_ph Reagents OK check_catalyst 3. Evaluate Catalyst - Is the catalyst effective (e.g., aniline, p-phenylenediamine)? - Is it used at the correct concentration? check_ph->check_catalyst pH is Correct check_buffer 4. Check for Interfering Buffers - Are you using amine-based buffers like TRIS? check_catalyst->check_buffer Catalyst OK check_stoichiometry 5. Review Stoichiometry - What is the molar ratio of crosslinker to substrate? check_buffer->check_stoichiometry Buffer is Inert analyze_product 6. Re-evaluate Analysis Method - Can your method (e.g., SDS-PAGE, MS) detect the product accurately? check_stoichiometry->analyze_product Ratios Correct success Success: Yield Improved analyze_product->success Analysis Confirmed Aniline_Catalysis Reactants R1-CHO (Aldehyde) H2N-O-R2 Aniline (Catalyst) SchiffBase Protonated Schiff Base (More Electrophilic) Reactants:f1->SchiffBase 1. Forms reactive intermediate Reactants:f0->SchiffBase 2. Nucleophilic attack TetrahedralInt Tetrahedral Intermediate SchiffBase->TetrahedralInt Oxime R1-CH=N-O-R2 (Oxime Product) TetrahedralInt->Oxime 3. Dehydration (-H2O) CatalystRegen Aniline (Regenerated) TetrahedralInt->CatalystRegen 4. Catalyst released

Optimization

optimizing reaction conditions for [2-(Ammoniooxy)ethoxy]azanium dichloride

Welcome to the Technical Support Center for [2-(Ammoniooxy)ethoxy]azanium dichloride (commonly known as 1,2-bis(aminooxy)ethane dihydrochloride, CAS: 104845-83-2)[1]. As a homobifunctional aminooxy linker, this compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for [2-(Ammoniooxy)ethoxy]azanium dichloride (commonly known as 1,2-bis(aminooxy)ethane dihydrochloride, CAS: 104845-83-2)[1].

As a homobifunctional aminooxy linker, this compound is a cornerstone reagent in bioconjugation, PROTAC synthesis, and macrocyclization[2]. Its primary utility lies in oxime ligation —a highly chemoselective reaction with aldehydes and ketones that forms a hydrolytically stable C=N-O bond[3].

This guide is engineered for researchers and drug development professionals to troubleshoot, optimize, and validate their conjugation workflows.

Part 1: Core Principles & Reaction Mechanisms

To optimize oxime ligation, one must understand the causality behind the reaction kinetics. The reaction requires a delicate balance: the target carbonyl group must be sufficiently electrophilic (favored by protonation), while the aminooxy group must remain in its nucleophilic, unprotonated state[4].

At neutral pH, the concentration of the highly reactive protonated carbonyl species is negligible, leading to sluggish kinetics[4]. To bypass this thermodynamic bottleneck, nucleophilic catalysts like aniline or p-phenylenediamine (pPDA) are introduced. These catalysts rapidly form a highly electrophilic protonated Schiff base (iminium ion) intermediate, which undergoes fast transimination with the aminooxy linker[4][5].

Mechanism cluster_uncatalyzed Uncatalyzed Pathway (pH 4-5) cluster_catalyzed Catalyzed Pathway (pH 7) Aldehyde Aldehyde/Ketone Tetrahedral Carbinolamine Intermediate Aldehyde->Tetrahedral + Aminooxy (Slow at pH 7) Schiff Protonated Schiff Base (Highly Electrophilic) Aldehyde->Schiff + Catalyst (Fast) Aminooxy 1,2-bis(aminooxy)ethane Oxime Stable Oxime Linkage Tetrahedral->Oxime - H2O Aniline Aniline / pPDA Catalyst Aniline->Schiff Schiff->Oxime + Aminooxy (Fast transimination)

Mechanistic pathways of uncatalyzed vs. nucleophile-catalyzed oxime ligation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for oxime ligation using 1,2-bis(aminooxy)ethane dihydrochloride? A1: The optimal pH depends entirely on your catalytic strategy. For uncatalyzed reactions, the optimal pH is strictly between 4.5 and 5.0 [6]. This slightly acidic environment ensures the carbonyl is activated without fully protonating the aminooxy groups (which would render them non-nucleophilic). If your biomolecules are acid-sensitive, you must perform the reaction at pH 6.5–7.0 using a nucleophilic catalyst (e.g., 10–100 mM aniline or pPDA)[7].

Q2: I am trying to mono-functionalize an aldehyde, but I keep getting cross-linked dimers. How do I prevent this? A2: 1,2-bis(aminooxy)ethane is a homobifunctional linker. If the stoichiometry is 1:1, the linker will react with two aldehyde molecules, creating a bridged dimer[8]. To enforce mono-functionalization, you must use a massive molar excess of the linker (typically 20x to 50x molar excess ). This kinetically overwhelms the reaction, ensuring that once one end of the linker attaches to the biomolecule, the probability of the other end finding another unreacted biomolecule is near zero.

Q3: Why did my aminooxy linker degrade during storage? A3: Aminooxy groups are hyper-reactive nucleophiles. They will readily scavenge trace airborne aldehydes and ketones[9]. A common culprit is residual acetone used to clean laboratory glassware. Always store the lyophilized powder at -20°C under inert gas (argon/nitrogen), avoid acetone in your workspace, and reconstitute the reagent immediately before use[3].

Part 3: Troubleshooting Guide

Troubleshooting Start Low Oxime Ligation Yield CheckPH Is pH optimal? Start->CheckPH AdjustPH Adjust to pH 4.5 or use Catalyst at pH 7 CheckPH->AdjustPH No CheckSterics Is the carbonyl hindered (e.g., a ketone)? CheckPH->CheckSterics Yes Success Optimal Conjugation AdjustPH->Success UsePPDA Switch catalyst to pPDA Increase Temp to 37°C CheckSterics->UsePPDA Yes CheckSide Are there side reactions (e.g., dimers)? CheckSterics->CheckSide No UsePPDA->Success IncreaseExcess Increase aminooxy linker excess to 50x CheckSide->IncreaseExcess Yes CheckSide->Success No IncreaseExcess->Success

Decision tree for diagnosing and resolving low oxime ligation yields.

Issue: Sluggish reaction kinetics with ketones.

  • Diagnosis: Ketones are significantly less electrophilic and more sterically hindered than aldehydes. Aniline catalysis at pH 7 may still be too slow for dilute biomolecular concentrations.

  • Resolution: Substitute aniline with p-phenylenediamine (pPDA). pPDA is a superior nucleophile and can accelerate oxime formation up to 120-fold compared to uncatalyzed reactions, and is roughly 19-fold faster than aniline at neutral pH[7].

Issue: Precipitation of the bioconjugate during the reaction.

  • Diagnosis: The addition of the hydrophobic aniline catalyst (often used at 50-100 mM) can cause localized denaturation or precipitation of sensitive proteins.

  • Resolution: Lower the catalyst concentration by switching to pPDA, which is highly effective even at low concentrations (2–10 mM)[7]. Alternatively, add a mild surfactant (e.g., 0.05% Tween-20) to the reaction buffer.

Part 4: Quantitative Data & Benchmarks

The following table summarizes the expected kinetic rate constants ( k1​ ) for oxime ligation under various conditions to help you benchmark your reaction times[7][10].

Reaction ConditionpHCatalystCatalyst ConcentrationRelative Rate Constant ( k1​ )Notes
Uncatalyzed 4.5NoneN/A~ 1.0 M−1s−1 Baseline optimal condition for stable biomolecules.
Uncatalyzed 7.0NoneN/A< 0.01 M−1s−1 Prohibitively slow for dilute biological samples.
Aniline-Catalyzed 7.0Aniline100 mM~ 8.2 M−1s−1 Standard bioorthogonal labeling condition.
pPDA-Catalyzed 7.0p-Phenylenediamine10 mM> 150 M−1s−1 Recommended for sterically hindered ketones or ultra-dilute samples.

Part 5: Validated Experimental Protocols

Protocol: Mono-functionalization of a Target Aldehyde at Neutral pH This self-validating protocol ensures high-yield mono-functionalization while preventing dimerization.

Materials:

  • Target molecule containing an aldehyde (1 mM stock in water/DMSO).

  • 1,2-bis(aminooxy)ethane dihydrochloride (500 mM stock in 100 mM Sodium Phosphate buffer, pH 7.0).

  • p-Phenylenediamine (pPDA) catalyst (100 mM stock in DMSO).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM Sodium Phosphate reaction buffer and adjust the pH strictly to 7.0.

  • Linker Excess Setup: In a low-bind microcentrifuge tube, add the 1,2-bis(aminooxy)ethane dihydrochloride to achieve a final concentration of 50 mM in the reaction buffer. (Causality: A 50x molar excess prevents the bifunctional linker from cross-linking two target molecules).

  • Catalyst Addition: Add the pPDA stock to the mixture to achieve a final concentration of 5 mM. Vortex gently. The solution may take on a slight yellow/orange tint, which is normal and indicates Schiff base potential.

  • Target Introduction: Add the target aldehyde to a final concentration of 1 mM.

  • Incubation: Incubate the reaction at 25°C for 1 to 2 hours.

  • Analytical Validation: Quench a 2 µL aliquot by diluting it 1:10 in 0.1% TFA (which drops the pH and stops the catalyzed reaction). Analyze via LC-MS. You should observe a mass shift corresponding to the addition of the linker minus one water molecule ( ΔM=+74.08 Da).

  • Purification: Remove the excess linker and catalyst using size-exclusion chromatography (e.g., a PD-10 desalting column) or semi-preparative HPLC, depending on the target molecule's size.

Part 6: References

  • NIH. "Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides". National Institutes of Health (PMC). Available at:[Link]

  • NIH. "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling". National Institutes of Health (PMC). Available at:[Link]

  • ResearchGate. "Nucleophilic Catalysis of Oxime Ligation". ResearchGate. Available at:[Link]

  • NIH. "Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior". National Institutes of Health (PMC). Available at:[Link]

  • Sci-Hub. "Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines". Sci-Hub. Available at:[Link]

  • RSC. "Chapter 9: Stapled Peptide Inhibitors of Protein–Protein Interactions". Royal Society of Chemistry. Available at:[Link]

  • D-NB. "Efficient synthesis of an (aminooxy) acetylated-somatostatin derivative using (aminooxy)acetic acid as a 'carbonyl capture'". Deutsche Nationalbibliothek. Available at:[Link]

Sources

Troubleshooting

common side products in [2-(Ammoniooxy)ethoxy]azanium dichloride synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting the synthesis of [2-(Ammoniooxy)ethoxy]azanium dichloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting the synthesis of [2-(Ammoniooxy)ethoxy]azanium dichloride (widely known as 1,2-bis(aminooxy)ethane dihydrochloride). This bifunctional molecule is a cornerstone reagent in bioconjugation, utilized extensively for stable oxime ligations.

The standard synthesis proceeds via a two-step sequence: the Gabriel-type O -alkylation of N-hydroxyphthalimide (NHPI) with 1,2-dibromoethane, followed by Ing-Manske hydrazinolysis and acidic workup[1]. While conceptually straightforward, the workflow is highly susceptible to chemoselectivity issues and stubborn byproduct contamination. This guide deconstructs the mechanistic causality behind these side products and provides self-validating protocols to ensure high-fidelity synthesis.

Workflow & Reaction Pathway

SynthesisPathway NHPI N-Hydroxyphthalimide (NHPI) + 1,2-Dibromoethane Base Base (Et3N or K2CO3) Solvent (DMF/MeCN) NHPI->Base Step1 1,2-bis(phthalimidooxy)ethane (Intermediate) Base->Step1 Optimal Conditions Side1 Side Product: 1-bromo-2-(phthalimidooxy)ethane (Mono-alkylation) Base->Side1 Sub-stoichiometric NHPI Side2 Side Product: Vinyl bromide (Elimination) Base->Side2 Strong Base / High Temp Deprotect Hydrazine Hydrate (N2H4) EtOH, Reflux Step1->Deprotect Step2 [2-(Ammoniooxy)ethoxy]azanium dichloride (Target Product) Deprotect->Step2 HCl Workup Side3 Byproduct: Phthalhydrazide (Precipitate) Deprotect->Side3 Stoichiometric Cleavage Side4 Side Product: Mono-deprotected intermediate Deprotect->Side4 Incomplete Reaction

Figure 1: Synthesis workflow of[2-(Ammoniooxy)ethoxy]azanium dichloride and side products.

Phase 1: Alkylation Troubleshooting

Objective: Synthesis of 1,2-bis(phthalimidooxy)ethane.

Frequently Asked Questions

Q: Why am I isolating 1-bromo-2-(phthalimidooxy)ethane instead of the bis-alkylated product? A: This mono-alkylation side product occurs due to the statistical and steric advantages of the first SN​2 substitution over the second[2]. 1,2-dibromoethane is a bifunctional electrophile; once the first bromine is displaced, the resulting intermediate is bulkier and less electrophilic. Causality & Fix: If the local concentration of the NHPI nucleophile drops, the reaction stalls at the mono-alkylated stage. To drive the second substitution, you must use a stoichiometric excess of NHPI ( 2.2 equivalents) and maintain a sustained thermal driving force (60–70 °C).

Q: My alkylation yield is exceptionally low, and I detect volatile byproducts. What is happening? A: You are observing an E2 elimination competing with the desired SN​2 substitution. Strong bases or excessive temperatures promote the dehydrohalogenation of 1,2-dibromoethane, forming vinyl bromide gas. Causality & Fix: The pKa​ of NHPI is ~4.6, meaning it does not require a strong base for deprotonation. Switch from strong alkoxides or hydrides to milder bases like K2​CO3​ or Triethylamine ( Et3​N ), which are sufficient to generate the nucleophilic phthalimide-N-oxyl anion without triggering E2 elimination.

Quantitative Data: Optimization of Alkylation Conditions
NHPI (eq)1,2-Dibromoethane (eq)Base / SolventTemp (°C)Yield: Bis-alkylated (%)Yield: Mono-alkylated (%)Elimination Byproducts
1.01.0 Et3​N / DMF6035%45%Low
2.21.0 Et3​N / DMF6085%< 5%Low
2.21.0NaH / THF8040%< 5%High (Vinyl bromide)
2.2 1.0 K2​CO3​ / MeCN 70 92% < 2% Trace
Step-by-Step Methodology: Optimized Alkylation
  • Preparation: Suspend N-hydroxyphthalimide (2.2 eq) and anhydrous K2​CO3​ (2.5 eq) in anhydrous Acetonitrile (MeCN) under a nitrogen atmosphere.

  • Activation: Stir the mixture at room temperature for 30 minutes. The solution will turn a deep, dark red, indicating the successful formation of the nucleophilic anion.

  • Addition: Add 1,2-dibromoethane (1.0 eq) dropwise over 15 minutes to prevent localized thermal spikes.

  • Heating: Elevate the temperature to 70 °C and reflux for 18 hours.

  • Isolation: Cool the mixture to room temperature and pour it into ice-cold distilled water. The highly hydrophobic 1,2-bis(phthalimidooxy)ethane will precipitate immediately.

  • Validation Checkpoint: Filter the solid and analyze via TLC (Hexane/EtOAc 1:1). The UV-active NHPI spot ( Rf​≈0.2 ) should be entirely absent, replaced by a single product spot ( Rf​≈0.6 ).

Phase 2: Deprotection Troubleshooting

Objective: Hydrazinolysis to [2-(Ammoniooxy)ethoxy]azanium dichloride.

Frequently Asked Questions

Q: My final NMR shows aromatic impurities. Why is phthalhydrazide so difficult to separate from the target aminooxy salt? A: Phthalhydrazide is the stoichiometric byproduct of the hydrazine-mediated cleavage of the phthalimide protecting group[3]. While it is generally insoluble in water at low pH, trace amounts remain soluble due to strong hydrogen bonding with the highly polar, newly liberated aminooxy groups. Causality & Fix: Separation relies on a strict pH-dependent solubility differential. By acidifying the mixture to exactly pH 2–3, you fully protonate the aminooxy groups (forming the highly water-soluble dichloride salt) while ensuring phthalhydrazide remains neutral and insoluble[3]. A secondary trituration with an anti-solvent is mandatory to crash out the pure product.

Q: I am observing a mixture of mono-deprotected and fully deprotected products. How do I force completion? A: Hydrazinolysis of bis-phthalimides requires sequential nucleophilic attacks. The first cleavage is rapid, but the second is sterically hindered and slower. Causality & Fix: Ensure you are using a sufficient excess of Hydrazine hydrate ( 3.0 eq) and refluxing for at least 3-4 hours. Do not prematurely quench the reaction.

Step-by-Step Methodology: Optimized Deprotection & Salt Formation
  • Suspension: Suspend the purified 1,2-bis(phthalimidooxy)ethane (1.0 eq) in absolute ethanol.

  • Cleavage: Add Hydrazine hydrate (3.0 eq) dropwise. The suspension will briefly clear before a thick white precipitate (phthalhydrazide) begins to form.

  • Reflux: Heat the mixture to 65 °C for 4 hours to ensure complete bis-deprotection.

  • Acidification (Critical Step): Cool the mixture to 0 °C. Carefully adjust the pH to 2–3 using 1M HCl. Validation Checkpoint: Verify the pH with a calibrated meter. If the pH is >3, the aminooxy groups will not fully protonate, leading to massive yield loss during filtration.

  • Primary Separation: Filter the cold mixture through a Celite pad to remove the bulk phthalhydrazide solid[3]. Wash the cake with a small volume of cold water.

  • Concentration: Evaporate the combined filtrate under reduced pressure at low temperature (< 40 °C) to prevent degradation of the sensitive aminooxy groups.

  • Secondary Purification (Trituration): Suspend the resulting crude, sticky solid in cold 2-propanol. The target [2-(Ammoniooxy)ethoxy]azanium dichloride will crash out as a pure, white crystalline powder, while residual organic impurities remain in the 2-propanol[3].

  • Validation Checkpoint: 1H NMR ( D2​O ) must show a clean, sharp singlet at ~4.2 ppm ( −CH2​−O− ) with an absolute absence of aromatic signals at 7.5-8.0 ppm.

References

  • Title: Product Class 5: Hydroxylamines - Thieme E-Books & E-Journals Source: thieme-connect.de URL: [Link]

  • Title: The effect of aminooxy-linkers' structure on the mechanical properties of hyaluronan-oxime hydrogels Source: mtak.hu (Express Polymer Letters) URL: [Link]

Sources

Optimization

Technical Support Center: Degradation Pathways of [2-(Ammoniooxy)ethoxy]azanium dichloride

An in-depth technical guide from the office of the Senior Application Scientist. Dear Researchers, Welcome to the technical support guide for [2-(Ammoniooxy)ethoxy]azanium dichloride.

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide from the office of the Senior Application Scientist.

Dear Researchers,

Welcome to the technical support guide for [2-(Ammoniooxy)ethoxy]azanium dichloride. As a novel compound, specific peer-reviewed degradation studies are not yet widely available. Therefore, this guide is built upon established principles of physical organic chemistry, drawing analogies from structurally related moieties such as quaternary ammonium salts, hydroxylamines, and ethers. Our goal is to provide you with a robust framework for anticipating potential stability issues, troubleshooting experiments, and designing appropriate analytical strategies. We will explore the likely degradation pathways—hydrolysis, thermal, photo, and oxidative decomposition—and equip you with the knowledge to ensure the integrity of your research.

Part 1: Compound Profile & Handling FAQs

This section addresses the fundamental questions regarding the structure, storage, and handling of [2-(Ammoniooxy)ethoxy]azanium dichloride.

Question: What is the likely chemical structure of [2-(Ammoniooxy)ethoxy]azanium dichloride and what are its key features?

Answer: Based on its IUPAC name, the structure consists of a central ethoxy linker. An 'azanium' group (the cationic form of ammonia, NH₄⁺) is attached to one side, and an 'ammoniooxy' group (a derivative of hydroxylamine, -O-NH₃⁺) is attached to the other. The two chloride anions balance the dicationic charge.

The key structural features that will dictate its reactivity and stability are:

  • Two Quaternary-like Nitrogen Centers: These positively charged centers make adjacent carbons susceptible to nucleophilic attack.

  • A Nitrogen-Oxygen (N-O) Bond: This bond in the ammoniooxy group is typically weaker and more reactive than a carbon-oxygen or carbon-nitrogen bond, making it a probable initiation site for degradation.

  • An Ether Linkage (C-O-C): Generally stable, but can be cleaved under harsh acidic conditions.

  • Hygroscopicity: Like many salts, especially ammonium salts, this compound is expected to be hygroscopic.[1]

Caption: Likely structure and key reactive sites.

Question: What are the recommended storage and handling conditions for [2-(Ammoniooxy)ethoxy]azanium dichloride?

Answer: Proper storage is critical to prevent premature degradation. Based on the properties of analogous ammonium compounds, the following conditions are recommended:

  • Storage: Keep the container tightly closed in a cool, dry, and well-ventilated place.[2][3] Protect from moisture, as the compound is likely hygroscopic.[4][5] Storage under an inert gas like argon or nitrogen is advisable.[2]

  • Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7] Avoid creating dust.[2] Handle in accordance with good industrial hygiene and safety practices.[4] Ensure an eye wash station and safety shower are readily available.[7]

ParameterConditionRationale
Temperature Cool (e.g., 2-8 °C)To minimize thermal decomposition and slow down hydrolytic reactions.
Atmosphere Dry, Inert (e.g., Argon)To prevent hydrolysis from atmospheric moisture and oxidative degradation.[2][4]
Light Protected from Light (Amber Vial)To prevent potential photodegradation.[1]
Container Tightly SealedTo prevent moisture ingress and contamination.[2]

Part 2: Troubleshooting Potential Degradation Pathways

This is the core of our guide, designed in a problem-and-solution format to address issues you may encounter during your experiments.

Scenario 1: Hydrolytic Instability

Problem: "I'm observing a loss of my compound in aqueous buffer over time, even at room temperature. My assay results are inconsistent."

Underlying Cause: This strongly suggests hydrolytic degradation. The N-O bond is electron-deficient and highly susceptible to cleavage by water. The rate of hydrolysis is often pH-dependent. For ammonium salts, solutions are typically mildly acidic, which can influence stability.[1][8]

Troubleshooting Protocol: pH-Dependent Stability Study

  • Preparation: Prepare a series of buffers (e.g., pH 3, 5, 7.4, 9). Prepare a stock solution of your compound in a non-aqueous solvent (e.g., DMSO, acetonitrile) if solubility allows.

  • Incubation: Spike the compound into each buffer at a known concentration. Include a control at t=0 by immediately quenching the reaction (e.g., by freezing or dilution in mobile phase). Incubate samples at a controlled temperature (e.g., 37°C or 50°C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the concentration of the remaining parent compound using a stability-indicating method, such as HPLC-UV or LC-MS.

  • Interpretation: Plot the percentage of remaining compound versus time for each pH. The pH at which the compound degrades fastest is the most unstable condition. This allows you to select a buffer system where the compound is most stable for your experiments.

Expected Degradation Products: Hydrolysis of the N-O bond would likely yield hydroxylamine and an alcohol derivative, which may undergo further rearrangement or degradation.

Caption: Workflow for a pH-dependent stability study.

Scenario 2: Thermal Decomposition

Problem: "When I heat my reaction, I get a poor yield and see multiple unknown byproducts. Is my compound decomposing?"

Underlying Cause: Yes. Ammonium salts are known to undergo thermal decomposition.[5] Specifically, [2-(Ammoniooxy)ethoxy]azanium dichloride is expected to decompose upon heating, likely initiating at the weak N-O bond and potentially involving the reversible decomposition seen in ammonium chloride (NH₄Cl ⇌ NH₃ + HCl).[1][9]

Troubleshooting Protocol: Assessing Thermal Stability

  • Analytical Approach: Use Thermal Gravimetric Analysis (TGA) to determine the onset temperature of decomposition. This will show you the temperature at which the compound starts to lose mass.

  • Preparative Approach:

    • Run your reaction at the lowest possible temperature that still allows for the desired transformation.

    • If heating is unavoidable, minimize the time at elevated temperatures.

    • Work under an inert atmosphere (N₂ or Ar) to prevent oxidative processes that can be accelerated by heat.

  • Control Experiment: Heat a solution of your compound (in the reaction solvent) without other reagents to the target temperature. Monitor its concentration over time by TLC or LC-MS to isolate the effect of temperature alone.

Expected Degradation Products: Thermal stress could lead to cleavage of the N-O bond, potentially generating radical species or eliminating small molecules. You might also observe the formation of ammonia and HCl if the azanium moiety decomposes.[10]

Scenario 3: Photodegradation

Problem: "My stock solution seems to lose potency after being left on the lab bench for a day."

Underlying Cause: The compound may be sensitive to light, particularly UV radiation. The N-O and C-N bonds can absorb UV light, leading to the formation of reactive intermediates that break down the molecule.

Troubleshooting Protocol: Confirmatory Photostability Study (Adapted from ICH Q1B)

This protocol helps determine if light protection is necessary.[11][12]

  • Sample Preparation: Prepare two identical solutions of your compound in a transparent, inert solvent. Wrap one vial completely in aluminum foil (this is your "dark control"). The other is the "light-exposed" sample.

  • Exposure: Place both samples in a photostability chamber. According to ICH guidelines, expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[11][12] If a chamber isn't available, exposure to controlled laboratory light near a window for a set period can provide a preliminary indication.

  • Analysis: After exposure, analyze the concentration of the parent compound in both the light-exposed and dark control samples.

  • Interpretation: A significant difference in concentration between the light-exposed sample and the dark control confirms photosensitivity. If a loss is observed in both, it indicates another degradation pathway (e.g., thermal or oxidative) is also occurring.

Experimental ConditionLight-Exposed SampleDark Control Sample
Purpose To measure degradation due to light + other factors.To measure degradation from factors other than light (e.g., temperature).
Setup Transparent vial, exposed to light source.Vial wrapped in aluminum foil, same location.
Result Interpretation If % Remaining is < Dark Control, photodegradation is confirmed.Establishes the baseline stability under the test conditions.

Part 3: Analytical Methodologies for Degradation Studies

Question: How can I identify the unknown peaks that appear in my chromatogram after a stability study?

Answer: Identifying degradation products is crucial for understanding the pathway. The primary tool for this is Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocol: Degradant Identification using LC-MS/MS

  • Forced Degradation: Intentionally degrade your sample under harsh conditions (e.g., high heat, extreme pH, UV light, or with an oxidizing agent like H₂O₂). This generates a higher concentration of degradants, making them easier to detect.

  • Chromatographic Separation: Use a High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) to separate the parent compound from its degradation products.

  • Mass Spectrometry Analysis:

    • Full Scan (MS1): Acquire the mass-to-charge ratio (m/z) of all eluting peaks. Propose elemental formulas for the parent compound and potential degradants based on their exact masses (using a high-resolution mass spectrometer like a TOF or Orbitrap).

    • Product Ion Scan (MS/MS): Isolate the parent ion and each suspected degradant ion in the mass spectrometer and fragment them. The fragmentation pattern provides structural information, acting like a fingerprint. By comparing the fragments of the degradants to those of the parent compound, you can deduce the structure of the degradation products.

  • Pathway Elucidation: Piece together the identified structures to propose a logical degradation pathway. For example, a mass loss of 17 Da from the parent might suggest the loss of an ammonia (NH₃) group.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2022, August 31). Safety Data Sheet. [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]

  • Stamps, B. W., et al. (2018). Microbial Community Degradation of Widely Used Quaternary Ammonium Disinfectants. Applied and Environmental Microbiology, 84(16). [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). 7. ANALYTICAL METHODS. In Toxicological Profile for Pyrethrins and Pyrethroids. [Link]

  • Univar Solutions. (2015, February 23). AMMONIUM CHLORIDE Safety Data Sheet. [Link]

  • Wikipedia. (n.d.). Ammonium chloride. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • Copley, S. D. (2009). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Nature Chemical Biology, 5(8), 559–566. [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Wang, W., et al. (2020). Degradation of ciprofloxacin in UV/NH2Cl process: kinetics, mechanism, pathways and DBPs formation. Environmental Science: Water Research & Technology. [Link]

  • U.S. Geological Survey. (2001). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Update and additions to the determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry. [Link]

  • Li, N., et al. (2014). Hydroxide Degradation Pathways for Substituted Benzyltrimethyl Ammonium: A DFT Study. Journal of The Electrochemical Society, 161(12), F1105–F1111. [Link]

  • Patil, S. S., et al. (2021). Ammonium Chloride as an Effective Catalyst for the Synthesis of Biologically Active Dihydrotetrazolo[1, 5-a]pyrimidine. Connect Journals. [Link]

  • Global Safety Management, Inc. (2015, March 19). Safety Data Sheet. [Link]

  • Rodriguez-Fernandez, D., et al. (2024). Dual C and Cl compound-specific isotope analysis and metagenomic insights into the degradation of the pesticide methoxychlor. Chemosphere, 375, 144136. [Link]

  • Brainly.in. (2023, July 10). what happens when ammonium cloride is hydrolysis with water. [Link]

  • Wang, Q., et al. (2018). Thermal decomposition mechanism of ammonium nitrate and potassium chloride mixtures. Journal of Thermal Analysis and Calorimetry, 131(3), 2589–2597. [Link]

  • de Fatima, A., et al. (2014). Synthesis and Cytotoxic Activity of New Alkyl 2-Azido-2,3- Dideoxy-α-D-Lixo-Hexopyranosides From α,β-Unsaturated Sugar Enones and Sodium Azide. Journal of the Brazilian Chemical Society. [Link]

  • Spanish Agency for Consumer Affairs, Food Safety and Nutrition (AECOSAN). (n.d.). Validation of an analytical method for analyzing residues of quaternary ammonium compounds in animal and plant samples by LC-MS/MS. [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. [Link]

  • Maleki, B., et al. (2012). Ammonium Chloride: An Effective Catalyst for the One-pot Synthesis of 2,4,5-Trisubstituted Imidazoles. Oriental Journal of Chemistry, 28(3), 1207-1212. [Link]

  • Matsunaga, T., et al. (2020). Effect of deterioration products in moisture on the thermal behavior of ammonium perchlorate/magnesium mixture. Journal of Thermal Analysis and Calorimetry, 142(2), 705–712. [Link]

  • NextSDS. (n.d.). 2-(benzyl-(phenylcarbamoylmethyl)ammonio)ethyl-diethyl-azanium dichloride. [Link]

  • Walker, M. L. (1987). Optimized synthesis and mechanism of formation of 2,4-dichloro-1,3-bis(dichlorophosphoryl)-2,4-dioxocyclodiphosph(V)azane from phosphoryl chloride and ammonium chloride. Journal of the Chemical Society, Dalton Transactions, 667. [Link]

  • Redox. (2022, June 7). Safety Data Sheet Ammonium Chloride. [Link]

  • Liu, Y.-L., et al. (2006). Ammonium 2-(2,4-dichlorophenoxy)acetate hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 10), o4351–o4353. [Link]

  • Chemistry Stack Exchange. (2014, May 26). Hydrolysis of ammonium cloride. [Link]

  • Fun Science. (2025, May 11). To study the Thermal Decomposition of Ammonium chloride in an open container. YouTube. [Link]

  • de Kouchkovsky, Y. (1979). Inhibition by ammonium chloride of the oxygen yield of photosynthesis. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 545(1), 121–135. [Link]

  • Alguacil, F. J., & Hernandez, M. C. (1998). Hydrolysis of cupric chloride in aqueous ammoniacal ammonium chloride solutions. Revista de Metalurgia, 34(3), 241–245. [Link]

  • EMBIBE. (n.d.). Thermal Decomposition of NH4Cl - Lab Experiments. [Link]

  • Minasian, A. G., et al. (2024). Chloride Gradient Is Involved in Ammonium Influx in Human Erythrocytes. International Journal of Molecular Sciences, 25(13), 7247. [Link]

  • Google Patents. (n.d.). CN1087062A - Decomposition process for ammonium chloride.

Sources

Troubleshooting

Technical Support Center: Scaling Up[2-(Ammoniooxy)ethoxy]azanium dichloride Production

Welcome to the Scale-Up Support Hub for [2-(Ammoniooxy)ethoxy]azanium dichloride (commonly known as 1,2-bis(aminooxy)ethane dihydrochloride). This highly reactive, bifunctional aminooxy linker is a critical building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Scale-Up Support Hub for [2-(Ammoniooxy)ethoxy]azanium dichloride (commonly known as 1,2-bis(aminooxy)ethane dihydrochloride). This highly reactive, bifunctional aminooxy linker is a critical building block in modern drug development, widely utilized for synthesizing PROTACs, antibody-drug conjugates (ADCs), and highly stable oxime-ligated bioconjugates[1][2].

Transitioning the synthesis of this molecule from the benchtop to pilot-plant scale introduces severe thermodynamic, safety, and purification bottlenecks. This guide is engineered to provide researchers and process chemists with causality-driven troubleshooting, validated protocols, and mechanistic insights to ensure a safe and high-yielding scale-up.

Part 1: Mechanistic Troubleshooting & FAQs

When scaling up the production of [2-(Ammoniooxy)ethoxy]azanium dichloride, process chemists frequently encounter three major failure points: exothermic runaway, filtration blinding, and product deliquescence.

Q1: Why does the yield drop significantly during the filtration of the deprotection step at scale, and why does the filter cake resemble a thick gel? The Causality: The traditional laboratory synthesis utilizes hydrazine hydrate to deprotect 1,2-bis(phthalimidooxy)ethane[1][3]. This hydrazinolysis generates phthalhydrazide as a byproduct. At a small scale, this byproduct precipitates cleanly. However, at a pilot scale, the altered cooling kinetics and high concentration cause phthalhydrazide to form a highly cross-linked, hydrogen-bonded polymeric gel. This gel blinds industrial filter media, trapping the desired free aminooxy product within its matrix and drastically reducing yields. The Solution: Abandon hydrazinolysis for large-scale operations due to both the gelation issue and the extreme toxicity/explosive hazards of hydrazine[4]. Instead, utilize an acidic hydrolysis method (e.g., HCl in acetic acid)[1]. This yields phthalic acid as a byproduct, which crystallizes cleanly and is easily removed via standard filtration without blinding the filter cake.

Q2: During the initial alkylation step, the reaction mixture darkens, and we observe a high percentage of mono-alkylated degradation products. What is the mechanism of this failure? The Causality: The initial step involves the SN2 displacement of bromide from 1,2-dibromoethane by the deprotonated N-hydroxyphthalimide anion[5]. This reaction is highly exothermic. In a large reactor, the surface-area-to-volume ratio decreases, leading to inefficient heat dissipation. Localized "hot spots" (>60°C) accelerate competing elimination reactions (generating vinyl bromide derivatives) and cause thermal degradation of the N-hydroxyphthalimide radical (PINO radical)[6][7]. The Solution: Implement a controlled, continuous dosing strategy for the base (e.g., DBU or Triethylamine) over 2–4 hours while maintaining the internal reactor temperature strictly between 35°C and 40°C using a jacketed cooling system.

Q3: The final dihydrochloride salt turns into a sticky, unmanageable paste during isolation. How can we maintain its crystalline integrity? The Causality: The target molecule, [2-(Ammoniooxy)ethoxy]azanium dichloride, is exceptionally hygroscopic. When the ambient relative humidity (RH) exceeds 30%, the salt rapidly absorbs atmospheric water, breaking down its crystal lattice and causing deliquescence. The Solution: The final anhydrous HCl precipitation and subsequent filtration must be performed under a continuous dry nitrogen blanket. The product must be immediately transferred to a vacuum desiccator containing P2O5 and stored in sealed, moisture-barrier packaging.

Part 2: Process Engineering & Quantitative Parameters

To transition successfully to the pilot scale, empirical data must be strictly controlled. The table below summarizes the critical quantitative shifts required when moving from a <10g lab scale to a >100g pilot scale.

Table 1: Scale-Up Parameters and Mechanistic Impact
Process ParameterLab Scale (<10g)Pilot Scale (>100g)Causality / Impact on System
Base Addition Rate Bolus addition (10 mins)Continuous dosing (2–4 hrs)Prevents localized thermal runaway and minimizes elimination side-reactions[5].
Deprotection Reagent Hydrazine Hydrate (NH₂NH₂)HCl / Acetic Acid (115°C)Eliminates toxic hydrazine handling[4] and prevents phthalhydrazide gelation[1].
1,2-Dibromoethane Ratio 1.5 : 1 (Molar Excess)3.0 : 1 (Molar Excess)High excess favors bi-directional SN2 attack and suppresses polymerization[5].
Isolation Humidity (RH) Ambient (<50% RH)Strictly <20% RH (N₂ blanket)Prevents deliquescence of the highly hygroscopic dihydrochloride salt.

Part 3: Validated Scale-Up Methodologies

The following protocol is a self-validating system designed for the safe, high-yield production of the target molecule at scale, specifically engineered to bypass the hydrazine bottleneck[1][3].

Protocol: Acid-Catalyzed Synthesis of[2-(Ammoniooxy)ethoxy]azanium dichloride

Phase 1: Controlled Alkylation (Synthesis of 1,2-bis(phthalimidooxy)ethane)

  • Preparation: In a jacketed pilot reactor flushed with nitrogen, dissolve N-hydroxyphthalimide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M solution.

  • Electrophile Addition: Add 1,2-dibromoethane (3.0 eq). Caution: 1,2-dibromoethane is a potent alkylating agent and suspected carcinogen; handle only in closed systems[1].

  • Controlled Deprotonation: Set the reactor jacket cooling to 10°C. Begin dropwise addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.05 eq) via an automated dosing pump over 3 hours. Maintain the internal temperature below 40°C.

  • Validation Check: Monitor via HPLC. The reaction is complete when the N-hydroxyphthalimide peak is <1%.

  • Isolation: Quench the reaction by pouring the mixture into vigorously stirred ice water (4x volume). Filter the resulting white precipitate, wash with cold water, and dry under vacuum.

Phase 2: Acidic Deprotection & Salt Formation

  • Hydrolysis: Suspend the intermediate 1,2-bis(phthalimidooxy)ethane in a mixture of concentrated HCl and glacial acetic acid (1:2 v/v ratio).

  • Thermal Cleavage: Heat the suspension to 115°C for 3 hours[1]. The suspension will initially clear, followed by the precipitation of phthalic acid.

  • Byproduct Removal: Cool the reactor to 0°C to maximize phthalic acid crystallization. Filter the mixture.

  • Validation Check: The filtrate must be completely clear. A cloudy filtrate indicates incomplete crystallization of phthalic acid.

  • Product Isolation: Concentrate the filtrate under reduced pressure to a thick syrup. Redissolve the syrup in absolute ethanol and add a 2.0 M solution of anhydrous HCl in diethyl ether.

  • Harvesting: Filter the resulting white crystalline [2-(Ammoniooxy)ethoxy]azanium dichloride under a dry nitrogen blanket. Immediately transfer to a vacuum oven (40°C) over P2O5 for 24 hours.

Part 4: System Workflows and Logical Pathways

To visualize the critical control points in the scale-up process and the downstream utility of the synthesized linker, refer to the following system diagrams.

ScaleUpWorkflow N1 N-Hydroxyphthalimide + 1,2-Dibromoethane N2 Controlled Base Dosing (Internal Temp < 40°C) N1->N2 N3 1,2-bis(phthalimidooxy)ethane (Stable Intermediate) N2->N3 Exothermic SN2 N4 Acidic Deprotection (HCl / Acetic Acid, 115°C) N3->N4 N5 Phthalic Acid Filtration (Avoids Hydrazine Gelation) N4->N5 Thermal Cleavage N6 Free Aminooxy Filtrate (Highly Reactive) N5->N6 Clear Filtrate N7 Anhydrous HCl / Ether (Strict N2 Blanket) N6->N7 N8 [2-(Ammoniooxy)ethoxy]azanium dichloride N7->N8 Hygroscopic Isolation

Caption: Workflow and critical thermodynamic/filtration bottlenecks in the scale-up synthesis of the aminooxy linker.

OximeLigation N1 Target Protein Ligand (Aldehyde/Ketone) N4 Bifunctional Oxime Ligation (Aniline Catalyst, pH 4.5-7.0) N1->N4 N2 E3 Ligase Ligand (Aldehyde/Ketone) N2->N4 N3 [2-(Ammoniooxy)ethoxy]azanium dichloride N3->N4 Nucleophilic Attack N5 PROTAC Conjugate (Stable Oxime Linkages) N4->N5 H2O Elimination

Caption: Logical relationship of bifunctional oxime ligation using the synthesized linker for PROTAC development.

References

  • Product Class 5: Hydroxylamines - Thieme E-Books & E-Journals. Available at:[Link]

  • N-Hydroxyphthalimide - Wikipedia. Available at:[Link]

  • The PINO Radical: Understanding the Mechanism of N-Hydroxyphthalimide Catalysis - Nbinno. Available at:[Link]

Sources

Optimization

Technical Support Center: Refining Purification Methods for [2-(Ammoniooxy)ethoxy]azanium Dichloride Conjugates

Welcome to the technical support center for purifying biomolecular conjugates synthesized using the [2-(Ammoniooxy)ethoxy]azanium dichloride linker. This guide is designed for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for purifying biomolecular conjugates synthesized using the [2-(Ammoniooxy)ethoxy]azanium dichloride linker. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these unique molecules. The inherent properties of this linker—a reactive aminooxy group for oxime ligation and a permanently cationic quaternary ammonium group—introduce specific challenges and opportunities in purification design.

This document provides in-depth, field-proven insights and troubleshooting strategies to help you achieve high-purity conjugates for your downstream applications.

General Purification Strategy: A Multi-Modal Approach

Purifying conjugates derived from the [2-(Ammoniooxy)ethoxy]azanium dichloride linker typically requires a multi-step approach to effectively remove unreacted starting materials, reaction byproducts, and undesired conjugate species such as aggregates. A robust purification workflow is critical for ensuring the safety and efficacy of therapeutic conjugates and the reliability of diagnostic reagents.

The strategy below outlines a logical sequence of purification steps. The specific combination and order of these techniques will depend on the nature of your biomolecule (e.g., antibody, peptide, or oligonucleotide), the conjugated payload, and the required final purity.

Purification_Workflow cluster_0 Initial Cleanup (Bulk Removal) cluster_1 Intermediate Purification (Separation of Species) cluster_2 Polishing & Formulation Start Crude Reaction Mixture (Conjugate, Excess Linker, Free Payload, Unconjugated Biomolecule) UFDF Dialysis or Ultrafiltration/ Diafiltration (UF/DF) Start->UFDF Removes small molecules (linker, payload, salts) IEX Ion-Exchange Chromatography (IEX) UFDF->IEX Separates based on charge (Conjugated vs. Unconjugated) SEC Size-Exclusion Chromatography (SEC) IEX->SEC Removes aggregates & final buffer exchange Formulation Final Conjugate in Formulation Buffer SEC->Formulation

Caption: General purification workflow for conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the best initial step to purify my conjugate mixture?

For most protein and antibody conjugates, the most effective first step is to remove small molecular weight impurities like unreacted linker, payload, and catalysts. Dialysis or Tangential Flow Filtration (TFF)/Diafiltration are excellent choices for this initial bulk cleanup.[1][2] These methods are gentle and efficient for buffer exchange and removing contaminants that are significantly smaller than your conjugate. For smaller peptide conjugates, Size-Exclusion Chromatography (SEC) or Reversed-Phase HPLC (RP-HPLC) might be more appropriate.[3][4]

Q2: My conjugate is precipitating during or after purification. What can I do?

Precipitation or aggregation is a common issue, often caused by changes in the physicochemical properties of the biomolecule upon conjugation.[5] The payload molecule may be hydrophobic, and conjugation can alter the surface charge distribution.

  • Optimize the Drug-to-Antibody Ratio (DAR): High levels of conjugation, especially with hydrophobic payloads, can lead to aggregation.[6] Try reducing the molar excess of the linker or payload during the reaction.

  • Buffer Screening: The optimal buffer for the final conjugate may be different from that of the starting biomolecule. Screen a range of pH and excipients (e.g., arginine, polysorbate) to find a formulation that enhances solubility and stability.

  • Gentle Handling: Avoid harsh conditions like vigorous vortexing or extreme pH during purification steps.[5]

Q3: How does the permanent positive charge from the linker affect my purification strategy?

The [2-(Ammoniooxy)ethoxy]azanium dichloride linker introduces a permanent, non-pH-dependent positive charge to your biomolecule. This is a key feature to exploit during purification. This charge shift allows for powerful separation of conjugated from unconjugated species using Ion-Exchange Chromatography (IEX) .[7][8] Each conjugation event adds a positive charge, increasing the isoelectric point (pI) of the biomolecule. This allows for fine separation of not only conjugated vs. unconjugated molecules but also different DAR species.

Q4: How can I confirm the purity and identity of my final conjugate?

A combination of analytical techniques is essential:

  • Size-Exclusion Chromatography (SEC): Used to assess the level of aggregation and fragmentation. An ideal SEC profile shows a sharp, symmetrical monomer peak.[6]

  • Mass Spectrometry (MS): Coupling SEC with MS (SEC-MS) allows for intact mass analysis of the conjugate, confirming its identity and providing the average DAR.[9][10][11]

  • Reversed-Phase HPLC (RP-HPLC): Can be used to assess purity and, in some cases, resolve different drug-loaded species.[4]

  • Ion-Exchange Chromatography (IEX): Analytical IEX can be used to visualize the charge-based separation of different DAR species.[8]

Troubleshooting Guides by Purification Technique

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius (size). It is primarily used as a polishing step to remove aggregates and for final buffer exchange.[6][9]

Step-by-Step General Protocol for SEC:

  • Column Selection: Choose a column with a fractionation range appropriate for your conjugate's molecular weight. For antibodies (~150 kDa), a 300 Å pore size is common.[11]

  • Equilibration: Equilibrate the column with at least two column volumes of your desired final formulation buffer at a recommended flow rate.

  • Sample Loading: Inject a sample volume that is typically 1-2% of the total column volume to ensure optimal resolution.

  • Elution: Elute the sample isocratically with the equilibration buffer. The conjugate monomer should elute first, followed by smaller molecules, while aggregates will elute in or near the void volume.

  • Fraction Collection: Collect fractions corresponding to the main monomer peak.

Troubleshooting SEC Purification

Observed ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing or Broadening Secondary Interactions: The conjugate may be interacting with the stationary phase via hydrophobic or ionic interactions, which is not ideal for a pure size-based separation.[6]Increase Ionic Strength: Add 150-500 mM NaCl or another salt to the mobile phase to disrupt ionic interactions.• Add Organic Modifier: For hydrophobic interactions, add a small percentage (5-15%) of an organic solvent like isopropanol or acetonitrile.[11]
High Levels of Aggregation (Peak in Void Volume) Conjugate Instability: The conjugation process or the buffer conditions may be promoting aggregation.[5]Optimize Formulation Buffer: Screen different pH values and excipients (e.g., arginine, polysorbates) to improve stability.• Reduce Protein Concentration: High concentrations can favor aggregation. Try diluting the sample before injection.
Poor Recovery Nonspecific Adsorption: The conjugate is irreversibly binding to the column matrix or tubing.Use a Bio-Inert System: Employ PEEK or other bio-inert materials for the HPLC system and column to minimize surface interactions.[6]• Passivate the Column: Before loading the sample, inject several runs of a blank protein solution (like BSA) to block non-specific binding sites.
Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge.[12][13] This is a powerful technique for this specific linker, as each conjugation adds a discrete positive charge, altering the pI of the biomolecule.

IEX_Principle cluster_0 Decision Point: Choosing the Right IEX Mode cluster_1 Scenario A: Cation Exchange (CEX) cluster_2 Scenario B: Anion Exchange (AEX) pI_Comparison Compare pI of Unconjugated Biomolecule (pI_unconj) vs. Conjugate (pI_conj) pI_conj > pI_unconj pH_Selection Select Operating pH pI_Comparison->pH_Selection CEX_Condition pH < pI_unconj < pI_conj pH_Selection->CEX_Condition If pH is below both pIs AEX_Condition pI_unconj < pH < pI_conj pH_Selection->AEX_Condition If pH is between pIs CEX_Outcome Both species are positively charged. Elute with increasing salt gradient. Conjugate (higher charge) elutes later. CEX_Condition->CEX_Outcome AEX_Outcome Unconjugated is negative (binds). Conjugate is positive (flows through). This is a 'flow-through' mode for the conjugate. AEX_Condition->AEX_Outcome

Caption: Decision logic for selecting an IEX method.

Step-by-Step General Protocol for IEX:

  • Resin and Buffer Selection: Based on the pI of your biomolecules (see diagram above), choose either a cation (negatively charged resin) or anion (positively charged resin) exchanger.[14] Select a binding buffer with low ionic strength and a pH that ensures the desired charge state.

  • Equilibration: Equilibrate the column with several column volumes of binding buffer.

  • Sample Loading: Load the sample, which should be in the binding buffer.

  • Wash: Wash the column with binding buffer to remove any unbound species.

  • Elution: Elute the bound molecules using a linear or step gradient of increasing salt concentration (e.g., 0 to 1 M NaCl). Alternatively, a pH gradient can be used.[7]

  • Regeneration: Clean and regenerate the column according to the manufacturer's instructions.

Troubleshooting IEX Purification

Observed ProblemPotential Cause(s)Recommended Solution(s)
No Binding to Column Incorrect Buffer pH/Ionic Strength: The pH of the binding buffer is not appropriate to give the conjugate the correct charge, or the ionic strength is too high, preventing interaction with the resin.[8]Check pI: Verify the theoretical pI of your unconjugated and conjugated molecule. Ensure your buffer pH is at least 0.5-1 pH unit away from the pI for effective binding.• Lower Salt: Ensure the sample is in a low-salt buffer before loading. Perform a buffer exchange if necessary.[15]
Poor Resolution Between Species Shallow Gradient Needed: The salt gradient may be too steep to resolve species with similar charges (e.g., DARn vs DARn+1).Optimize Gradient: Flatten the salt gradient over a larger volume (e.g., 10-20 column volumes) to improve the separation of closely related charge variants.[8]• Change pH: Adjusting the operating pH can sometimes increase the charge difference between species, enhancing resolution.
Very Broad Elution Peak Slow Protein-Resin Dissociation: The interaction between the conjugate and the resin is too strong, leading to slow dissociation kinetics.Increase Flow Rate: Sometimes a higher flow rate during elution can sharpen peaks.• Change Salt Type: Different salts (e.g., KCl vs. NaCl) can have different effects on elution behavior.
Dialysis and Ultrafiltration/Diafiltration (UF/DF)

These techniques separate molecules based on size using a semi-permeable membrane.[2] They are ideal for removing small molecules (salts, unreacted linker) and for buffer exchange.[16]

Step-by-Step General Protocol for UF/DF (Centrifugal Device):

  • Device Selection: Choose a device with a Molecular Weight Cut-Off (MWCO) that is at least 3-5 times smaller than the molecular weight of your conjugate to ensure its retention.[16]

  • Sample Addition: Add your sample to the device.

  • Centrifugation: Centrifuge according to the manufacturer's instructions to reduce the volume. Small molecules and buffer pass through the membrane into the filtrate.

  • Reconstitution (for Diafiltration): Add your desired final buffer to the concentrated sample in the device and repeat the centrifugation step. Repeat this process 3-5 times for efficient buffer exchange.

  • Recovery: Collect the concentrated, purified sample (the retentate) from the device.

Troubleshooting UF/DF

Observed ProblemPotential Cause(s)Recommended Solution(s)
Low Product Recovery Nonspecific Binding: The conjugate is binding to the membrane or the device material.MWCO Too Large: The MWCO of the membrane is too close to the size of the conjugate, leading to product loss in the filtrate.Select Low-Binding Membranes: Use devices with low protein-binding membranes (e.g., PES, regenerated cellulose).• Check MWCO: Ensure your MWCO is at least 3-5x smaller than your conjugate's MW.
Slow Filtration Rate Membrane Fouling: The membrane is becoming clogged by the conjugate, especially if aggregates are present or the concentration is too high.Pre-Clarify Sample: Centrifuge the sample before UF/DF to remove any existing precipitate.• Operate at Lower Concentration: If possible, dilute the sample before filtration.• Use TFF: For larger volumes or high-concentration samples, a tangential flow filtration (TFF) system is less prone to fouling than centrifugal devices.
Conjugate Aggregation Over-Concentration: Concentrating the product too much can drive aggregation.Monitor Concentration: Do not concentrate the sample beyond its known solubility limit.• Add Stabilizers: Perform the diafiltration into a final buffer that contains stabilizing excipients.

References

  • SEC-MS: a “powerful tool” for ADC analysis, find researchers. (2021). European Pharmaceutical Review. [Link]

  • Size Exclusion Chromatography Analysis of Antibody Drug Conjugates. (n.d.). Agilent. [Link]

  • Analysis of Antibody-Drug Conjugates Using Size Exclusion Chromatography and Mass Spectrometry. (n.d.). Agilent. [Link]

  • Size Exclusion Chromatography/ Mass Spectrometry Analysis of Antibody Drug Conjugates Using the Agilent 1260 Infinity II Bio-Inert LC. (n.d.). LabRulez LCMS. [Link]

  • Van de Merbel, N., et al. (2015). Denaturing and Native Size-Exclusion Chromatography Coupled to High-Resolution Mass Spectrometry for Detailed Characterization of Monoclonal Antibodies and Antibody–Drug Conjugates. LCGC International. [Link]

  • Purification of Proteins and Antibodies via Ion Exchange Chromatography. (n.d.). YMC. [Link]

  • Hatten, K. M., et al. (2020). Ultrafiltration as an alternative purification method for bovine serum albumin-fluorescein isothiocyanate bioconjugate. MicroPublication Biology. [Link]

  • Protein Purification Methods. (2024). LubioScience. [Link]

  • Using ion exchange chromatography to purify a recombinantly expressed protein. (2012). Methods in Enzymology. [Link]

  • A Simple Outline of Methods for Protein Isolation and Purification. (2014). Biomolecules & Therapeutics. [Link]

  • Protein Precipitation Methods for Proteomics. (2014). Bio-Synthesis. [Link]

  • Purifying Antibodies Using Ion Exchange Chromatography. (2022). AZoLifeSciences. [Link]

  • Guide to Ion-Exchange Chromatography. (n.d.). Harvard Apparatus. [Link]

  • Muttenthaler, M., et al. (2016). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science. [Link]

  • Muttenthaler, M., et al. (2016). Supplementary Information: Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science. [Link]

  • Ion-Exchange chromatography for BIomolEculE analysIs. (n.d.). Element. [Link]

  • What are the differences between dialysis and ultrafilter for purification of polymers? (2019). ResearchGate. [Link]

  • Ultrafiltration as an alternative purification method for bovine serum albumin-fluorescein isothiocyanate bioconjugate. (2020). ResearchGate. [Link]

  • Convergent strategies for the synthesis of glycodendrimers by oxime ligation and CuAAC. (2014). Organic & Biomolecular Chemistry. [Link]

  • Troubleshooting Guides. (2024). Creative Biolabs. [Link]

  • How to Tell if You Should Use Gel Filtration or Dialysis. (2015). G-Biosciences. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Agilent. [Link]

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Reference Data & Comparative Studies

Validation

comparing [2-(Ammoniooxy)ethoxy]azanium dichloride to other crosslinking agents

Comparative Analysis of[2-(Ammoniooxy)ethoxy]azanium dichloride vs. Traditional Crosslinking Agents Executive Summary In the design of bioconjugates, hydrogels, and targeted therapeutics, the choice of a crosslinking age...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of[2-(Ammoniooxy)ethoxy]azanium dichloride vs. Traditional Crosslinking Agents

Executive Summary

In the design of bioconjugates, hydrogels, and targeted therapeutics, the choice of a crosslinking agent dictates the hydrolytic stability and in vivo efficacy of the final construct. [2-(Ammoniooxy)ethoxy]azanium dichloride —systematically known as 1,2-bis(aminooxy)ethane dihydrochloride—is a highly efficient homobifunctional crosslinker. Featuring two reactive aminooxy ( −O−NH2​ ) groups separated by a short aliphatic ether spacer, it is engineered to react with carbonyls (aldehydes and ketones) to form exceptionally stable oxime linkages. This guide objectively compares its performance against alternative hydrazide and primary amine crosslinkers, providing mechanistic insights, quantitative stability data, and self-validating experimental protocols.

Mechanistic Causality: Oxime vs. Hydrazone vs. Imine Linkages

The fundamental advantage of[2-(Ammoniooxy)ethoxy]azanium dichloride over traditional crosslinkers (such as adipic acid dihydrazide or ethylenediamine) lies in the electronic properties of the resulting covalent bond [1].

  • Aminooxy to Oxime (The Superior Linkage): When an aminooxy group condenses with an aldehyde, it forms an oxime bond ( −C=N−O− ). The high electronegativity of the oxygen atom adjacent to the imine nitrogen aggressively pulls electron density away from the nitrogen. This drastically reduces the nitrogen's basicity, making it highly resistant to protonation—the critical first step in acid-catalyzed hydrolysis [1].

  • Hydrazide to Hydrazone (The Reversible Linkage): Hydrazides form hydrazone bonds ( −C=N−NH− ). Lacking the strongly electronegative adjacent oxygen, the nitrogen remains relatively basic. Consequently, hydrazones are susceptible to hydrolysis at mildly acidic pH (e.g., in endosomes or tumor microenvironments), making them useful for cleavable drug delivery but suboptimal for permanent crosslinking [1].

  • Primary Amine to Imine (The Unstable Linkage): Primary amines form Schiff bases (imines, −C=N− ), which are highly reversible in aqueous solutions and require secondary reduction (e.g., using sodium cyanoborohydride) to form a stable secondary amine [4].

CrosslinkingMechanisms Target Target Carbonyl (Aldehyde/Ketone) Aminooxy 1,2-Bis(aminooxy)ethane (Aminooxy Group) Target->Aminooxy Aniline Catalyst pH 4.5-7.0 Hydrazide Adipic Acid Dihydrazide (Hydrazide Group) Target->Hydrazide pH 5.0-7.0 Amine Ethylenediamine (Primary Amine) Target->Amine pH 7.0-9.0 Oxime Oxime Linkage Highly Stable Aminooxy->Oxime Transimination Hydrazone Hydrazone Linkage Moderately Stable Hydrazide->Hydrazone Condensation Imine Imine (Schiff Base) Unstable / Reversible Amine->Imine Condensation

Reaction pathways comparing aminooxy, hydrazide, and primary amine crosslinkers with carbonyls.

Quantitative Data Comparison

Experimental data consistently demonstrates the superior hydrolytic stability and kinetic efficiency of aminooxy crosslinkers compared to their hydrazide counterparts [1, 2].

Crosslinker Functional GroupResulting LinkageRelative Hydrolysis Rate (pH 5.0)Stability in Physiological ConditionsRequires Reductive Amination?
Aminooxy (e.g., 1,2-Bis(aminooxy)ethane)Oxime1x (Baseline)Very High (Stable for weeks)No
Hydrazide (e.g., ADH)Hydrazone~1,000x faster Moderate (Cleaves over time)No
Primary Amine (e.g., Ethylenediamine)Imine (Schiff Base)Highly Reversible Low (Immediate equilibrium)Yes (Requires NaCNBH3​ )

The Role of Aniline Catalysis

While oxime bonds are exceptionally stable, the uncatalyzed reaction between an aminooxy group and a carbonyl can be slow at neutral pH. To bypass this kinetic bottleneck, aniline is employed as a nucleophilic catalyst[3, 5].

Causality of Catalysis: Aniline reacts rapidly with the target aldehyde to form a protonated Schiff base (iminium ion). This intermediate is significantly more electrophilic than the native carbonyl. The aminooxy group of[2-(Ammoniooxy)ethoxy]azanium dichloride then attacks this iminium ion via transimination. This alternative, lower-energy pathway accelerates the crosslinking rate by up to 100-fold, reducing reaction times from 24 hours to under 2 hours [5].

Self-Validating Experimental Protocol: Glycoprotein Crosslinking

To ensure scientific integrity, the following protocol details the generation of aldehydes on glycoproteins and their subsequent crosslinking using [2-(Ammoniooxy)ethoxy]azanium dichloride. Every step is designed as a self-validating system to prevent false positives (e.g., crosslinker oxidation or off-target labeling).

Phase 1: Target Generation (Periodate Oxidation)
  • Preparation: Dissolve the target glycoprotein in 0.1 M Sodium Acetate buffer (pH 5.5) to a concentration of 2-5 mg/mL.

    • Causality: Acidic pH is strictly maintained because periodate oxidation is most efficient and specific to vicinal diols (like those on sialic acid residues) at pH 5.5 [2].

  • Oxidation: Add Sodium Meta-Periodate ( NaIO4​ ) to a final concentration of 1-10 mM. Incubate in the dark at 4°C for 30 minutes.

    • Causality: Light exposure degrades periodate, reducing oxidation efficiency. The low temperature prevents over-oxidation of the protein backbone.

  • Buffer Exchange: Immediately process the sample through a desalting column (e.g., Sephadex G-25) pre-equilibrated with 0.1 M Sodium Phosphate buffer (pH 6.5).

    • Causality: Unreacted NaIO4​ must be completely removed. If left in solution, it will directly oxidize the [2-(Ammoniooxy)ethoxy]azanium dichloride crosslinker, destroying its reactive groups and halting the experiment [4].

Phase 2: Aniline-Catalyzed Crosslinking
  • Crosslinker Addition: Add [2-(Ammoniooxy)ethoxy]azanium dichloride to the oxidized protein. For intermolecular crosslinking (hydrogel formation), use a 0.5:1 molar ratio of crosslinker to aldehyde groups.

    • Causality: The homobifunctional nature of the crosslinker requires precise stoichiometry. An excess of crosslinker would cap all aldehydes individually, preventing the formation of a crosslinked network.

  • Catalysis: Add aniline acetate to achieve a final concentration of 10-100 mM [3].

    • Causality: Aniline acts as the transimination catalyst. Acetate is used as the counter-ion to maintain the mildly acidic pH optimum (pH 6.0-6.5) required for the protonated Schiff base intermediate [5].

  • Incubation & Validation: Incubate at room temperature for 2 hours. Validate crosslinking via SDS-PAGE (observing a high-molecular-weight smear indicating polymer network formation) or rheology (for hydrogels).

ProtocolWorkflow Oxidation 1. Oxidation NaIO4 (pH 5.5) Cleaves vicinal diols Desalting 2. Buffer Exchange Removes excess NaIO4 Prevents side reactions Oxidation->Desalting Conjugation 3. Crosslinking Add Aminooxy Reagent Forms Oxime Bond Desalting->Conjugation Catalysis 4. Catalysis Add 10-100mM Aniline Accelerates kinetics Conjugation->Catalysis Purification 5. Purification Isolate Conjugate Stable at physiol. pH Catalysis->Purification

Self-validating workflow for aniline-catalyzed aminooxy crosslinking of glycoproteins.

Conclusion

For researchers requiring robust, permanent bioconjugation,[2-(Ammoniooxy)ethoxy]azanium dichloride offers a distinct thermodynamic advantage over traditional hydrazides and amines. By leveraging the high electronegativity of the aminooxy oxygen, it yields oxime bonds that resist hydrolysis even in complex, mildly acidic physiological environments. When combined with aniline catalysis, the kinetic limitations of oxime formation are entirely bypassed, making it a premier choice for advanced drug development and biomaterials engineering.

References

  • National Institutes of Health (NIH). "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." NIH, 2008. URL:[Link]

Comparative

alternatives to [2-(Ammoniooxy)ethoxy]azanium dichloride for bioconjugation

As a Senior Application Scientist, I frequently encounter research teams defaulting to [2-(Ammoniooxy)ethoxy]azanium dichloride (commonly known as Bis-aminooxy-PEG2) for their bioconjugation workflows. While this homobif...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter research teams defaulting to [2-(Ammoniooxy)ethoxy]azanium dichloride (commonly known as Bis-aminooxy-PEG2) for their bioconjugation workflows. While this homobifunctional crosslinker is exceptional for forming highly stable oxime bonds with aldehydes and ketones, it is not a universal panacea. Its reliance on carbonyl generation (often requiring harsh periodate oxidation) and sluggish reaction kinetics at physiological pH can bottleneck sensitive drug development pipelines.

To engineer optimal bioconjugates—whether you are designing Antibody-Drug Conjugates (ADCs), functionalizing nanoparticles, or developing in vivo imaging probes—you must select your ligation chemistry based on mechanistic causality rather than habit. This guide objectively compares Bis-aminooxy-PEG2 with its primary alternatives, providing the theoretical grounding and self-validating experimental protocols necessary to optimize your conjugation strategy.

Mechanistic Causality: Why Look Beyond Bis-aminooxy-PEG2?

Bis-aminooxy-PEG2 reacts with carbonyls to form an oxime bond . The higher electronegativity of the oxygen atom in the oxime linkage (compared to the nitrogen in a hydrazone) significantly reduces the basicity of the imine nitrogen. This makes the oxime bond highly resistant to protonation, the initial step in acid-catalyzed hydrolysis, rendering it nearly 1000-fold more stable than simple hydrazones 1.

However, this stability comes at a cost. Uncatalyzed oxime ligation at neutral pH is notoriously slow, often requiring days to reach completion. While catalysts like aniline or p-phenylenediamine can accelerate this 2, their toxicity limits in vivo applications. Consequently, researchers must pivot to alternatives based on specific project constraints:

  • Alternative 1: Hydrazide Probes (Hydrazone Ligation)

    • The Causality: Hydrazides (e.g., Adipic acid dihydrazide) react with carbonyls to form hydrazone bonds. Because the nitrogen atom is less electronegative than oxygen, the resulting bond is susceptible to hydrolysis at mildly acidic pH (4.5–5.5).

    • The Application: This "instability" is deliberately harnessed in ADCs for controlled payload release within the acidic environment of tumor cell endosomes, a feature oxime bonds cannot provide 3.

  • Alternative 2: DBCO / Cyclooctynes (SPAAC)

    • The Causality: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) utilizes the massive ring strain of cyclooctynes to drive a rapid, catalyst-free reaction with azides, forming a permanent triazole linkage.

    • The Application: Ideal for live-cell labeling where the toxicity of oxime catalysts or the oxidative damage from periodate (required to generate carbonyls for aminooxy/hydrazide reactions) would destroy the biological target.

  • Alternative 3: Maleimide-Thiol Coupling

    • The Causality: Maleimides undergo a rapid Michael addition with free sulfhydryls (cysteines) at physiological pH (6.5–7.5) to form a thioether bond.

    • The Application: Bypasses the need for glycan oxidation entirely, making it the standard for conjugating to non-glycosylated proteins or synthetic peptides.

Decision Architecture

To navigate these choices, I utilize the following logical framework to determine the optimal crosslinking chemistry based on the target biomolecule's available functional groups and the required release profile.

DecisionTree Carbonyl Target Carbonyls (Aldehydes/Ketones)? Release Require pH-Sensitive Release? Carbonyl->Release Yes Thiol Target Free Thiols? Carbonyl->Thiol No Hydrazide Hydrazide Linkers (Hydrazone Bond) Release->Hydrazide Yes (e.g., Endosomal) Aminooxy Aminooxy Linkers (Oxime Bond) Release->Aminooxy No (High Stability) Maleimide Maleimide Linkers (Thioether Bond) Thiol->Maleimide Yes Azide Target Azides? Thiol->Azide No SPAAC DBCO/Cyclooctynes (Triazole Bond) Azide->SPAAC Yes

Caption: Logical decision tree for selecting optimal bioconjugation chemistries based on target groups.

Quantitative Benchmarking

The following table synthesizes the performance metrics of these alternatives, allowing for a direct, objective comparison against Bis-aminooxy-PEG2.

Conjugation StrategyReactive TargetBond FormedKinetics at pH 7.0Hydrolytic StabilityKey Limitation
Bis-aminooxy-PEG2 Aldehyde / KetoneOximeSlow (t½ ~ days without catalyst)Very High (Stable across pH 4-9)Requires toxic catalysts for efficient neutral pH reaction.
Hydrazide (e.g., AADH) Aldehyde / KetoneHydrazoneModerateLow (Cleaves at pH < 5.5)Premature payload shedding in systemic circulation.
Maleimide (e.g., SMCC) Sulfhydryl (-SH)ThioetherVery Fast (Minutes)Moderate (Prone to retro-Michael exchange)Thioether exchange with serum albumin in vivo.
SPAAC (e.g., DBCO) Azide (-N3)TriazoleVery Fast (Seconds to minutes)Extremely High DBCO is highly hydrophobic, risking protein aggregation.

Self-Validating Experimental Protocol: Oxime vs. Hydrazone Ligation

When evaluating Bis-aminooxy-PEG2 against a hydrazide alternative, it is critical to run a self-validating parallel workflow. By splitting a single pool of oxidized protein into two parallel reactions, you control for oxidation efficiency. Any downstream differences in stability are definitively proven to be a function of the linker chemistry (Oxime vs. Hydrazone), not an artifact of sample prep.

Furthermore, this protocol utilizes p-phenylenediamine (pPDA) rather than aniline for the oxime ligation. Causality: pPDA at 10 mM provides a 120-fold rate enhancement at pH 7 compared to uncatalyzed reactions, preventing the need to drop the pH to 4.5, which can denature sensitive IgGs 2.

Step-by-Step Methodology

Phase 1: Controlled Glycan Oxidation

  • Prepare your target IgG at 5 mg/mL in 0.1 M Sodium Acetate buffer (pH 5.5).

  • Add Sodium meta-periodate (NaIO₄) to a final concentration of 10 mM. Incubate for 30 minutes at 4°C in the dark. (Note: Mild periodate specifically oxidizes cis-diols on Fc-glycans to aldehydes, preserving the Fab binding regions).

  • Quench the reaction by adding glycerol to a final concentration of 10% for 5 minutes.

  • Buffer exchange immediately via spin desalting columns into 100 mM Sodium Phosphate buffer (pH 6.5) to remove unreacted periodate.

Phase 2: Parallel Ligation 5. Split the oxidized IgG into two equal aliquots (Aliquot A and Aliquot B). 6. Reaction A (Oxime): To Aliquot A, add 5 molar equivalents of Bis-aminooxy-PEG2-Payload. Add pPDA to a final concentration of 10 mM. 7. Reaction B (Hydrazone): To Aliquot B, add 5 molar equivalents of Hydrazide-PEG2-Payload. Do not add a catalyst. 8. Incubate both reactions for 2 hours at room temperature with gentle agitation.

Phase 3: Validation via Acidic Challenge 9. Purify both conjugates via Size Exclusion Chromatography (SEC) to remove unbound linkers. 10. Dialyze both purified conjugates against a pH 4.5 Acetate buffer for 48 hours at 37°C. Analyze via SDS-PAGE and fluorescence imaging. Validation Output: Reaction B will show significant payload shedding (validating endosomal release capabilities), while Reaction A will remain fully intact (validating systemic stability).

Workflow Oxidation 1. Glycan Oxidation (NaIO4, pH 5.5) BufferEx 2. Buffer Exchange (Dialysis to pH 6.5) Oxidation->BufferEx Split 3. Aliquot Protein BufferEx->Split Hydrazide 4a. Hydrazide Probe (No Catalyst) Split->Hydrazide Aminooxy 4b. Aminooxy Probe + 10mM pPDA Split->Aminooxy Incubate1 5a. Incubate 2h (Reversible Hydrazone) Hydrazide->Incubate1 Incubate2 5b. Incubate 2h (Stable Oxime) Aminooxy->Incubate2

Caption: Comparative experimental workflow for parallel hydrazone and oxime ligation on oxidized glycans.

References

  • BenchChem. "Oxime vs.
  • Dirksen, A., et al. "Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.
  • BenchChem. "Comparative Analysis of Hydrazide vs. Aminooxy Functionalized Probes: A Guide for Researchers." BenchChem.
  • RSC Publishing. "Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.

Sources

Validation

reproducibility of experiments using [2-(Ammoniooxy)ethoxy]azanium dichloride

The Definitive Guide to Oxime Ligation Reproducibility: Benchmarking[2-(Ammoniooxy)ethoxy]azanium Dichloride As bioconjugation and macrocyclic chemosensor design advance, the demand for highly reproducible, hydrolyticall...

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Author: BenchChem Technical Support Team. Date: April 2026

The Definitive Guide to Oxime Ligation Reproducibility: Benchmarking[2-(Ammoniooxy)ethoxy]azanium Dichloride

As bioconjugation and macrocyclic chemosensor design advance, the demand for highly reproducible, hydrolytically stable linkages has never been greater. [2-(Ammoniooxy)ethoxy]azanium dichloride —commonly known as 1,2-bis(aminooxy)ethane dihydrochloride (CAS: 104845-83-2)[1]—has emerged as a premier bifunctional linker. This guide objectively benchmarks its performance against alternative linkers and provides a self-validating experimental framework to ensure batch-to-batch reproducibility in your workflows.

Mechanistic Causality: Why Choose This Aminooxy Linker?

To achieve reproducible experiments, one must understand the causality behind the chemistry. The superiority of [2-(Ammoniooxy)ethoxy]azanium dichloride in ligation workflows is driven by three fundamental principles:

  • The α -Effect and Nucleophilicity: The oxygen atom adjacent to the nitrogen donates electron density, significantly increasing the nucleophilicity of the amine. This allows the aminooxy group to attack electrophilic carbonyls at a lower pH (4.5–6.0) where aldehydes are optimally protonated and activated, but standard amines are unreactive.

  • Thermodynamic Stability: The resulting oxime bond possesses an equilibrium constant ( Keq​ ) greater than 108M−1 [2]. This makes oximes vastly more hydrolytically stable than standard imines or hydrazones, ensuring that your synthesized conjugates or chemosensors do not degrade in aqueous or serum-containing environments [2].

  • Salt Stability: Formulating the linker as a dihydrochloride salt prevents the rapid oxidation and degradation typical of free aminooxy bases[1]. This ensures precise stoichiometric weighing, which is the cornerstone of reproducibility.

Alternative Comparison Data

How does [2-(Ammoniooxy)ethoxy]azanium dichloride stack up against other common crosslinkers? The table below summarizes the quantitative and qualitative metrics governing linker selection.

Linker AlternativeReactive GroupResulting LinkageEquilibrium Constant ( Keq​ )Hydrolytic Stability (pH 7.4)Primary Use Case
[2-(Ammoniooxy)ethoxy]azanium dichloride Aminooxy (-O-NH 2​ )Oxime >108M−1 Excellent (Months)Rigid chemosensors, PROTACs, stable conjugates
Ethylenediamine Primary Amine (-NH 2​ )Imine (Schiff Base) <103M−1 Poor (Minutes to Hours)Reductive amination precursors
Hydrazine Hydrazine (-NH-NH 2​ )Hydrazone 104−106M−1 Moderate (Days)Reversible bioconjugation
PEG2-bis(aminooxy) Aminooxy (-O-NH 2​ )Oxime >108M−1 Excellent (Months)Flexible aqueous bioconjugation

Data supported by kinetic analyses of α -effect amines in aqueous conditions[2][3].

Experimental Protocol: Self-Validating Synthesis of a Bis-Oxime Conjugate

The following protocol details the reproducible synthesis of a bis-oxime chemosensor (e.g., a Salamo-type ligand)[4]. This protocol is designed as a self-validating system : it contains internal spectroscopic checks that mathematically confirm success without relying on external assumptions.

Step-by-Step Methodology
  • Reagent Preparation (Stoichiometry is Critical):

    • Weigh 1.00 equivalent of [2-(Ammoniooxy)ethoxy]azanium dichloride and suspend it in absolute ethanol.

    • Causality Check: Add exactly 2.00 equivalents of a mild base (e.g., sodium acetate). This is strictly required to neutralize the dihydrochloride salt and liberate the nucleophilic free base without causing base-catalyzed degradation of the target aldehyde.

  • Electrophile Addition:

    • Add 2.05 equivalents of the target aromatic aldehyde (e.g., 3-ethoxysalicylaldehyde)[4]. The slight 0.05 eq excess ensures the reaction is driven to completion, preventing the formation of asymmetric mono-oxime impurities.

  • Catalysis (Optional but Recommended):

    • Add 10–50 mM of Aniline or m-Phenylenediamine.

    • Causality Check: Direct oxime formation can be kinetically slow. Aniline rapidly forms a reactive Schiff base intermediate with the aldehyde, which the aminooxy group then attacks via transimination. This [5].

  • Reaction Conditions:

    • Stir the mixture at 45–55 °C for 4–6 hours[4]. Mild heating ensures kinetic completion without risking thermal degradation.

  • Isolation:

    • Concentrate under reduced pressure. Purify the resulting precipitate via recrystallization or silica gel chromatography.

The Self-Validation Matrix

To prove the protocol was successful, subject the purified product to the following internal checks:

  • FT-IR Spectroscopy: You must observe the complete disappearance of the aldehyde carbonyl stretch (~1680–1700 cm −1 ) and the emergence of a strong C=N stretching vibration at 1613–1630 cm −1 [4][6].

  • 1 H NMR Spectroscopy: Verify the absence of the aldehyde proton (~9.8–10.2 ppm). The reaction is validated by the presence of the characteristic oxime imine proton singlet at 8.2–8.6 ppm [6].

Workflow & Logic Visualization

The following diagram maps the logical flow of the catalyzed ligation and the self-validation checkpoints.

OximeWorkflow A Aldehyde Precursor (2.05 eq) D Oxime Ligation (pH 4.5-6.0, 45-55°C) A->D B [2-(Ammoniooxy)ethoxy]azanium dichloride (1.00 eq) B->D C Aniline Catalyst (10-50 mM) C->D Transimination E Bis-Oxime Conjugate (Product) D->E F Self-Validation: 1H NMR (8.2-8.6 ppm) IR (~1615 cm⁻¹) E->F

Workflow for catalyzed oxime ligation and self-validating spectral analysis.

Troubleshooting & Reproducibility Metrics

If your yields drop below 80%, investigate the following variables:

  • pH Drift: The aminooxy group has a pKa​≈4.6 . If the reaction pH drops below 4.0, the amine becomes fully protonated and loses its nucleophilicity. Always use a strong buffering system (like acetate) to lock the pH between 4.5 and 6.0.

  • Catalyst Selection: If aniline is insufficient for highly sterically hindered ketones, switch to m-phenylenediamine (mPDA), which has been shown to [5].

References

  • Dirksen, A., et al. "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry, 2008. URL:[Link]

  • Loschman, P., et al. "A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation." Bioconjugate Chemistry, 2013. URL:[Link]

  • Agarwal, P., et al. "Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates." Bioconjugate Chemistry, 2013. URL:[Link]

  • "Fluorescent Chemosensors for Selective and Sensitive Detection of Phosmet/Chlorpyrifos with Octahedral Ni2+ Complexes." Inorganic Chemistry, 2016. URL:[Link]

  • "Fluorescence Properties and Density Functional Theory Calculation of a Structurally Characterized Heterotetranuclear[ZnII2–SmIII2] 4,4′-Bipy-Salamo-Constructed Complex." Molecules, 2019. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 91667277, O,O'-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride." URL:[Link]

Sources

Comparative

The Superiority of [2-(Ammoniooxy)ethoxy]azanium dichloride in Bioconjugation and Coordination Chemistry

As drug development and materials science advance, the demand for highly stable, bioorthogonal chemical linkers has skyrocketed. [2-(Ammoniooxy)ethoxy]azanium dichloride —more commonly known as 1,2-bis(aminooxy)ethane di...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science advance, the demand for highly stable, bioorthogonal chemical linkers has skyrocketed. [2-(Ammoniooxy)ethoxy]azanium dichloride —more commonly known as 1,2-bis(aminooxy)ethane dihydrochloride—has emerged as a transformative homobifunctional linker. By leveraging highly reactive aminooxy groups, this compound overcomes the fundamental thermodynamic and kinetic limitations of traditional imine-based methods.

This guide objectively compares the performance of [2-(Ammoniooxy)ethoxy]azanium dichloride against traditional methods in two critical applications: Protein Bioconjugation and Coordination Chemistry .

Protein Bioconjugation: Oxime Ligation vs. Reductive Amination

Historically, linking molecules to protein aldehydes (generated via periodate oxidation of glycans or N-terminal serine/threonine residues) relied on reductive amination . This traditional method forms a Schiff base (imine) that is thermodynamically unstable in aqueous environments, necessitating the immediate use of reducing agents like sodium cyanoborohydride ( NaBH3​CN ) to form a stable secondary amine. However, NaBH3​CN is highly toxic and risks the unintended reduction of critical disulfide bonds within the protein structure.

In contrast, oxime ligation utilizing[2-(Ammoniooxy)ethoxy]azanium dichloride forms an oxime bond that is inherently stable. The causality behind this stability lies in the alpha-effect : the adjacent oxygen atom donates electron density to the C=N double bond via resonance, drastically decreasing its electrophilicity and rendering the bond highly resistant to hydrolysis without the need for harsh reductants .

Workflow Comparison

Bioconjugation cluster_oxime Oxime Ligation ([2-(Ammoniooxy)ethoxy]azanium dichloride) cluster_reductive Traditional Reductive Amination Aldehyde Protein/Peptide (Aldehyde) OximeReagent 1,2-bis(aminooxy)ethane Aldehyde->OximeReagent + AmineReagent Primary Amine Aldehyde->AmineReagent + OximeProduct Stable Oxime Linkage (No reducing agent needed) OximeReagent->OximeProduct Aniline Aniline Aniline Catalyst (pH 4.5 - 7.0) Aniline->OximeProduct Imine Unstable Imine (Schiff Base) AmineReagent->Imine AmineProduct Secondary Amine Linkage Imine->AmineProduct Reduction Cyanoborohydride NaBH3CN (Toxicity / Disulfide Risk) Cyanoborohydride->AmineProduct

Workflow comparison: Oxime ligation vs. reductive amination for bioconjugation.

Quantitative Performance Data
ParameterOxime Ligation (Aminooxy Linker)Traditional Reductive Amination
Linkage Formed Oxime ( -CH=N-O- )Secondary Amine ( -CH2​-NH- )
Reaction Kinetics (Neutral pH) Fast (up to 103 M−1s−1 with aniline)Very Slow (Requires acidic pH 4-5)
Reducing Agent Required? NoYes ( NaBH3​CN or similar)
Risk to Disulfide Bonds None (Bioorthogonal)High (Undesired reduction)
Hydrolytic Stability Excellent (Stable at physiological pH)Poor (Unless reduced immediately)
Self-Validating Protocol: Aniline-Catalyzed Oxime Ligation

While oxime formation is thermodynamically favorable, it can be kinetically slow at neutral pH. This protocol utilizes aniline as a nucleophilic catalyst. Aniline forms a fast-reacting Schiff base intermediate that undergoes rapid transimination with the aminooxy group, increasing the reaction rate by up to 400-fold .

  • Oxidation: Treat the target glycoprotein with 10 mM sodium periodate ( NaIO4​ ) at 4°C for 30 minutes in the dark to generate aldehyde handles.

  • Buffer Exchange: Immediately pass the reaction through a desalting column (e.g., PD-10) pre-equilibrated with 100 mM anilinium buffer (pH 6.0). Causality: Failure to remove excess NaIO4​ will result in the oxidative destruction of the incoming aminooxy linker.

  • Conjugation: Add a 20-fold molar excess of [2-(Ammoniooxy)ethoxy]azanium dichloride to the oxidized protein.

  • Incubation: Incubate the mixture at 20°C for 2 hours.

  • Validation (Self-Validating System): Purify the conjugate via Size-Exclusion Chromatography (SEC) and analyze via LC-MS.

    • Validation Logic: A successful oxime ligation will yield an exact mass shift corresponding to the linker. The absence of a +2 Da artifact (which is universally seen when disulfides are accidentally reduced during reductive amination) definitively confirms that the structural integrity of the protein remains uncompromised.

Coordination Chemistry: Salamo vs. Salen Ligands

In coordination chemistry, Salen ligands (synthesized from ethylenediamine and salicylaldehyde derivatives) have been the industry standard for creating metallo-supramolecular architectures. However, Salen ligands rely on standard imine bonds, which are highly susceptible to nucleophilic attack, hydrolysis, and C=N bond scrambling in solution.

By substituting ethylenediamine with [2-(Ammoniooxy)ethoxy]azanium dichloride, researchers synthesize Salamo-type ligands . Salamo ligands are oxime analogues of Salen ligands. Experimental data demonstrates that Salamo-type ligands are at least 104 times more stable than their Salen counterparts . The electronegative oxygen atom in the -CH=N-O- linkage decreases the electrophilicity of the imine carbon, completely suppressing C=N scrambling and allowing for the isolation of highly complex, multi-nuclear hetero-metallic clusters .

Structural Stability Logic

LigandStability cluster_salamo Salamo-Type Synthesis cluster_salen Salen-Type Synthesis Precursor Salicylaldehyde Derivatives Aminooxy [2-(Ammoniooxy)ethoxy]azanium dichloride Precursor->Aminooxy Ethylenediamine Ethylenediamine Precursor->Ethylenediamine Salamo Salamo Ligand (Oxime C=N) High Resistance to Nucleophiles Aminooxy->Salamo ComplexSalamo Ultra-Stable Metal Complex (>10^4 higher stability) Salamo->ComplexSalamo Metal(II) Acetate Salen Salen Ligand (Imine C=N) Prone to Hydrolysis/Scrambling Ethylenediamine->Salen ComplexSalen Standard Metal Complex (Susceptible to degradation) Salen->ComplexSalen Metal(II) Acetate

Stability logic: Salamo-type oxime ligands vs. traditional Salen-type imine ligands.

Quantitative Performance Data
ParameterSalamo-Type Ligands (Aminooxy Core)Salen-Type Ligands (Ethylenediamine Core)
Core Bond Structure Oxime ( -CH=N-O- )Imine ( -CH=N- )
Relative Stability Constant >104 Baseline ( 100 )
Resistance to C=N Scrambling Absolute (No scrambling observed)Poor (Scrambles in protic solvents)
Coordination Sphere Flexible ( N2​O2​ or O6​ pockets)Rigid ( N2​O2​ only)
Multi-Nuclear Capability High (Forms hetero-hexanuclear clusters)Limited (Mostly mononuclear)
Self-Validating Protocol: Synthesis of a Salamo-Type Ligand

Because[2-(Ammoniooxy)ethoxy]azanium dichloride is supplied as a dihydrochloride salt, the reaction environment must be carefully pH-balanced to liberate the nucleophilic free amines without triggering side reactions.

  • Dissolution: Dissolve 2.0 equivalents of the desired salicylaldehyde derivative in absolute ethanol.

  • Reagent Addition: Add 1.0 equivalent of [2-(Ammoniooxy)ethoxy]azanium dichloride to the stirring solution.

  • Neutralization: Dropwise, add 2.0 equivalents of a mild base (e.g., sodium acetate) dissolved in a minimal amount of water. Causality: Sodium acetate neutralizes the dihydrochloride salt, freeing the -O-NH2​ groups to attack the aldehyde carbonyls.

  • Reflux: Heat the mixture to reflux (78°C) for 3 hours.

  • Isolation: Cool the mixture to room temperature. Collect the precipitated Salamo ligand via vacuum filtration and wash with cold ethanol.

  • Validation (Self-Validating System): Analyze the isolated compound via 1H NMR spectroscopy in CDCl3​ .

    • Validation Logic: The complete disappearance of the highly deshielded aldehyde proton signal (typically ~9.8–10.5 ppm) and the emergence of a sharp, singlet oxime proton signal ( -CH=N-O- ) at ~8.2–8.5 ppm confirms 100% condensation. Furthermore, the lack of peak splitting or broadening definitively proves the absence of C=N bond scrambling, validating the structural superiority of the Salamo framework.

References

  • Site-selective incorporation and ligation of protein aldehydes. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. National Institutes of Health (PMC). URL:[Link]

  • Synthesis and Fluorescence Properties of a Structurally Characterized Hetero-Hexanuclear Zn(II)-La(III) Salamo-Like Coordination Compound Containing Auxiliary Ligands. MDPI. URL:[Link]

  • Novel Thiosalamo Ligand as a Remarkably Stable N2S2 Salen-Type Chelate and Synthesis of a Nickel(II) Complex. Inorganic Chemistry (ACS Publications). URL:[Link]

Validation

A Senior Application Scientist's Guide to Bioconjugation: Comparing [2-(Ammoniooxy)ethoxy]azanium dichloride and Alternative Crosslinking Strategies

For Researchers, Scientists, and Drug Development Professionals In the landscape of bioconjugation, the covalent linking of molecules to proteins, peptides, and other biomolecules is a foundational technique for creating...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the covalent linking of molecules to proteins, peptides, and other biomolecules is a foundational technique for creating novel therapeutics, diagnostics, and research tools. The choice of crosslinking chemistry is a critical decision that dictates the stability, homogeneity, and ultimate functionality of the resulting conjugate. This guide provides an in-depth technical comparison of [2-(Ammoniooxy)ethoxy]azanium dichloride , a homobifunctional aminooxy crosslinker, with other prevalent bioconjugation strategies. Our analysis is grounded in experimental data and field-proven insights to empower you to make informed decisions for your specific application.

The Central Role of the Linker in Bioconjugate Performance

The linker is not merely a passive connector; it is a critical determinant of the bioconjugate's properties. An ideal linker should be stable in physiological conditions to prevent premature payload release, yet in some applications, allow for specific cleavage at the target site.[1] The choice between a homobifunctional or heterobifunctional crosslinker, the length of the spacer arm, and the nature of the chemical bond formed all have profound implications for the final product's efficacy and safety.[1][2]

[2-(Ammoniooxy)ethoxy]azanium dichloride: Harnessing the Power of Oxime Ligation

[2-(Ammoniooxy)ethoxy]azanium dichloride, also known as O,O'-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride, is a homobifunctional crosslinker that leverages the power of oxime ligation. This bioorthogonal reaction involves the condensation of an aminooxy group with a carbonyl group (an aldehyde or ketone) to form a stable oxime bond.[3] The dicationic nature of this particular reagent imparts good water solubility, a desirable trait for reactions in aqueous buffers.

The Chemistry of Oxime Ligation

The formation of an oxime bond is a robust and highly chemoselective reaction that proceeds efficiently under mild, slightly acidic to neutral pH conditions.[4][5] The reaction is catalyzed by nucleophilic catalysts such as aniline and its derivatives, which can significantly accelerate the reaction rate at physiological pH.[3][6][7]

G Protein-CHO Protein with Aldehyde Group Intermediate Tetrahedral Intermediate Protein-CHO->Intermediate + Linker Linker [2-(Ammoniooxy)ethoxy]azanium dichloride Linker->Intermediate Oxime_Conjugate Crosslinked Protein (Oxime Bond) Intermediate->Oxime_Conjugate - H2O Catalyst Aniline Catalyst Catalyst->Intermediate Accelerates

Caption: Mechanism of oxime ligation catalyzed by aniline.

A Head-to-Head Comparison: Oxime Ligation vs. Alternative Chemistries

The selection of a crosslinking strategy is application-dependent. Here, we compare oxime ligation, as facilitated by reagents like [2-(Ammoniooxy)ethoxy]azanium dichloride, with two other widely used bioconjugation methods: amine-reactive N-hydroxysuccinimide (NHS) esters and thiol-reactive maleimides.

Amine-Reactive NHS Esters

Homobifunctional NHS esters, such as disuccinimidyl suberate (DSS) and disuccinimidyl glutarate (DSG), are workhorses in protein crosslinking. They react with primary amines on lysine residues and the N-terminus of proteins to form stable amide bonds.

Thiol-Reactive Maleimides

Heterobifunctional crosslinkers containing a maleimide group, such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), are commonly used to link molecules to cysteine residues. The maleimide group reacts with the thiol side chain of cysteine to form a thioether bond.

Comparative Performance Data

The following table summarizes key performance characteristics of these three major bioconjugation chemistries. The data is compiled from various studies and represents the general properties of each linkage type.

FeatureOxime Ligation ([2-(Ammoniooxy)ethoxy]azanium dichloride)Amine-Reactive NHS Esters (e.g., DSS, DSG)Thiol-Reactive Maleimides (e.g., SMCC)
Target Residue Aldehydes/Ketones (introduced via protein engineering or oxidation of carbohydrates)Lysine, N-terminusCysteine
Bond Formed OximeAmideThioether
Reaction pH Optimal at pH 4-5, effective at pH 7 with catalyst[5]pH 7.2-8.5pH 6.5-7.5
Selectivity High (bioorthogonal)Moderate (lysine is abundant on protein surfaces)High (cysteine is a low-abundance amino acid)
Linkage Stability Highly stable at neutral pH, susceptible to acid-catalyzed hydrolysis[1][8]Very stableSusceptible to retro-Michael reaction and thiol exchange in vivo[1]
Catalyst Required Recommended at neutral pH (e.g., aniline)[6]NoneNone
Key Advantage Exceptional stability of the resulting bond[1]Targets readily available primary aminesSite-specific conjugation to engineered cysteines
Key Disadvantage Requires introduction of a carbonyl group into the proteinCan lead to a heterogeneous mixture of conjugatesPotential for linker instability and "off-target" toxicity

Experimental Protocols

To provide a practical context for this comparison, we present detailed, step-by-step protocols for protein crosslinking using [2-(Ammoniooxy)ethoxy]azanium dichloride and a common amine-reactive NHS ester.

Protocol 1: Protein Crosslinking using [2-(Ammoniooxy)ethoxy]azanium dichloride

This protocol outlines a general procedure for crosslinking a protein that has been engineered or modified to contain aldehyde or ketone groups.

Materials:

  • Carbonyl-containing protein (1-5 mg/mL)

  • [2-(Ammoniooxy)ethoxy]azanium dichloride (e.g., 10 mM stock solution in water)

  • Reaction Buffer: 100 mM MES, pH 5.5

  • Catalyst (optional): Aniline (e.g., 1 M stock in DMSO)

  • Quenching solution: 1 M hydroxylamine, pH 7.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the carbonyl-containing protein in the Reaction Buffer to the desired concentration.

  • Crosslinker Addition: Add the [2-(Ammoniooxy)ethoxy]azanium dichloride stock solution to the protein solution to achieve a final concentration of 1-5 mM. The optimal concentration should be determined empirically.

  • Catalyst Addition (Optional): If performing the reaction at a higher pH (e.g., pH 7.0), add aniline to a final concentration of 10-100 mM.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Quench the reaction by adding an excess of the quenching solution and incubate for 30 minutes.

  • Purification: Purify the crosslinked protein from excess reagents using a suitable chromatography method.

  • Analysis: Analyze the crosslinked product by SDS-PAGE and mass spectrometry to confirm the conjugation and determine the extent of crosslinking.[9][10][11]

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis Protein_Prep Prepare Carbonyl-Protein Solution Mix Mix Protein and Linker Protein_Prep->Mix Linker_Prep Prepare Linker Solution Linker_Prep->Mix Incubate Incubate (2-4h RT or O/N 4°C) Mix->Incubate Quench Quench Reaction Incubate->Quench Purify Purify Conjugate Quench->Purify Analyze Analyze by SDS-PAGE/MS Purify->Analyze

Caption: Workflow for protein crosslinking with an aminooxy reagent.

Protocol 2: Protein Crosslinking using Disuccinimidyl Suberate (DSS)

This protocol provides a general method for crosslinking proteins through their primary amine groups using an NHS ester.

Materials:

  • Protein solution (1-5 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4)

  • DSS (e.g., 25 mM stock solution in anhydrous DMSO)

  • Quenching solution: 1 M Tris-HCl, pH 7.5

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer.

  • Crosslinker Addition: Add the DSS stock solution to the protein solution to achieve the desired final concentration (typically a 10- to 50-fold molar excess over the protein).

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes to quench any unreacted DSS.

  • Purification: Purify the crosslinked protein to remove excess reagents and byproducts.

  • Analysis: Characterize the crosslinked product by SDS-PAGE and mass spectrometry.[9][10][11]

Concluding Remarks: A Strategic Approach to Crosslinker Selection

The choice of a crosslinking reagent is a pivotal decision in the design of bioconjugates. [2-(Ammoniooxy)ethoxy]azanium dichloride, through the formation of highly stable oxime bonds, offers a superior option for applications demanding high in vivo stability.[1] While traditional amine- and thiol-reactive chemistries have their merits, the potential for heterogeneity and linker instability, respectively, must be carefully considered. By understanding the underlying chemistry and performance characteristics of each approach, researchers can select the optimal strategy to advance their therapeutic and diagnostic development goals.

References

  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. ACS Publications. Available from: [Link]

  • Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. ResearchGate. Available from: [Link]

  • Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview. MDPI. Available from: [Link]

  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. ResearchGate. Available from: [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC. Available from: [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. ResearchGate. Available from: [Link]

  • Protein cross-linking analysis using mass spectrometry, isotope-coded cross-linkers, and integrated computational data processing. PubMed. Available from: [Link]

  • An Integrated Chemical Cross-linking and Mass Spectrometry Approach to Study Protein Complex Architecture and Function. The American Society for Biochemistry and Molecular Biology. Available from: [Link]

  • This protocol outlines antibody conjugation by NHS-esters. Fürth lab. Available from: [Link]

  • Attach an antibody onto glass, silica or quartz surface. B-Labo France. Available from: [Link]

  • Comparative Study on Enzyme Immobilization Using Natural Hydrogel Matrices—Experimental Studies Supported by Molecular Models Analysis. MDPI. Available from: [Link]

  • Comparison of cross-linking using DSS and DSG. Shown are the distances... ResearchGate. Available from: [Link]

  • Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes. eLife. Available from: [Link]

  • Site-specific cross-linking of proteins to DNA via a new bioorthogonal approach employing oxime ligation. PubMed. Available from: [Link]

  • The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. PMC. Available from: [Link]

  • Site-specific cross-linking of proteins to DNA via a new bioorthogonal approach employing oxime ligation. PMC. Available from: [Link]

  • Cross-Linking Mass Spectrometry Data Analysis. ResearchGate. Available from: [Link]

  • Hydroxylamine·HCl. G-Biosciences. Available from: [Link]

  • Experiment #4 - Optimize Antibody Incubation Time. nanoComposix. Available from: [Link]

  • Antibody immobilization using heterobifunctional crosslinkers. PubMed. Available from: [Link]

  • Immobilization of a Bienzymatic System via Crosslinking to a Metal-Organic Framework. Office of Scientific and Technical Information. Available from: [Link]

  • Comparative Study on Enzyme Immobilization Using Natural Hydrogel Matrices—Experimental Studies Supported by Molecular Models Analysis. ResearchGate. Available from: [Link]

  • Assessment of glutaraldehyde crosslinking efficiency with an amine-specific fluorescent probe. PubMed. Available from: [Link]

  • Heterofunctional Supports in Enzyme Immobilization: From Traditional Immobilization Protocols to Opportunities in Tuning Enzyme Properties. ACS Publications. Available from: [Link]

  • What are the similarities and differences between formaldehyde and glutaraldehyde as crosslinking agents. Springchem. Available from: [Link]

  • Comparison of Different Crosslinking Methods for Preparation of Docetaxel-loaded Albumin Nanoparticles. PMC. Available from: [Link]

  • A comparative study of the effects of chemical crosslinking agents on NBSK handsheet properties. BioResources. Available from: [Link]

  • Oligonucleotides with 2′-O-carboxymethyl group: synthesis and 2′-conjugation via amide bond formation on solid phase. PMC. Available from: [Link]

  • Bilateral Crosslinking with Glutaraldehyde and 1-Ethyl-3-(3-Dimethylaminopropyl) Carbodiimide: An Optimization Strategy for the Application of Decellularized Human Amniotic Membrane in Tissue Engineering. PMC. Available from: [Link]

  • Synthesis of cyclic peptides as bioconjugation platforms. Scholarly Publications Leiden University. Available from: [Link]

  • Bioconjugation schemes for the attachment of bio(molecules) (R)... ResearchGate. Available from: [Link]

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Safety & Regulatory Compliance

Safety

[2-(Ammoniooxy)ethoxy]azanium dichloride proper disposal procedures

An Authoritative Guide to the Operational Handling and Disposal of [2-(Ammoniooxy)ethoxy]azanium Dichloride As a bifunctional linker, [2-(Ammoniooxy)ethoxy]azanium dichloride —more commonly referred to in the literature...

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Author: BenchChem Technical Support Team. Date: April 2026

An Authoritative Guide to the Operational Handling and Disposal of [2-(Ammoniooxy)ethoxy]azanium Dichloride

As a bifunctional linker, [2-(Ammoniooxy)ethoxy]azanium dichloride —more commonly referred to in the literature as 1,2-bis(aminooxy)ethane dihydrochloride (CAS: 104845-83-2)—is a critical reagent in modern bioconjugation, peptide stapling, and the synthesis of macrocyclic Schiff-base chemosensors[1]. Because it features two highly nucleophilic aminooxy groups, it readily forms stable oxime bonds with aldehydes and ketones.

However, the same reactivity that makes it invaluable in drug development necessitates rigorous safety, handling, and disposal protocols. This guide provides a self-validating operational framework for researchers to manage this compound safely and effectively.

Chemical Profile and Hazard Assessment

Before initiating any protocol, laboratory personnel must understand the physicochemical properties and hazards of the reagent[2][3]. The dihydrochloride salt form renders the compound water-soluble but also hygroscopic and acidic in unbuffered solutions.

Property / HazardSpecification / DetailOperational Implication
Chemical Name 1,2-bis(aminooxy)ethane dihydrochlorideStandardize nomenclature in lab inventories to prevent confusion.
CAS Number 104845-83-2Use for precise SDS retrieval and waste manifesting.
Molecular Weight 165.02 g/mol Critical for stoichiometric calculations in ligation reactions.
GHS Hazards H302 (Harmful if swallowed), H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H335 (STOT SE 3)[2]Mandates the use of a fume hood and standard PPE (nitrile gloves, safety goggles).
Environmental Harmful to aquatic life (H402/H412)[4]Strictly prohibits drain disposal. Requires professional incineration.

Experimental Protocol: Oxime Ligation and Quenching

To establish a self-validating system, the experimental workflow must incorporate checkpoints that verify both the success of the chemical handling and the safety of the resulting waste stream.

Causality in Design: Aminooxy groups are highly reactive toward carbonyls. Conducting reactions in slightly acidic buffers (pH 4–6) catalyzes oxime formation by protonating the carbonyl oxygen (increasing its electrophilicity) while leaving the aminooxy group ( pKa​≈4.6 ) sufficiently unprotonated to act as a nucleophile.

Step-by-Step Methodology:

  • Reagent Preparation: Weigh the required mass of[2-(Ammoniooxy)ethoxy]azanium dichloride inside a functioning fume hood. Validation: Ensure the balance is clean before and after; the hygroscopic powder will rapidly absorb ambient moisture and degrade if left exposed.

  • Buffer Solubilization: Dissolve the reagent in a 100 mM sodium acetate buffer adjusted to pH 4.5.

  • Reaction Execution: Add the target carbonyl-containing peptide or fluorophore. Stir at room temperature for 2–4 hours.

  • Reaction Quenching (Critical Safety Step): Once the reaction is complete (verified via LC-MS), quench any unreacted aminooxy groups by adding an excess of a low-molecular-weight ketone, such as acetone. Causality: This converts residual reactive aminooxy species into stable, inert oximes, preventing unwanted cross-reactivity in the waste carboy.

  • Neutralization: Adjust the pH of the quenched mixture to 7.0 using 1M NaOH before transferring it to waste containers. Validation: Test with pH strips to ensure the solution is neutral, preventing exothermic acid-base reactions when mixed with other laboratory waste.

Operational Disposal Plan

Because [2-(Ammoniooxy)ethoxy]azanium dichloride poses aquatic toxicity risks and acts as an irritant[2][4], it must be managed under strict hazardous waste protocols.

A. Solid Waste Disposal (Unused Reagent or Spills)
  • Containment: Sweep up solid spills using a dedicated brush and dustpan, avoiding the generation of airborne dust[5].

  • Segregation: Place the collected solid, along with any contaminated weighing paper or empty primary containers, into a rigid, sealable High-Density Polyethylene (HDPE) container.

  • Labeling: Label clearly as "Hazardous Solid Waste: Toxic/Irritant (Contains 1,2-bis(aminooxy)ethane dihydrochloride)."

  • Chemical Incompatibility: Do not mix with strong oxidizing agents. Causality: Aminooxy compounds can undergo rapid, potentially exothermic oxidation, releasing hazardous nitrogen oxide ( NOx​ ) gases[6].

B. Liquid Waste Disposal (Reaction Mixtures)
  • Aqueous Waste: If the reaction was conducted in entirely aqueous buffers, transfer the neutralized, quenched solution (from Step 5 above) to the laboratory's designated "Aqueous Hazardous Waste" carboy.

  • Organic Waste: If co-solvents like DMF or DMSO were used to solubilize organic substrates, route the waste to the "Non-Halogenated Organic Waste" carboy (unless chlorinated solvents were also present, which dictates the "Halogenated" stream).

  • Final Destruction: All collected waste must be handed over to a licensed professional waste disposal service. The standard destruction method is chemical incineration in a facility equipped with an afterburner and alkaline scrubber to safely neutralize generated hydrogen chloride ( HCl ) and NOx​ emissions[5][6].

Process Visualization

G Storage 1. Chemical Storage (Desiccated, 2-8°C) Prep 2. Reagent Prep & Weighing (Fume Hood, PPE) Storage->Prep Reaction 3. Oxime Ligation (pH 4.5 Acetate Buffer) Prep->Reaction Quench 4. Quench & Neutralize (Acetone + NaOH to pH 7) Reaction->Quench WasteSeg 5. Waste Segregation (Aqueous vs. Organic) Quench->WasteSeg Disposal 6. Licensed Incineration (No Drain Disposal) WasteSeg->Disposal

Lifecycle and disposal workflow for [2-(Ammoniooxy)ethoxy]azanium dichloride.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 91667277, O,O'-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride." PubChem, [Link]2]

  • Khatun, M., et al. "Aza-phenol Based Macrocyclic Probes Design for 'CHEF-on' Multi Analytes Sensor: Crystal Structure Elucidation and Application in Biological Cell Imaging." ACS Omega, 2023. [Link]1]

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Handling

Personal protective equipment for handling [2-(Ammoniooxy)ethoxy]azanium dichloride

Comprehensive Safety and Handling Protocol for[2-(Ammoniooxy)ethoxy]azanium dichloride As drug development increasingly relies on precise bioconjugation techniques,[2-(Ammoniooxy)ethoxy]azanium dichloride—commonly referr...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Protocol for[2-(Ammoniooxy)ethoxy]azanium dichloride

As drug development increasingly relies on precise bioconjugation techniques,[2-(Ammoniooxy)ethoxy]azanium dichloride—commonly referred to as 1,2-Bis(aminooxy)ethane dihydrochloride (CAS: 104845-83-2)—has emerged as a critical bifunctional linker[1][2]. Primarily utilized in oxime ligation chemistries, this compound facilitates the stable linkage of macromolecules[3].

While not classified as highly toxic or bioactive on its own[4], it is a reactive intermediate. Handling dihydrochloride salts in powder form presents specific logistical and safety challenges, primarily related to aerosolization and mild localized acidity upon contact with mucosal moisture[5][6]. This guide provides a self-validating, step-by-step operational protocol to ensure absolute safety and material integrity during laboratory use.

Physicochemical Hazard Profile

To design an effective safety protocol, we must first understand the physical nature of the substance. The compound is typically supplied as a lyophilized white powder, which makes it highly susceptible to static dispersion during weighing[6][7].

PropertyValue / DescriptionSafety Implication
CAS Number 104845-83-2[1]Unique identifier for safety tracking.
Molecular Formula C₂H₈N₂O₂ · 2HCl[4]Presence of hydrochloride salts indicates potential for mild acid generation upon dissolution.
Molecular Weight 165.02 g/mol [6]Relevant for molarity calculations in bioconjugation.
Appearance White powder[7]Prone to aerosolization; respiratory hazard if inhaled[6].
Storage Conditions 2-8°C, protected from light[6]Prevents degradation; requires cold-chain logistics.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is dictated by the causality of exposure risks associated with fine, reactive powders[5][6].

  • Eye Protection: Chemical safety goggles with side shields (ANSI Z87.1 or EN166 compliant).

    • Causality: Fine powders can easily become airborne. Contact with ocular fluid can dissolve the dihydrochloride salt, causing immediate mechanical and chemical irritation[5][6].

  • Hand Protection: Nitrile gloves (minimum 4 mil thickness).

    • Causality: Prevents dermal absorption and sensitization. Sweat on the skin can react with the powder, leading to localized pH drops. Gloves must be inspected for micro-tears before handling[5].

  • Body Protection: Impermeable, knee-length laboratory coat.

    • Causality: Prevents particulate accumulation on personal clothing, which could lead to secondary exposure outside the laboratory environment[6].

  • Respiratory Protection: Handling must occur within a certified chemical fume hood[4]. If a fume hood is unavailable, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

    • Causality: Inhalation of the powder can cause respiratory tract irritation. The primary goal is to prevent the inhalation of aerosols and dust[4][6].

Operational Workflow: Step-by-Step Handling Protocol

To ensure both user safety and the chemical integrity of the linker, follow this validated operational workflow:

Step 1: Environmental Preparation

  • Ensure the chemical fume hood has a verified face velocity of 80–100 feet per minute (fpm).

  • Clear the workspace of incompatible materials (strong oxidizing agents).

  • Place an anti-static weighing boat on the analytical balance to mitigate the powder's tendency to scatter.

Step 2: Material Transfer

  • Remove the vial from 2-8°C storage and allow it to equilibrate to room temperature inside a desiccator before opening. Causality: Opening cold vials introduces ambient condensation, which degrades the moisture-sensitive aminooxy groups[6].

  • Using a grounded, anti-static micro-spatula, carefully transfer the required mass.

  • Avoid rapid movements to prevent the generation of airborne dust[4].

Step 3: Solubilization

  • Transfer the weighed solid to the reaction vessel.

  • Slowly add the designated solvent (e.g., aqueous buffer or polar organic solvent) while stirring gently. Do not agitate vigorously until the powder is fully wetted to prevent aerosolization.

Spill Response and Disposal Plan

Even with rigorous protocols, accidental releases can occur. The following steps must be taken immediately:

Step 1: Containment (Solid Spill)

  • Do not sweep dry powder, as this generates hazardous aerosols[6].

  • Cover the spill gently with damp paper towels or a specialized fine-powder absorbent (e.g., diatomaceous earth) to bind the particulates[6].

  • Carefully scoop the bound material using a non-sparking tool and place it into a sealable hazardous waste container.

Step 2: Decontamination

  • Wash the affected surface with copious amounts of water, followed by an alcohol wipe (e.g., 70% isopropanol or ethanol) to ensure complete removal of the organic residue[6].

Step 3: Disposal

  • Never flush this compound down the drain. It must be prevented from entering sewers, waterways, or soil[4][6].

  • Label the waste container clearly as "Hazardous Organic Chemical Waste containing Dihydrochloride Salts."

  • Dispose of strictly in accordance with institutional Environmental Health and Safety (EHS) guidelines and local regulations.

Process Visualization

The following diagram illustrates the logical flow of safety checks, operational handling, and contingency responses required for this compound.

G Start Pre-Operation: Equilibrate to Room Temp PPE Don PPE: Goggles, Nitrile, Lab Coat Start->PPE Hood Execute in Fume Hood (Prevent Aerosolization) PPE->Hood Spill Spill Detected? Hood->Spill Contain Wet Containment (Avoid Dry Sweeping) Spill->Contain Yes Store Seal & Store at 2-8°C Protect from Light Spill->Store No Dispose Hazardous Waste Disposal (No Drains) Contain->Dispose Store->Dispose Post-Reaction Waste

Caption: Operational workflow for handling 1,2-Bis(aminooxy)ethane dihydrochloride, emphasizing aerosol prevention and safe disposal.

Sources

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